molecular formula C7H6Br2O B1453051 (2,6-Dibromophenyl)methanol CAS No. 1013031-65-6

(2,6-Dibromophenyl)methanol

Cat. No.: B1453051
CAS No.: 1013031-65-6
M. Wt: 265.93 g/mol
InChI Key: MUMDGZCWRBIKDZ-UHFFFAOYSA-N
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Description

(2,6-Dibromophenyl)methanol is a useful research compound. Its molecular formula is C7H6Br2O and its molecular weight is 265.93 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,6-dibromophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Br2O/c8-6-2-1-3-7(9)5(6)4-10/h1-3,10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUMDGZCWRBIKDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)CO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80694360
Record name (2,6-Dibromophenyl)methanol
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Molecular Weight

265.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1013031-65-6
Record name (2,6-Dibromophenyl)methanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2,6-Dibromophenyl)methanol
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Foundational & Exploratory

A Guide to the Synthesis of (2,6-Dibromophenyl)methanol via Aldehyde Reduction

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the synthesis of (2,6-dibromophenyl)methanol from its corresponding aldehyde, 2,6-dibromobenzaldehyde. The core of this transformation is the reduction of a carbonyl group to a primary alcohol. This document is intended for researchers, scientists, and professionals in drug development who require a robust and well-understood method for preparing this valuable synthetic intermediate. We will delve into the mechanistic underpinnings of the reaction, provide a field-proven experimental protocol, and discuss the critical parameters that ensure a successful and high-yielding synthesis.

Foundational Principles: The Chemistry of Carbonyl Reduction

The synthesis of this compound from 2,6-dibromobenzaldehyde is a classic example of nucleophilic addition to a carbonyl group. The carbon-oxygen double bond in the aldehyde is highly polarized, rendering the carbonyl carbon electrophilic and susceptible to attack by nucleophiles.[1][2] The reduction is achieved using a reagent that can deliver a hydride ion (H⁻), a potent nucleophile.

The general mechanism proceeds in two fundamental steps:

  • Nucleophilic Attack: The hydride ion attacks the electrophilic carbonyl carbon, forming a new carbon-hydrogen bond and breaking the C=O pi bond. This results in the formation of a tetrahedral alkoxide intermediate.[2][3]

  • Protonation: The negatively charged oxygen of the alkoxide intermediate is then protonated by a protic solvent (like methanol or water) or during an acidic workup step to yield the final primary alcohol.[1][2][3]

Mechanism of Sodium Borohydride Reduction

Caption: Mechanism of Aldehyde Reduction with NaBH4.

Selecting the Optimal Reducing Agent

While several reagents can effect this transformation, the choice depends on factors like chemoselectivity, safety, and operational simplicity.

Reducing AgentKey Characteristics & Rationale for Use
Sodium Borohydride (NaBH₄) (Recommended) A mild and selective reducing agent. It efficiently reduces aldehydes and ketones without affecting more robust functional groups like esters or amides.[3][4] Its stability in protic solvents like methanol and ethanol makes it exceptionally convenient and safe for this specific synthesis.[1][4]
Lithium Aluminum Hydride (LiAlH₄) A much more powerful and reactive reducing agent. While it would certainly reduce the aldehyde, its high reactivity necessitates strict anhydrous conditions and a more hazardous quenching procedure. It is generally considered "overkill" for this transformation and offers no practical advantage over NaBH₄.[5]
Catalytic Transfer Hydrogenation An alternative "green" method using a catalyst (e.g., Ruthenium-based) and a hydrogen donor like isopropanol or formic acid.[6][7][8] This approach avoids stoichiometric metal hydride waste but requires catalyst optimization and may be less straightforward for routine lab-scale synthesis compared to the NaBH₄ method.

For the synthesis of this compound, sodium borohydride stands out as the superior choice due to its high efficiency, excellent safety profile, and simple experimental setup.

Field-Proven Experimental Protocol

This protocol details a reliable, self-validating method for the reduction of 2,6-dibromobenzaldehyde using sodium borohydride. The inclusion of in-process monitoring via Thin Layer Chromatography (TLC) ensures the reaction is complete before proceeding to workup, guaranteeing efficiency and reproducibility.

Materials & Reagents
  • 2,6-Dibromobenzaldehyde (CAS: 67713-23-9)

  • Sodium Borohydride (NaBH₄), 98%+

  • Methanol (MeOH), ACS grade

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, TLC plates (silica gel)

Step-by-Step Methodology
  • Reaction Setup: In a round-bottom flask, dissolve 2,6-dibromobenzaldehyde (1.0 eq) in methanol (approx. 10 mL per gram of aldehyde). Place the flask in an ice-water bath and stir the solution for 10-15 minutes to cool it to 0°C.

    • Causality Insight: Cooling the reaction is crucial to moderate the exothermic nature of the hydride reduction, preventing potential side reactions and ensuring controlled reactivity.

  • Addition of Reducing Agent: Add sodium borohydride (1.2 eq) to the cooled solution portion-wise over 15-20 minutes.

    • Causality Insight: Portion-wise addition prevents a rapid, uncontrolled reaction and manages the evolution of hydrogen gas that occurs as NaBH₄ reacts with the protic methanol solvent.

  • Reaction Monitoring (Self-Validation): Allow the reaction to stir at 0°C. Monitor its progress using TLC (e.g., eluent: 20% Ethyl Acetate in Hexane). The reaction is complete when the starting aldehyde spot (visualized under UV light) has been completely consumed. This typically takes 1-2 hours.

  • Quenching: Once the reaction is complete, slowly and carefully add saturated aqueous NH₄Cl solution to the flask while still in the ice bath. This will quench any unreacted NaBH₄ and protonate the intermediate alkoxide. Continue stirring for 15 minutes.

  • Workup & Extraction:

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • To the remaining aqueous residue, add an organic solvent like Dichloromethane or Ethyl Acetate and transfer the mixture to a separatory funnel.

    • Extract the aqueous layer twice more with the organic solvent.

    • Combine the organic layers and wash sequentially with water and then brine (saturated NaCl solution). The brine wash helps to remove residual water from the organic phase.

  • Drying and Isolation: Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound, which often solidifies upon standing.

Experimental Workflow Diagram

Experimental_Workflow Figure 2: Experimental Workflow for Synthesis start 1. Dissolve Aldehyde in MeOH cool 2. Cool to 0°C (Ice Bath) start->cool add_nabh4 3. Add NaBH₄ (Portion-wise) cool->add_nabh4 monitor 4. Monitor by TLC add_nabh4->monitor monitor->add_nabh4 Incomplete quench 5. Quench with aq. NH₄Cl monitor->quench Reaction Complete roto 6. Remove MeOH (Rotovap) quench->roto extract 7. Liquid-Liquid Extraction (DCM/EtOAc) roto->extract dry 8. Dry Organic Layer (Na₂SO₄) extract->dry isolate 9. Concentrate to Yield Crude Product dry->isolate purify 10. Purify Product (Recrystallization) isolate->purify

Caption: Experimental Workflow for Synthesis.

Purification and Characterization

While the crude product is often of high purity, recrystallization can be performed for analytical purposes.

  • Purification: The crude solid can be recrystallized from a suitable solvent system, such as a mixture of ethyl acetate and hexane, to afford a pure, crystalline product.

  • Characterization: The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques:

    • ¹H and ¹³C NMR: To confirm the chemical structure.

    • Melting Point: To assess purity.

    • Mass Spectrometry: To confirm the molecular weight.

Conclusion

The reduction of 2,6-dibromobenzaldehyde to this compound is a fundamental and highly reliable transformation. The use of sodium borohydride in methanol offers a safe, efficient, and operationally simple method suitable for a wide range of laboratory scales. By following the detailed protocol, which incorporates crucial control steps like temperature management and in-process monitoring, researchers can confidently produce high-purity this compound, a versatile building block for further synthetic endeavors in pharmaceutical and materials science research.

References

(2,6-Dibromophenyl)methanol: A Comprehensive Technical Guide for Scientific Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An Introduction to a Versatile Synthetic Building Block

(2,6-Dibromophenyl)methanol, also known as 2,6-dibromobenzyl alcohol, is a halogenated aromatic alcohol. Its structure, featuring a phenyl ring substituted with two bromine atoms ortho to a hydroxymethyl group, makes it a valuable intermediate in organic synthesis. The steric hindrance and electronic effects imparted by the bromine atoms influence its reactivity, offering unique opportunities for the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. This guide provides a detailed overview of its known properties, synthesis, and handling, compiled for researchers, scientists, and professionals in drug development.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in research and development. The key identifiers and properties are summarized below.

PropertyValueSource(s)
CAS Number 1013031-65-6[1]
Molecular Formula C₇H₆Br₂O[1][2]
Molecular Weight 265.93 g/mol [1][2]
Physical Form Likely a solidInferred from similar compounds
Purity Commercially available at ≥95%[2]

Synthesis and Purification

While specific, detailed protocols for the synthesis of this compound are not extensively published, a common and logical synthetic route would involve the reduction of the corresponding aldehyde, 2,6-dibromobenzaldehyde.

Conceptual Synthesis Workflow

A potential pathway for the synthesis of this compound is the reduction of 2,6-dibromobenzaldehyde. This transformation is a fundamental reaction in organic chemistry.

G cluster_start Starting Material cluster_reaction Reaction Step cluster_reagents Typical Reagents cluster_product Final Product 2_6_dibromobenzaldehyde 2,6-Dibromobenzaldehyde Reduction Reduction 2_6_dibromobenzaldehyde->Reduction Product This compound Reduction->Product Reagents e.g., Sodium borohydride (NaBH₄) in Methanol or Ethanol Reagents->Reduction

Caption: Conceptual workflow for the synthesis of this compound.

Generalized Experimental Protocol: Reduction of 2,6-Dibromobenzaldehyde

The following is a generalized, illustrative protocol. Researchers should adapt this based on standard laboratory procedures and safety practices.

  • Dissolution: Dissolve 2,6-dibromobenzaldehyde in a suitable alcohol solvent, such as methanol or ethanol, in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution in an ice bath to 0-5 °C.

  • Reductant Addition: Slowly add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise to the stirred solution. The molar equivalent of the reducing agent should be carefully calculated.

  • Reaction Monitoring: Monitor the progress of the reaction using an appropriate technique, such as Thin Layer Chromatography (TLC), until the starting material is consumed.

  • Quenching: Once the reaction is complete, cautiously quench the reaction by the slow addition of water or a dilute acid (e.g., 1M HCl) to neutralize any excess reducing agent.

  • Extraction: Transfer the reaction mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate or dichloromethane.

  • Washing: Wash the combined organic layers with water and then with brine to remove any residual salts.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system or by column chromatography on silica gel.

Spectral Characterization

Experimental spectral data for this compound is not widely available. However, based on its structure, the following characteristic signals can be predicted.

¹H NMR Spectroscopy (Predicted)
  • Aromatic Protons: The protons on the phenyl ring are expected to appear in the aromatic region of the spectrum. Due to the substitution pattern, a triplet and a doublet are anticipated.

  • Methylene Protons (-CH₂OH): A singlet or a doublet (if coupled to the hydroxyl proton) is expected for the methylene protons, likely in the range of 4.5-5.0 ppm.

  • Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is variable and depends on the solvent and concentration. It typically appears as a broad singlet.

¹³C NMR Spectroscopy (Predicted)
  • Aromatic Carbons: Six distinct signals are expected for the aromatic carbons, with the carbon atoms attached to the bromine atoms showing characteristic shifts.

  • Methylene Carbon (-CH₂OH): A signal for the methylene carbon is anticipated in the aliphatic region of the spectrum, typically around 60-70 ppm.

Infrared (IR) Spectroscopy (Predicted)
  • O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group's stretching vibration.

  • C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene group will appear just below 3000 cm⁻¹.

  • C-O Stretch: A strong absorption band in the region of 1000-1260 cm⁻¹ is indicative of the C-O single bond stretch.

  • C-Br Stretch: Absorptions corresponding to the C-Br bonds are expected in the fingerprint region of the spectrum.

Chemical Reactivity and Applications

This compound serves as a versatile building block in organic synthesis. The hydroxyl group can undergo various transformations, such as oxidation to the corresponding aldehyde or carboxylic acid, and etherification or esterification reactions. The bromine atoms can be utilized in cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce new carbon-carbon bonds. This allows for the construction of more complex molecular architectures.

While specific examples of its use in drug development are not prominently documented in publicly accessible literature, its structural motif is of interest in the design of bioactive molecules. The dibromo-substitution pattern can influence the conformation of the molecule and its interactions with biological targets.

Safety and Handling

Although a specific safety data sheet (SDS) for this compound is not widely available, general precautions for handling halogenated aromatic compounds should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

  • First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water. If inhaled, move to fresh air. Seek medical attention if any symptoms persist.

Conclusion

This compound is a chemical intermediate with significant potential in synthetic organic chemistry. Its dibrominated phenyl ring and reactive hydroxyl group provide multiple avenues for derivatization and the construction of complex molecular frameworks. While detailed experimental data on its properties and reactivity are currently limited in the public domain, this guide provides a foundational understanding for its use in a research and development setting. As with any chemical, it is imperative to follow safe laboratory practices during its handling and use.

References

An In-depth Technical Guide to (2,6-Dibromophenyl)methanol: A Key Building Block for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2,6-Dibromophenyl)methanol, a halogenated aromatic alcohol, serves as a versatile and crucial building block in the landscape of organic synthesis and medicinal chemistry. Its unique structural motif, featuring a phenyl ring substituted with two bromine atoms ortho to a hydroxymethyl group, imparts distinct reactivity and physicochemical properties that are highly sought after in the design and synthesis of complex molecules. The steric hindrance provided by the ortho-bromo substituents can direct reactions to other positions on the ring and influence the conformation of resulting molecules, a key consideration in rational drug design. This guide provides a comprehensive overview of this compound, including its chemical identity, synthesis, properties, and applications, with a particular focus on its role in the development of novel therapeutic agents.

Chemical Identity

  • CAS Number: 1013031-65-6[1][2]

  • Molecular Formula: C₇H₆Br₂O

  • Molecular Weight: 265.93 g/mol [2]

  • Synonyms: 2,6-Dibromobenzyl alcohol

Chemical Structure

G struct C1=CC=C(C(=C1)Br)CO)Br G cluster_0 Synthesis of this compound 2,6-Dibromobenzaldehyde 2,6-Dibromobenzaldehyde Reaction Reaction 2,6-Dibromobenzaldehyde->Reaction NaBH4, Methanol This compound This compound Reaction->this compound G cluster_0 Phase 1: Core Synthesis & Functionalization cluster_1 Phase 2: Deprotection & Derivatization cluster_2 Phase 3: Biological Evaluation A This compound B Protection of Hydroxyl Group (e.g., TBDMS-Cl) A->B C Protected Intermediate B->C D Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) C->D E Diversified Intermediates D->E F Deprotection of Hydroxyl Group (e.g., TBAF) E->F G Free Alcohol F->G H Etherification/Esterification (Library Synthesis) G->H I Final Compound Library H->I J High-Throughput Screening I->J K Hit Identification J->K L Lead Optimization K->L G cluster_0 Cholinergic Synapse cluster_1 Inhibitory Action Presynaptic Presynaptic Neuron ACh_release Acetylcholine (ACh) Release Presynaptic->ACh_release Action Potential Postsynaptic Postsynaptic Neuron ACh_receptor ACh Receptor ACh_release->ACh_receptor Binds AChE Acetylcholinesterase (AChE) ACh_release->AChE Hydrolysis ACh_receptor->Postsynaptic Signal Transduction Choline_reuptake Choline Reuptake AChE->Choline_reuptake Choline Inhibitor This compound Derivative Inhibitor->AChE Inhibits

References

An In-Depth Technical Guide to the Reactivity of the Benzylic Alcohol in (2,6-Dibromophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(2,6-Dibromophenyl)methanol is an aromatic alcohol characterized by a hydroxymethyl group attached to a benzene ring bearing two bromine atoms in the ortho positions. This unique substitution pattern imparts a distinct reactivity profile to the benzylic alcohol, governed by a complex interplay of steric and electronic effects. This technical guide provides a comprehensive analysis of these governing factors, detailed experimental protocols for key transformations, and an exploration of the molecule's utility in synthetic chemistry. We will dissect the causality behind its reactivity, offering field-proven insights for professionals in drug development and chemical research.

Introduction: The Structural Uniqueness of this compound

Benzylic alcohols are a cornerstone class of intermediates in organic synthesis, valued for their versatile reactivity. The hydroxyl group can be oxidized to an aldehyde, converted into a leaving group for nucleophilic substitution, or used to form esters and ethers. The reactivity of the benzylic position is exquisitely sensitive to the nature and position of substituents on the aromatic ring.

In this compound, the presence of two bulky halogen atoms flanking the reaction center introduces significant steric and electronic perturbations compared to unsubstituted benzyl alcohol. Understanding these perturbations is critical for predicting and controlling its chemical behavior.

Physicochemical Properties

A foundational understanding begins with the molecule's basic properties.

PropertyValueSource
CAS Number 1013031-65-6[1][2]
Molecular Formula C₇H₆Br₂O[1][2]
Molecular Weight 265.93 g/mol [1][2]
Appearance Solid[3]
Purity Typically ≥98%[2]

Core Directive: Factors Governing Reactivity

The reactivity of the benzylic alcohol in this compound is fundamentally controlled by two dominant factors originating from the ortho-dibromo substitution pattern: steric hindrance and electronic effects.

Steric Hindrance: The Ortho-Effect in Action

The most immediate consequence of the 2,6-disubstitution is profound steric shielding of the benzylic center. The large van der Waals radii of the bromine atoms physically obstruct the approach of reagents to both the hydroxyl group and the benzylic carbon.

This steric retardation has significant mechanistic implications:

  • Reduced Reaction Rates: For reactions requiring direct nucleophilic attack at the benzylic carbon (S_N2 reactions) or association of a bulky reagent with the hydroxyl group (e.g., certain oxidants), the rate is significantly diminished compared to less hindered benzyl alcohols.[4][5]

  • Influence on Conformational Preference: The bulky ortho substituents can influence the rotational conformation of the -CH₂OH group, potentially affecting its interaction with the π-system of the ring and its accessibility to reagents.[6]

The following diagram illustrates the logical relationship between the structural features and their impact on reactivity.

G sub This compound steric Steric Hindrance (Bulky Ortho-Bromine Atoms) sub->steric results in electronic Electronic Effects (Inductive vs. Resonance) sub->electronic results in reactivity Modulated Benzylic Reactivity steric->reactivity impedes reagent approach electronic->reactivity alters electron density G start Dissolve this compound in anhydrous DCM add_dmp Add Dess-Martin Periodinane (1.2 eq) start->add_dmp react Stir at RT Monitor by TLC (2-4h) add_dmp->react workup Quench & Extract (NaHCO₃/Na₂S₂O₃, Ether) react->workup purify Purify via Column Chromatography workup->purify product Obtain (2,6-Dibromophenyl)benzaldehyde purify->product

References

(2,6-Dibromophenyl)methanol: A Versatile Architectural Element for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-depth Technical Guide

Introduction: In the landscape of contemporary organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. (2,6-Dibromophenyl)methanol, a sterically hindered and dihalogenated benzyl alcohol, emerges as a highly versatile and underutilized building block with significant potential across medicinal chemistry, materials science, and catalysis. The presence of two ortho-bromo substituents profoundly influences the reactivity of both the benzylic alcohol and the aromatic ring, offering a unique platform for selective chemical transformations. This guide provides an in-depth exploration of the synthesis, reactivity, and potential research applications of this compound, grounded in established chemical principles and supported by practical, field-proven insights.

Physicochemical Properties and Spectroscopic Data

This compound is a solid at room temperature, and its structural characteristics are well-defined.[1][2]

PropertyValue
CAS Number 1013031-65-6
Molecular Formula C₇H₆Br₂O
Molecular Weight 265.93 g/mol
Appearance White to off-white solid
Purity Typically ≥98%

Spectroscopic Characterization:

While a publicly available, experimentally verified high-resolution spectrum of this compound is not readily found, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on established principles and data from analogous compounds.

¹H NMR (Predicted) ¹³C NMR (Predicted)
Chemical Shift (ppm) Assignment
~7.5 (d, 2H)Aromatic CH
~7.0 (t, 1H)Aromatic CH
~4.8 (s, 2H)CH₂
Variable (br s, 1H)OH

Synthesis of this compound

The synthesis of this compound can be approached through several reliable methods, primarily involving the reduction of a corresponding carbonyl compound.

Diagram of Synthetic Pathways:

G cluster_0 Synthetic Routes to this compound A 2,6-Dibromobenzaldehyde C This compound A->C Reduction (e.g., NaBH₄) B 2,6-Dibromobenzoic Acid B->C Reduction (e.g., LiAlH₄)

Caption: Synthetic routes to this compound.

Protocol 1: Reduction of 2,6-Dibromobenzaldehyde

This is often the most direct and high-yielding approach.

Step-by-Step Methodology:

  • Dissolution: Dissolve 2,6-dibromobenzaldehyde (1.0 eq) in a suitable alcohol solvent, such as methanol or ethanol, in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reductant Addition: Slowly add sodium borohydride (NaBH₄) (1.1-1.5 eq) portion-wise to the stirred solution. The reaction is exothermic and may cause bubbling.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Quenching: Once the starting material is consumed, carefully quench the reaction by the slow addition of water or dilute hydrochloric acid to destroy excess NaBH₄.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the orthogonal reactivity of its hydroxyl group and the two bromine atoms on the aromatic ring.

Reactions at the Hydroxyl Group

The benzylic alcohol functionality can undergo standard transformations such as oxidation, etherification, and esterification.

Diagram of Hydroxyl Group Reactivity:

G cluster_1 Reactions of the Hydroxyl Group A This compound B 2,6-Dibromobenzaldehyde A->B Oxidation (e.g., PCC, MnO₂) C Ether Derivatives A->C Etherification (e.g., Williamson Ether Synthesis) D Ester Derivatives A->D Esterification (e.g., Acyl Chloride, Carboxylic Acid)

Caption: Reactivity of the hydroxyl group.

Protocol 2: Oxidation to 2,6-Dibromobenzaldehyde

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a suspension of an oxidizing agent such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO₂) in a suitable solvent like dichloromethane (DCM).

  • Substrate Addition: Add a solution of this compound in DCM to the oxidant suspension.

  • Reaction: Stir the mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Work-up: Filter the reaction mixture through a pad of celite to remove the oxidant.

  • Purification: Concentrate the filtrate and purify the resulting aldehyde by column chromatography.

Cross-Coupling Reactions at the C-Br Bonds

The two bromine atoms are amenable to a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds. The steric hindrance from the ortho-substituents can influence the reaction conditions required.

Diagram of Cross-Coupling Pathways:

G cluster_2 Cross-Coupling Reactions A This compound B Mono-arylated Product A->B Suzuki Coupling (1 eq. Boronic Acid) C Di-arylated Product A->C Suzuki Coupling (2 eq. Boronic Acid) D Mono-alkynylated Product A->D Sonogashira Coupling (1 eq. Alkyne) E Di-alkynylated Product A->E Sonogashira Coupling (2 eq. Alkyne)

Caption: Cross-coupling potential of this compound.

Protocol 3: Suzuki-Miyaura Cross-Coupling

This reaction is a powerful tool for forming biaryl structures.[3][4]

Step-by-Step Methodology:

  • Reaction Setup: In a Schlenk flask, combine this compound (1.0 eq), the desired arylboronic acid (1.1 eq for mono-coupling, 2.2 eq for di-coupling), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 eq).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane) and water.

  • Reaction: Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C for several hours, monitoring by TLC.

  • Work-up: After cooling, dilute the reaction with water and extract with an organic solvent.

  • Purification: Wash the organic phase, dry, and concentrate. Purify the product by column chromatography.

Protocol 4: Sonogashira Coupling

This reaction is used to introduce alkyne functionalities.[5][6][7][8][9]

Step-by-Step Methodology:

  • Reaction Setup: To a Schlenk flask under an inert atmosphere, add this compound (1.0 eq), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-10 mol%).

  • Solvent and Base: Add an anhydrous, degassed solvent (e.g., THF, DMF) and a suitable amine base (e.g., triethylamine, diisopropylethylamine).

  • Alkyne Addition: Add the terminal alkyne (1.1 eq for mono-coupling, 2.2 eq for di-coupling).

  • Reaction: Stir the reaction at room temperature or with gentle heating until the starting material is consumed.

  • Work-up and Purification: Follow a similar procedure to the Suzuki-Miyaura coupling for work-up and purification.

Potential Research Applications

Medicinal Chemistry: Scaffolding for Bioactive Molecules

The diaryl- or aryl-alkynyl methanol core structure that can be accessed from this compound is a privileged scaffold in medicinal chemistry. The steric hindrance imposed by the 2,6-substituents can be exploited to create molecules with specific conformational preferences, potentially leading to enhanced binding affinity and selectivity for biological targets. For instance, bromophenol derivatives have shown promise as inhibitors of enzymes like carbonic anhydrase and acetylcholinesterase.[10] The synthesis of diaryl methanes from related brominated phenylmethanols provides a direct blueprint for utilizing this compound in the generation of compound libraries for drug discovery.[11][12][13][14][15][16]

Diagram of a Potential Drug Discovery Workflow:

G cluster_3 Drug Discovery Workflow A This compound B Cross-Coupling Reactions A->B C Library of Diaryl/Aryl-Alkynyl Methanols B->C D Biological Screening C->D E Lead Compound Identification D->E

Caption: Workflow for drug discovery applications.

Materials Science: Building Blocks for Functional Materials

The rigid and well-defined geometry of the di-substituted phenyl ring makes this compound an attractive precursor for the synthesis of novel organic materials. Through cross-coupling reactions, extended π-conjugated systems can be constructed, which are of interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[17] The hydroxyl group provides a handle for further functionalization or for tuning the solubility and processing properties of the resulting materials.

Ligand Synthesis for Homogeneous Catalysis

The 2,6-disubstituted phenyl motif is a common feature in bulky ligands used in homogeneous catalysis. By transforming the hydroxyl group into a coordinating functionality (e.g., a phosphine or an N-heterocyclic carbene precursor) and utilizing the bromine atoms for further elaboration, novel ligands with unique steric and electronic properties can be designed. These ligands could find applications in a variety of catalytic transformations.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.[2][18][19][20]

  • Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.[18][19][20]

  • Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves/eye protection/face protection.[2][18][19]

  • First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If inhaled, remove person to fresh air.[18][19]

Always consult the material safety data sheet (MSDS) before handling this compound.

Conclusion

This compound represents a powerful and versatile building block for organic synthesis. Its unique combination of a reactive benzylic alcohol and two sterically encumbered, cross-coupling-amenable bromine atoms provides a rich platform for the construction of diverse and complex molecular targets. The protocols and applications outlined in this guide are intended to serve as a foundation for researchers and scientists to unlock the full potential of this valuable synthetic intermediate in their own research endeavors.

References

Solubility of (2,6-Dibromophenyl)methanol in common organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of (2,6-Dibromophenyl)methanol in Common Organic Solvents

Abstract

Understanding the solubility of active pharmaceutical ingredients (APIs) and key intermediates is fundamental to successful drug development and formulation. This compound is a crucial building block in organic synthesis, and its solubility characteristics dictate solvent selection for reactions, purification, and formulation processes. This guide provides a comprehensive technical overview of the solubility of this compound. It begins with a theoretical framework grounded in physical chemistry, followed by a predictive analysis of its solubility in a range of common organic solvents based on its molecular structure. A detailed, field-proven experimental protocol for quantitative solubility determination via the shake-flask method is provided, ensuring researchers can generate reliable and reproducible data. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this compound's solubility profile.

Introduction: The Significance of Solubility

In the landscape of pharmaceutical and chemical research, solubility is not merely a physical property; it is a critical parameter that influences a compound's journey from discovery to application. For a key synthetic intermediate like this compound, a precursor in various synthetic pathways, a thorough understanding of its solubility is paramount. Poor solubility can lead to challenges in reaction kinetics, inefficient purification, and difficulties in formulation, ultimately impacting yield, purity, and bioavailability of the final product.

This guide serves as a senior-level resource, moving beyond simple data points to explain the underlying principles that govern the solubility of this compound. By understanding the "why" behind its behavior in different solvents, scientists can make more informed decisions, troubleshoot issues proactively, and streamline their development workflows.

Theoretical Framework: Principles of Solubility

The solubility of a solid in a liquid solvent is governed by the energetic balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The adage "like dissolves like" is a useful simplification of these complex interactions. For this compound, three primary factors dictate its solubility: polarity, hydrogen bonding, and molecular structure.

  • Polarity and the "Like Dissolves Like" Principle : Polarity is a measure of the separation of electric charge within a molecule. Solvents are broadly classified as polar or nonpolar. Polar solvents have large dipole moments and high dielectric constants, allowing them to effectively solvate polar solutes and ions.[1] Nonpolar solvents have low dipole moments and dielectric constants and are better at dissolving nonpolar solutes. The solubility of a compound is maximized when its polarity matches that of the solvent.

  • Hydrogen Bonding : The presence of a hydroxyl (-OH) group in this compound makes it capable of acting as both a hydrogen bond donor (from the hydroxyl hydrogen) and a hydrogen bond acceptor (via the lone pairs on the oxygen atom). Hydrogen bonds are strong dipole-dipole interactions that significantly influence solubility.[2] Solvents that can also engage in hydrogen bonding (protic solvents like alcohols and water) are generally good candidates for dissolving compounds with hydrogen bonding capabilities.

  • Molecular Structure : The overall size and shape of a molecule affect how easily it can be surrounded by solvent molecules. The bulky bromine atoms on the phenyl ring of this compound increase its molecular weight and surface area, which can influence its solubility compared to simpler alcohols.

Molecular Profile of this compound

To predict the solubility of this compound, we must analyze its structural features:

  • The Hydroxyl Group (-CH₂OH) : This is the primary polar and protic feature of the molecule. It is capable of forming strong hydrogen bonds, suggesting good solubility in polar protic solvents.

  • The Dibromophenyl Ring : The benzene ring itself is nonpolar and lipophilic. The two bromine atoms are large and electron-withdrawing, which adds to the molecule's overall molecular weight and van der Waals surface area. This large, nonpolar portion of the molecule suggests that it will have some affinity for nonpolar solvents.

Comparative Analysis: Compared to benzyl alcohol (logP of 1.1), this compound is expected to be less soluble in polar solvents like water due to the two large, hydrophobic bromine atoms. However, its hydroxyl group should still allow for some solubility in polar protic solvents.

Compared to 2,6-dibromophenol (logP of 3.36), this compound has a more flexible -CH₂OH group, which may slightly reduce the steric hindrance for hydrogen bonding compared to the phenol's -OH group being directly attached to the sterically crowded ring.[5]

Diagram 1: Chemical Structure and Key Interaction Sites of this compound

Caption: Structure of this compound highlighting key interaction sites.

Predicted Solubility Profile in Common Organic Solvents

Based on the theoretical principles and the molecular profile, the following table provides a qualitative prediction of the solubility of this compound. These predictions should be confirmed experimentally using the protocol in Section 5.

SolventClassificationDielectric Constant (ε)Predicted SolubilityRationale
Hexane Nonpolar1.9Sparingly SolubleThe large dibromophenyl group provides some nonpolar character, but the polar hydroxyl group will limit solubility in this alkane.
Toluene Nonpolar (Aromatic)2.4Moderately SolublePi-pi stacking interactions between the aromatic rings of toluene and the solute may enhance solubility compared to hexane.
Dichloromethane (DCM) Polar Aprotic9.1SolubleDCM is a good solvent for moderately polar compounds. It can interact via dipole-dipole forces without interfering with H-bonds.
Diethyl Ether Polar Aprotic4.3Moderately SolubleThe ether oxygen can act as a hydrogen bond acceptor for the solute's -OH group, but its overall polarity is low.
Ethyl Acetate Polar Aprotic6.0SolubleIts polarity and ability to accept hydrogen bonds make it a versatile solvent for compounds with mixed polarity.
Acetone Polar Aprotic21.0Highly SolubleA strong hydrogen bond acceptor with significant polarity, capable of solvating both the polar and nonpolar parts of the molecule.
Acetonitrile Polar Aprotic37.5Moderately SolubleHighly polar, but its ability to disrupt the solute's self-associated hydrogen bonds might be less effective than protic solvents.
Isopropanol Polar Protic19.9Highly SolubleAs a polar protic solvent, it can engage in hydrogen bonding as both a donor and acceptor, effectively solvating the -OH group.
Ethanol Polar Protic24.6Highly SolubleSimilar to isopropanol, its polar protic nature makes it an excellent solvent for this compound.
Methanol Polar Protic32.7Highly SolubleThe most polar of the common alcohols, it is expected to be a very effective solvent due to strong hydrogen bonding interactions.
Dimethyl Sulfoxide (DMSO) Polar Aprotic46.7Highly SolubleA very strong hydrogen bond acceptor and highly polar solvent, known for its ability to dissolve a wide range of compounds.
Water Polar Protic80.1InsolubleDespite its ability to hydrogen bond, the large, lipophilic dibromophenyl moiety is expected to dominate, leading to very low aqueous solubility.

Experimental Protocol: Quantitative Solubility Determination

To obtain precise and reliable solubility data, a standardized experimental method is crucial. The Shake-Flask Method , as recommended by OECD and ICH guidelines, is the gold standard for determining the thermodynamic solubility of a compound.[6][7][8]

Principle

An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient period to reach equilibrium. After equilibration, the solid and liquid phases are separated, and the concentration of the dissolved compound in the supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[9][10]

Materials and Equipment
  • This compound (solid, high purity)

  • Selected organic solvents (HPLC grade)

  • Glass vials with PTFE-lined screw caps

  • Orbital shaker or thermomixer with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm or 0.45 µm, chemically compatible with the solvent)

  • Volumetric flasks and pipettes

  • Analytical balance

  • HPLC system with a UV detector and a suitable column (e.g., C18)

Diagram 2: Experimental Workflow for Shake-Flask Solubility Determination

G prep 1. Preparation Add excess solid compound to a known volume of solvent in a vial. equilibrate 2. Equilibration Agitate vials on an orbital shaker at constant temperature (e.g., 24-48h). prep->equilibrate Establish equilibrium separate 3. Phase Separation Centrifuge vials to pellet undissolved solid. equilibrate->separate Settle solid sample 4. Sampling & Filtration Carefully withdraw supernatant. Filter through a 0.22 µm syringe filter. separate->sample Isolate saturated solution dilute 5. Dilution Dilute the clear filtrate with a known volume of solvent to fall within the analytical range. sample->dilute Prepare for analysis analyze 6. Analysis Quantify the compound concentration using a validated HPLC-UV method. dilute->analyze Measure concentration calculate 7. Calculation Calculate the solubility (mg/mL or mol/L) using the dilution factor. analyze->calculate Determine final value

Caption: Step-by-step workflow for the OECD/ICH-compliant shake-flask method.

Step-by-Step Procedure
  • Preparation :

    • Add an excess amount of solid this compound to a glass vial. "Excess" means enough solid should remain undissolved at the end of the experiment to ensure saturation. A starting point is ~10-20 mg per 1-2 mL of solvent.

    • Accurately add a known volume of the desired organic solvent to the vial.

    • Prepare at least three replicate vials for each solvent.

  • Equilibration :

    • Securely cap the vials.

    • Place the vials in an orbital shaker or thermomixer set to a constant temperature (e.g., 25 °C).

    • Agitate the vials at a constant speed for a predetermined time to allow the system to reach equilibrium. A duration of 24 to 48 hours is typically sufficient, but this should be confirmed by preliminary experiments (i.e., ensuring the concentration does not increase between 24 and 48 hours).[6]

  • Phase Separation :

    • After equilibration, allow the vials to stand undisturbed at the same constant temperature for a short period to let the larger particles settle.

    • Centrifuge the vials at a high speed to pellet the remaining undissolved solid. This step is critical to avoid transferring solid particles during sampling.

  • Sampling and Filtration :

    • Carefully withdraw an aliquot of the clear supernatant using a pipette, ensuring not to disturb the solid pellet.

    • Immediately filter the aliquot through a chemically resistant syringe filter (e.g., PTFE for organic solvents) into a clean vial. The first few drops should be discarded to saturate the filter membrane.

  • Analysis (HPLC-UV) :

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent to create a calibration curve.

    • Dilute the filtered sample solution with a known factor to ensure the concentration falls within the linear range of the calibration curve.

    • Inject the standard solutions and the diluted sample solution into the HPLC system.

    • Record the peak area from the UV chromatogram.

  • Data Calculation :

    • Plot the peak area of the standards versus their known concentrations to generate a linear regression calibration curve.

    • Use the equation of the line to determine the concentration of the diluted sample.

    • Multiply the result by the dilution factor to calculate the final solubility of this compound in the solvent. Report the value in mg/mL or mol/L at the specified temperature.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear, tabular format. This allows for easy comparison across different solvents and provides a valuable resource for process development.

Table for Quantitative Solubility Data

SolventTemperature (°C)Mean Solubility (mg/mL)Standard Deviation
Hexane25
Toluene25
Dichloromethane (DCM)25
Diethyl Ether25
Ethyl Acetate25
Acetone25
Acetonitrile25
Isopropanol25
Ethanol25
Methanol25
Dimethyl Sulfoxide (DMSO)25
Water25

Safety and Handling

This compound should be handled in accordance with good laboratory practices. Based on data for similar compounds, it may cause skin, eye, and respiratory irritation.

  • Personal Protective Equipment (PPE) : Wear safety glasses, chemical-resistant gloves, and a lab coat.

  • Handling : Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage : Store in a tightly closed container in a cool, dry place.

  • Disposal : Dispose of waste in accordance with local, state, and federal regulations.

Consult the specific Safety Data Sheet (SDS) for the material before use.

Diagram 3: Solvent Classification Logic

G start Solvent polarity_check Is the Dielectric Constant > 5? start->polarity_check hbond_check Can it donate a Hydrogen Bond (e.g., contains O-H, N-H)? polarity_check->hbond_check Yes (Polar) nonpolar Nonpolar (e.g., Hexane, Toluene) polarity_check->nonpolar No polar_protic Polar Protic (e.g., Methanol, Water) hbond_check->polar_protic Yes polar_aprotic Polar Aprotic (e.g., Acetone, DMSO) hbond_check->polar_aprotic No

Caption: Decision tree for classifying common organic solvents.

Conclusion

The solubility of this compound is a complex interplay of its polar hydroxyl group and its large, lipophilic dibromophenyl ring. This dual nature predicts high solubility in polar solvents, particularly those capable of hydrogen bonding like alcohols (methanol, ethanol) and highly polar aprotic solvents (acetone, DMSO). Conversely, its solubility is expected to be limited in nonpolar alkanes like hexane and extremely low in water. The provided theoretical framework allows for rational solvent selection, while the detailed shake-flask protocol offers a robust method for obtaining the precise, quantitative data required for demanding applications in research and development. This integrated approach of prediction and rigorous experimental validation empowers scientists to handle and utilize this important chemical intermediate with confidence and efficiency.

References

Literature review of (2,6-Dibromophenyl)methanol synthetic routes

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthetic Routes of (2,6-Dibromophenyl)methanol

For the modern researcher and drug development professional, the efficient and reliable synthesis of key chemical building blocks is paramount. This compound serves as a crucial intermediate in the synthesis of a wide array of complex molecules, including pharmaceuticals, agrochemicals, and specialty materials.[1][2] Its disubstituted phenyl ring offers a versatile scaffold for further functionalization, making the development of robust synthetic pathways to this compound a topic of significant interest.

This technical guide provides a comprehensive review of the primary synthetic routes to this compound. Moving beyond a simple recitation of protocols, this document delves into the mechanistic underpinnings of each method, offering insights into the rationale behind experimental choices and providing a comparative analysis to aid in route selection for specific research and development needs.

Primary Synthetic Strategies: A Comparative Overview

The synthesis of this compound can be approached through several distinct chemical transformations. The most prevalent and well-documented methods involve the reduction of a corresponding carbonyl compound or the formation of the hydroxymethyl group on a pre-functionalized aromatic ring. Each strategy presents its own set of advantages and challenges in terms of starting material availability, reaction conditions, and overall yield.

Here, we will explore two principal and field-proven synthetic pathways:

  • Route 1: Direct Reduction of 2,6-Dibromobenzaldehyde. This is arguably the most straightforward approach, capitalizing on the selective reduction of an aldehyde to a primary alcohol.

  • Route 2: A Two-Step Synthesis from 1,3-Dibromobenzene. This method involves the initial formation of 2,6-dibromobenzaldehyde via ortho-lithiation, followed by an in-situ or subsequent reduction.

A third, less commonly documented but mechanistically plausible approach, the Grignard Reaction , will also be discussed as a potential alternative.

Route 1: Selective Reduction of 2,6-Dibromobenzaldehyde

The reduction of an aldehyde to a primary alcohol is a fundamental transformation in organic synthesis. For the preparation of this compound, this method stands out for its high efficiency and selectivity. The starting material, 2,6-dibromobenzaldehyde, is commercially available, making this a convenient option for many laboratories.[3]

Underlying Chemistry: The Role of Sodium Borohydride

Sodium borohydride (NaBH₄) is a mild and selective reducing agent, ideally suited for the conversion of aldehydes and ketones to their corresponding alcohols.[4][5] Its chemoselectivity is a key advantage; it will not typically reduce other functional groups such as esters, amides, or carboxylic acids under standard conditions.[4][6]

The reaction mechanism proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde.[5] This initial attack forms an alkoxide intermediate. Subsequent protonation of this intermediate, typically during an aqueous or acidic workup, yields the final primary alcohol.[4][6]

Experimental Protocol: A Validated Approach

The following protocol is a representative procedure for the sodium borohydride reduction of 2,6-dibromobenzaldehyde.

Materials:

  • 2,6-Dibromobenzaldehyde

  • Sodium borohydride (NaBH₄)

  • Ethanol or Methanol

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Dichloromethane (DCM) or Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Stir plate and magnetic stir bar

  • Round-bottom flask

  • Ice bath

  • Separatory funnel

Step-by-Step Procedure:

  • Dissolution: Dissolve 2,6-dibromobenzaldehyde in ethanol or methanol in a round-bottom flask equipped with a magnetic stir bar. The reaction is typically performed at a concentration that allows for efficient stirring.

  • Cooling: Place the flask in an ice bath to cool the solution to 0-5 °C. This helps to moderate the reaction rate and prevent potential side reactions.

  • Addition of Reducing Agent: Slowly add sodium borohydride to the cooled solution in small portions. The addition should be controlled to manage any effervescence.

  • Reaction Monitoring: Allow the reaction to stir at a low temperature for a designated period, often 30 minutes to 2 hours.[6] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting aldehyde spot and the appearance of the product alcohol spot.[7]

  • Quenching: After the reaction is complete, carefully quench the excess sodium borohydride by the slow, dropwise addition of 1 M HCl until the solution is slightly acidic.[8] This step should be performed in the ice bath as the quenching process can be exothermic.

  • Extraction: Transfer the reaction mixture to a separatory funnel and extract the product into an organic solvent such as dichloromethane or ethyl acetate.[8] Perform multiple extractions to ensure complete recovery of the product.

  • Washing and Drying: Combine the organic layers and wash with water and then with a brine solution to remove any remaining inorganic impurities. Dry the organic layer over anhydrous sodium sulfate.[6]

  • Solvent Removal and Purification: Filter off the drying agent and remove the solvent under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization or column chromatography if necessary.

Visualization of the Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification 2_6_Dibromobenzaldehyde 2,6-Dibromobenzaldehyde Reaction_Vessel Reaction at 0-5 °C 2_6_Dibromobenzaldehyde->Reaction_Vessel NaBH4 Sodium Borohydride (NaBH4) in Ethanol/Methanol NaBH4->Reaction_Vessel Quenching Quench with 1M HCl Reaction_Vessel->Quenching Reaction Completion Extraction Extraction with DCM/EtOAc Quenching->Extraction Drying Drying with Na2SO4 Extraction->Drying Purification Solvent Removal & Purification Drying->Purification Product This compound Purification->Product G cluster_step1 Step 1: Formylation cluster_step2 Step 2: Reduction 1_3_Dibromobenzene 1,3-Dibromobenzene Formylation_Reaction Lithiation & Formylation 1_3_Dibromobenzene->Formylation_Reaction LDA LDA in THF at -78 °C LDA->Formylation_Reaction DMF DMF Aldehyde_Intermediate 2,6-Dibromobenzaldehyde (Crude) Formylation_Reaction->Aldehyde_Intermediate Add DMF, then Quench Reduction Reduction with NaBH4 Aldehyde_Intermediate->Reduction Product This compound Reduction->Product Aqueous Workup

References

An In-depth Technical Guide to the Health and Safety of (2,6-Dibromophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the health and safety considerations for (2,6-Dibromophenyl)methanol (CAS No. 1013031-65-6). It is intended for researchers, scientists, and drug development professionals who may handle this compound. The information herein is synthesized from available data on structurally similar compounds and established principles of chemical safety.

Disclaimer: As of the date of this publication, a comprehensive, publicly available Safety Data Sheet (SDS) for this compound has not been identified. Therefore, the hazard information presented is extrapolated from data on structurally analogous compounds. All laboratory personnel must conduct a thorough, substance-specific risk assessment before commencing any work with this chemical.

Section 1: Chemical Identification and Properties

This compound is a halogenated aromatic alcohol. Understanding its basic properties is fundamental to safe handling.

PropertyValueSource(s)
Chemical Name This compound[1][2]
Synonym(s) 2,6-Dibromobenzyl alcohol[3]
CAS Number 1013031-65-6[1][2]
Molecular Formula C₇H₆Br₂O[1]
Molecular Weight 265.93 g/mol [1][3]
Structure OCC1=C(Br)C=CC=C1Br (SMILES)[1]

Section 2: Hazard Identification and Toxicological Profile

Due to the absence of specific toxicological data for this compound, this section outlines the potential hazards based on the profiles of structurally related brominated and halogenated aromatic alcohols. The GHS classifications for the closely related compound, (2,6-Dibromo-4-fluorophenyl)methanol, suggest a similar hazard profile.[4]

2.1 GHS Hazard Classification (Anticipated)

Hazard ClassCategoryHazard Statement (H-phrase)
Acute Toxicity, Oral4H302: Harmful if swallowed
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure3H335: May cause respiratory irritation

Pictograms:

alt text

Signal Word: Warning

2.2 Toxicological Rationale

The anticipated hazards are rooted in the chemical's structure. The dibrominated phenyl ring and the methanol group are key toxicophores.

  • Irritation: Halogenated aromatic compounds are frequently associated with skin, eye, and respiratory irritation.[5] The lipophilic nature of the benzene ring allows for interaction with cell membranes, leading to local inflammation and irritation.

  • Acute Toxicity: While data is limited, oral ingestion may be harmful. Brominated compounds can exert toxicity through various mechanisms, including disruption of cellular respiration and enzyme inhibition. The "harmful" classification (Category 4) is a conservative estimate pending specific LD50 data.

  • Respiratory Effects: Inhalation of fine powders or aerosols of such compounds can lead to irritation of the respiratory tract, manifesting as coughing and shortness of breath.[5]

2.3 Carcinogenicity, Mutagenicity, and Reproductive Toxicity

There is no specific data available for this compound. For related brominated compounds, regulatory bodies like IARC, ACGIH, and NTP have not listed them as known or probable carcinogens.[5] However, the absence of data does not signify an absence of hazard. It is prudent to handle this compound as a substance with unknown long-term toxicological effects.

Section 3: Safe Handling and Storage Protocols

Adherence to rigorous safety protocols is essential to mitigate the risks associated with handling this compound.

3.1 Engineering Controls

The primary line of defense is to minimize exposure at the source.

  • Ventilation: All handling of solid this compound and any solutions thereof must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[6]

  • Containment: For procedures with a higher risk of aerosol generation (e.g., sonication, vigorous mixing), the use of a glove box is recommended.

3.2 Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory. The following table outlines the minimum requirements.

Body PartRequired PPESpecifications and Rationale
Eyes/Face Safety Goggles / Face ShieldChemical splash goggles are required at all times. A face shield should be worn over goggles when handling larger quantities or during splash-risk procedures.[7]
Hands Chemical-Impermeable GlovesNitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contact.[6]
Body Flame-Resistant Lab CoatA fully buttoned lab coat is required. Ensure sleeves are of sufficient length to cover the wrists.
Respiratory Respirator (if necessary)Use of a respirator is not typically required when handling within a fume hood. For spill cleanup or in poorly ventilated areas, a NIOSH-approved respirator with organic vapor/particulate cartridges is necessary.[6][7]

3.3 Storage Requirements

  • Container: Store in a tightly sealed, properly labeled container.

  • Conditions: Keep in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5]

  • Segregation: Store separately from foodstuffs and reactive chemicals.

Section 4: Emergency and First-Aid Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

4.1 First-Aid Measures

Exposure RouteFirst-Aid Protocol
Inhalation Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[6]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with soap and copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][6]

4.2 Spill and Leak Procedures

  • Evacuate: Immediately clear the area of all personnel.

  • Ventilate: Ensure the area is well-ventilated (if safe to do so).

  • Contain: Prevent the spill from entering drains or waterways.[5]

  • Cleanup (Small Spill): Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Carefully sweep up the material and place it into a sealed container for hazardous waste disposal.

  • Cleanup (Large Spill): Contact your institution's Environmental Health and Safety (EHS) department immediately. Do not attempt to clean up a large spill without specialized training and equipment.

Section 5: Risk Assessment Workflow

A systematic approach to risk assessment is crucial before any new experiment involving this compound. The following diagram illustrates a logical workflow.

RiskAssessmentWorkflow cluster_Plan Planning & Evaluation cluster_Control Control Measures cluster_Action Action & Review Start Identify Experimental Protocol Involving this compound AssessHazards Assess Hazards (Review this guide, SDS of analogs) Start->AssessHazards 1. What are the known/potential dangers? AssessQuantities Evaluate Quantities & Concentrations AssessHazards->AssessQuantities 2. How much is being used? AssessProcedure Analyze Experimental Steps (e.g., heating, sonication) AssessQuantities->AssessProcedure 3. What is being done with it? SelectControls Select Engineering Controls (Fume Hood, Glove Box) AssessProcedure->SelectControls 4. How to contain it? Proceed Proceed with Experiment AssessProcedure->Proceed Low Risk (Proceed with standard controls) SelectPPE Determine Required PPE (Gloves, Goggles, etc.) SelectControls->SelectPPE 5. How to protect personnel? EmergencyPlan Establish Emergency Plan (Spill Kit, First Aid) SelectPPE->EmergencyPlan 6. What if something goes wrong? DevelopSOP Develop Safe Operating Procedure (SOP) DevelopSOP->Proceed Approved Review Review & Update Assessment (After experiment or if changes occur) Proceed->Review EmergencyPlan->DevelopSOP 7. Document the process.

References

(2,6-Dibromophenyl)methanol molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (2,6-Dibromophenyl)methanol: Synthesis, Characterization, and Pharmaceutical Relevance

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a significant, sterically hindered building block. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the core physicochemical properties, synthetic pathways, and spectral characterization of this compound. We will explore its reactivity and contextualize its importance within the pharmaceutical industry, particularly in relation to impurity analysis and synthesis.

Core Molecular Identity and Physicochemical Properties

This compound, also known as 2,6-dibromobenzyl alcohol, is an aromatic alcohol characterized by two bromine atoms positioned ortho to the hydroxymethyl group. This substitution pattern imparts significant steric hindrance around the benzylic carbon, influencing its reactivity and physical properties. This steric shielding makes it a unique building block for creating complex molecular architectures where controlled reactivity is desired.

While its applications as a direct precursor in drug synthesis are not widely documented, its structural motif is highly relevant. For instance, the closely related compound, (2-amino-3,5-dibromophenyl)methanol, is a known impurity and synthetic byproduct in the manufacturing of the widely used mucolytic agents Ambroxol and Bromhexine[1][2][3][4]. A thorough understanding of the synthesis, reactivity, and spectral properties of compounds like this compound is therefore critical for process chemists focused on impurity profiling, reference standard synthesis, and ensuring the purity of active pharmaceutical ingredients (APIs).

Table 1: Physicochemical and Identification Data

PropertyValueSource(s)
Molecular Formula C₇H₆Br₂O[5][6]
Molecular Weight 265.93 g/mol [6][7]
CAS Number 1013031-65-6[5]
Synonym 2,6-Dibromobenzyl alcohol[7]
Physical Form Solid (predicted)Analogous compounds
Melting Point Data not available-
Boiling Point Data not available-

Synthesis and Mechanistic Considerations

The most direct and efficient synthesis of this compound is achieved through the reduction of its corresponding aldehyde, 2,6-dibromobenzaldehyde.

Caption: Synthetic route to this compound.

Causality in Experimental Design

The choice of sodium borohydride (NaBH₄) as the reducing agent is deliberate. It is a mild and selective chemoselective hydride reagent, ideal for reducing aldehydes and ketones without affecting more robust functional groups. Its gentle nature prevents over-reduction or side reactions on the electron-rich, halogenated aromatic ring. An alcoholic solvent like methanol or ethanol is preferred as it is capable of protonating the intermediate alkoxide to yield the final alcohol product and is effective at solubilizing the borohydride reagent[8][9].

Detailed Experimental Protocol: Reduction of 2,6-Dibromobenzaldehyde

This protocol is based on established procedures for the reduction of substituted benzaldehydes.[8]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,6-dibromobenzaldehyde (1.0 eq) in anhydrous methanol (approx. 10 mL per gram of aldehyde).

  • Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C with continuous stirring.

  • Reagent Addition: Add sodium borohydride (NaBH₄, 1.1 eq) portion-wise over 15-20 minutes. Rationale: The portion-wise addition controls the exothermic reaction and hydrogen gas evolution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed.

  • Quenching: Carefully quench the reaction by slowly adding 1 M hydrochloric acid (HCl) until the effervescence ceases. This step neutralizes excess NaBH₄ and hydrolyzes borate esters.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the reaction mixture).

  • Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine. Rationale: This removes acidic residues and salts, purifying the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by recrystallization or column chromatography on silica gel to obtain pure this compound.

Spectroscopic Characterization

As of this writing, a publicly available, experimentally verified spectrum for this compound is not available. The following data are predicted based on established principles of NMR and IR spectroscopy and analysis of analogous compounds[10]. These predictions are invaluable for researchers in identifying the compound and confirming successful synthesis.

Caption: Structure and predicted NMR assignments.

Predicted Spectroscopic Data

Table 2: Predicted ¹H and ¹³C NMR Data (in CDCl₃)

AssignmentPredicted ¹H Shift (δ, ppm)MultiplicityIntegrationPredicted ¹³C Shift (δ, ppm)Justification
-CH₂- 4.8Doublet (d)2H~63.0Benzylic protons adjacent to two electronegative Br atoms.
-OH Variable (e.g., 2.5)Triplet (t)1H-Chemical shift is concentration and solvent dependent.
Ar-H (H-3/H-5) 7.55Doublet (d)2H~132.0Aromatic protons ortho to bromine atoms.
Ar-H (H-4) 7.10Triplet (t)1H~129.0Aromatic proton para to the CH₂OH group.
Ar-C (C-1) ---~139.0Quaternary carbon attached to the CH₂OH group.
Ar-C (C-2/C-6) ---~123.0Quaternary carbons bearing bromine atoms.

*Note: Coupling between -CH₂- and -OH protons may not be observed depending on the solvent purity and presence of trace acid/water, in which case the -CH₂- signal would appear as a singlet.

Table 3: Predicted Key IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)Description
O-H Stretch 3500 - 3200Strong, broad peak indicating the hydroxyl group.
Aromatic C-H Stretch 3100 - 3000Medium to weak peaks.
Aliphatic C-H Stretch 3000 - 2850Medium to weak peaks from the methylene group.
Aromatic C=C Stretch 1600 - 1450Multiple medium to strong peaks.
C-O Stretch 1260 - 1000Strong peak characteristic of a primary alcohol.
C-Br Stretch 680 - 515Medium to strong peak.

Reactivity, Applications, and Workflow

The reactivity of this compound is dominated by its primary alcohol function. It can readily undergo O-alkylation or esterification reactions, provided the steric hindrance from the ortho-bromo groups is overcome, often requiring more forcing reaction conditions or specific catalysts.

While not a direct API precursor, its structural class is vital in pharmaceutical process control. The workflow below illustrates how such a building block is handled in a drug development context, from synthesis for use as a reference standard to its role in API purity assessment.

Workflow cluster_0 Reference Standard Synthesis cluster_1 Characterization & Validation cluster_2 Application in Quality Control A Identify Potential Impurity Structure B Develop Synthetic Route (e.g., Aldehyde Reduction) A->B C Synthesize & Purify This compound B->C D Full Spectroscopic Characterization (NMR, MS, IR) C->D F Develop Analytical Method (e.g., HPLC, GC) E Confirm Structure & Purity (>98%) D->E E->F G Spike API with Standard to Validate Method F->G H Routine API Batch Testing for Impurity Presence G->H

Caption: Workflow for impurity reference standard development.

Safety and Handling

This compound should be handled with appropriate caution in a laboratory setting. Based on supplier safety data, the compound presents several hazards.

Table 4: GHS Hazard and Precautionary Statements

CategoryCodeStatementSource
Hazard H302Harmful if swallowed.[7]
H315Causes skin irritation.[7]
H319Causes serious eye irritation.[7]
H335May cause respiratory irritation.[7]
Precaution P261Avoid breathing dust/fume/gas/mist/vapors/spray.[7]
P280Wear protective gloves/eye protection/face protection.[7]
P302+P352IF ON SKIN: Wash with plenty of soap and water.[7]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]
P405Store locked up.[7]
  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Use in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound serves as an exemplary case study for a specialized chemical building block. Its synthesis via the reduction of 2,6-dibromobenzaldehyde is straightforward and efficient. While its direct incorporation into novel APIs is limited by steric factors, its true value for the pharmaceutical industry lies in its relationship to process impurities. A comprehensive understanding of its properties, synthesis, and spectral data is essential for analytical and process chemists to ensure the safety, purity, and efficacy of final drug products. This guide provides the foundational knowledge required for scientists working with this and structurally related compounds.

References

The Strategic Sourcing and Application of (2,6-Dibromophenyl)methanol in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Pharmaceutical Scientists

Introduction: The Unseen Importance of a Versatile Building Block

In the intricate landscape of medicinal chemistry and drug development, the selection of appropriate molecular scaffolds and building blocks is a critical determinant of success. (2,6-Dibromophenyl)methanol, a seemingly simple aromatic alcohol, represents a key strategic intermediate with significant potential for the synthesis of complex, biologically active molecules. Its unique substitution pattern, featuring two bromine atoms ortho to a hydroxymethyl group, offers a versatile platform for a variety of chemical transformations, making it a valuable asset in the medicinal chemist's toolbox. This in-depth technical guide provides a comprehensive overview of the commercial sourcing, quality control, synthetic utility, and strategic applications of this compound for researchers, scientists, and drug development professionals.

The Compound at a Glance: Physicochemical Properties

PropertyValue
Chemical Name This compound
Synonym 2,6-Dibromobenzyl alcohol
CAS Number 1013031-65-6
Molecular Formula C₇H₆Br₂O
Molecular Weight 265.93 g/mol
Appearance Typically a white to off-white solid
Purity Commonly available at ≥98%

Commercial Availability: A Survey of Key Suppliers

The accessibility of high-quality starting materials is paramount for reproducible and reliable research outcomes. This compound is available from a range of commercial suppliers specializing in fine chemicals and building blocks for research and development. While availability and product specifications can vary, the following companies are notable sources for this compound:

SupplierPurityNotes
BLD Pharm VariesOffers the compound, with specific purity and stock levels to be confirmed upon inquiry.
Aaron Chemistry ≥98%Lists various package sizes, indicating good availability for laboratory-scale synthesis.
Nutrochem Typically ≥99%Positions the compound for API synthesis, suggesting high-purity grades may be available.
LabSolutions 98%Provides basic specifications and confirms the CAS number.

It is imperative for researchers to request and scrutinize the Certificate of Analysis (CoA) from any supplier to verify the identity, purity, and impurity profile of the purchased material.

Quality Control and In-House Verification: Ensuring Experimental Integrity

Upon receipt of this compound, a series of in-house quality control checks are essential to validate the supplier's specifications and ensure the material is suitable for its intended use.

Recommended Analytical Methods:
  • ¹H NMR Spectroscopy: To confirm the chemical structure and assess for the presence of proton-bearing impurities. The expected spectrum would show characteristic signals for the aromatic protons and the methylene protons of the alcohol.

  • ¹³C NMR Spectroscopy: To further confirm the carbon framework of the molecule.

  • Mass Spectrometry (MS): To verify the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound with high accuracy.

Illustrative Experimental Protocol: ¹H NMR Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

  • Data Acquisition: Record the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Spectral Analysis: Integrate the signals to determine the relative ratios of the different types of protons and analyze the chemical shifts and coupling patterns to confirm the structure.

The Synthetic Heart: Preparation of this compound

While commercially available, understanding the synthesis of this compound provides valuable insights into potential impurities and alternative sourcing strategies. A common and straightforward laboratory-scale synthesis involves the reduction of the corresponding aldehyde.

Synthetic Pathway: From Aldehyde to Alcohol

Synthesis of this compound start 2,6-Dibromobenzaldehyde product This compound start->product Reduction reactant Sodium Borohydride (NaBH₄) reactant->product solvent Methanol or Ethanol solvent->product

Caption: Reduction of 2,6-dibromobenzaldehyde to this compound.

Detailed Experimental Protocol: Reduction of 2,6-Dibromobenzaldehyde
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,6-dibromobenzaldehyde (1.0 eq) in a suitable alcohol solvent such as methanol or ethanol.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) (1.1 - 1.5 eq) portion-wise to the stirred solution. The addition should be controlled to manage any effervescence.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by the slow addition of water. Remove the organic solvent under reduced pressure. Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Strategic Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its application as a versatile building block for the synthesis of complex molecules, particularly in the realm of drug discovery. The ortho-dibromo substitution pattern provides two reactive handles for the introduction of diverse functionalities through cross-coupling reactions, while the primary alcohol can be readily modified or used as a key pharmacophoric feature.

Role as a Scaffold in Kinase Inhibitor Synthesis

Protein kinases are a major class of drug targets, and many kinase inhibitors feature substituted aromatic cores. The 2,6-disubstituted phenyl motif can serve as a central scaffold to which various pharmacophoric groups are attached. The bromine atoms can be sequentially or simultaneously replaced using palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a wide range of aryl, heteroaryl, or alkyl groups. This allows for the rapid generation of a library of analogs to explore the structure-activity relationship (SAR) and optimize inhibitor potency and selectivity.

Application in Kinase Inhibitor Synthesis start This compound Key Building Block step1 Suzuki Coupling Introduction of Aryl Group 1 start->step1 intermediate1 Intermediate A Monosubstituted Product step1->intermediate1 step2 Sonogashira Coupling Introduction of Alkyne Group intermediate1->step2 intermediate2 Intermediate B Disubstituted Product step2->intermediate2 step3 Functionalization of Alcohol Esterification/Etherification intermediate2->step3 final_product Final Kinase Inhibitor Complex Molecule step3->final_product

Caption: Workflow for the synthesis of kinase inhibitors.

Utility in the Synthesis of Biologically Active Natural Product Analogs

Many natural products with interesting biological activities contain substituted aromatic rings. This compound can be used as a starting material to synthesize analogs of these natural products, allowing for the exploration of their therapeutic potential and the development of more potent or selective compounds.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat. Work in a well-ventilated area, preferably in a chemical fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion: A Building Block of Strategic Importance

This compound is more than just a simple chemical; it is a strategic tool for innovation in drug discovery. Its commercial availability, coupled with its versatile reactivity, makes it an invaluable building block for the synthesis of novel and complex molecular architectures. By understanding its sourcing, implementing rigorous quality control, and leveraging its synthetic potential, researchers can accelerate the discovery and development of the next generation of therapeutic agents.

Methodological & Application

Application Notes & Protocols for the Use of (2,6-Dibromophenyl)methanol in Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of Steric Hindrance in Biaryl Synthesis

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] Its application in the synthesis of biaryl compounds is particularly crucial for the development of pharmaceuticals, agrochemicals, and advanced materials.[1][3] This guide focuses on a particularly challenging yet valuable substrate: (2,6-Dibromophenyl)methanol.

The synthesis of 2,6-disubstituted biaryl methanols is of significant interest as these motifs are precursors to complex ligands, molecular scaffolds, and biologically active molecules. However, the this compound substrate presents a formidable steric challenge. The two bromine atoms flanking the methanol-bearing carbon atom create a crowded environment around the reaction centers. This steric congestion can severely impede the key steps of the palladium-catalyzed cycle, often leading to low or no yield with standard protocols.[4]

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals to successfully employ this compound in Suzuki coupling reactions. We will delve into the mechanistic nuances imposed by steric hindrance, present optimized protocols, and offer field-proven insights to overcome common obstacles, ensuring reproducible and high-yielding syntheses.

Mechanistic Considerations for a Di-ortho-Substituted Substrate

A fundamental understanding of the Suzuki-Miyaura catalytic cycle is essential to appreciate the difficulties posed by this compound and to rationalize the specific choice of reagents and conditions. The generally accepted mechanism involves three primary steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[3][5][6][7]

Suzuki_Mechanism pd0 Pd(0)Ln pd_complex Ar-Pd(II)L2-X pd0->pd_complex + Ar-X substrate This compound (Ar-X) oxidative_addition Oxidative Addition trans_complex Ar-Pd(II)L2-R pd_complex->trans_complex + R-B(OR)3- boronate R-B(OR)3- transmetalation Transmetalation trans_complex->pd0 product Product (Ar-R) trans_complex->product reductive_elimination Reductive Elimination

Figure 1: The Suzuki-Miyaura Catalytic Cycle.
  • Oxidative Addition: The cycle begins with the insertion of the active Pd(0) catalyst into the Carbon-Bromine bond of this compound. For di-ortho-substituted substrates, this step is often the rate-limiting one. The steric bulk of the two bromine atoms and the adjacent hydroxymethyl group hinders the approach of the palladium catalyst. To overcome this, highly reactive, coordinatively unsaturated palladium species are required, which are typically generated by using bulky, electron-rich ligands.[4]

  • Transmetalation: In this step, the organic group from the boronic acid (or its boronate ester derivative) is transferred to the palladium(II) complex. The base plays a crucial role here, activating the organoboron species to form a more nucleophilic "ate" complex, which facilitates the transfer.[8] The steric crowding on the palladium center can also slow this step, necessitating careful selection of the base and solvent.

  • Reductive Elimination: This final step forms the new C-C bond and regenerates the Pd(0) catalyst. The two organic groups (the dibromophenyl scaffold and the new substituent) must be positioned cis to each other on the palladium center for elimination to occur. The steric pressure from the ortho-substituents can, in fact, accelerate this step, pushing the product off the metal center.[4]

Given these challenges, successful coupling requires moving beyond standard catalysts like Pd(PPh₃)₄, which are often ineffective for such hindered systems.[4]

Optimization of Reaction Parameters

Achieving high yields with this compound necessitates the careful optimization of four key components: the palladium catalyst/ligand system, the base, the solvent, and the temperature.

Catalyst and Ligand Selection: The Key to Success

The choice of ligand is the most critical factor for driving the reaction forward. Standard phosphine ligands are generally insufficient. The most effective ligands fall into two main categories:

  • Bulky, Electron-Rich Biaryl Phosphines (Buchwald Ligands): Ligands such as SPhos, XPhos, and RuPhos are exceptionally effective.[4] Their steric bulk promotes the formation of a highly reactive, monoligated L-Pd(0) species, which is small enough to access the hindered C-Br bond for oxidative addition. Their strong electron-donating ability increases the electron density on the palladium, further promoting the oxidative addition step.

  • N-Heterocyclic Carbenes (NHCs): NHC ligands are strong σ-donors and often possess significant steric bulk.[9] They form very stable and highly active palladium complexes that are robust and can overcome the steric barriers presented by di-ortho-substituted substrates, sometimes even at low catalyst loadings.[9]

Base and Solvent Selection

The base and solvent system must work in concert to facilitate the transmetalation step without degrading the substrate or catalyst.

  • Base: A moderately strong base is typically required.[4]

    • Potassium Phosphate (K₃PO₄): Often an excellent choice, providing a good balance of reactivity and minimal side reactions. The presence of a small amount of water can be beneficial when using phosphate bases.[4][10]

    • Cesium Carbonate (Cs₂CO₃): A stronger and more soluble base that can be very effective, particularly in challenging couplings.

    • Potassium tert-butoxide (t-BuOK): A very strong base that may be necessary for particularly unreactive coupling partners, though it increases the risk of side reactions.[9]

  • Solvent: Aprotic polar solvents are generally preferred.

    • 1,4-Dioxane: A common and highly effective solvent for Suzuki couplings, often used with an aqueous base solution.[9][10]

    • Toluene: Another excellent choice, particularly for reactions run at higher temperatures.

    • N,N-Dimethylformamide (DMF): Can be effective but may lead to catalyst deactivation at high temperatures.

Comparative Data

The following table summarizes typical conditions and expected outcomes for the monocoupling of this compound with phenylboronic acid, illustrating the critical impact of the catalyst system.

Catalyst Precursor (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Approx. Yield (%)
Pd(OAc)₂ (2%)PPh₃ (4%)K₂CO₃ (2)Dioxane/H₂O10024< 10%
Pd₂(dba)₃ (2%)SPhos (4%)K₃PO₄ (3)Toluene10012> 90%
Pd(OAc)₂ (2%)XPhos (4%)K₃PO₄ (3)Dioxane10012> 95%
[Pd(IPr)Cl₂]₂ (1%)-Cs₂CO₃ (2)Dioxane10016> 90%

Data compiled from typical results for sterically hindered couplings. Actual yields may vary.

Detailed Experimental Protocol: Monocoupling

This protocol describes a general procedure for the selective mono-arylation of this compound.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Weigh Reagents (Substrate, Boronic Acid, Base) setup 2. Add to Flask with Stir Bar reagents->setup purge 3. Evacuate & Backfill with Inert Gas (3x) setup->purge add_solvent 4. Add Anhydrous Solvent purge->add_solvent add_catalyst 5. Add Catalyst & Ligand add_solvent->add_catalyst degas 6. Degas Mixture (Sparing) add_catalyst->degas heat 7. Heat to Reaction Temp degas->heat monitor 8. Monitor by TLC/LC-MS heat->monitor cool 9. Cool to Room Temp monitor->cool quench 10. Quench with Water cool->quench extract 11. Extract with Organic Solvent quench->extract dry 12. Dry, Filter, Concentrate extract->dry purify 13. Purify (Column Chromatography) dry->purify analyze 14. Characterize Product purify->analyze

Figure 2: General Experimental Workflow.
Materials:

  • This compound (1.0 equiv)

  • Arylboronic Acid (1.1 - 1.2 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)

  • XPhos (0.04 equiv, 4 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous powder (3.0 equiv)

  • Anhydrous 1,4-Dioxane

  • Reaction vessel (e.g., Schlenk flask or microwave vial)

  • Magnetic stir bar and stir plate with heating

  • Inert gas supply (Argon or Nitrogen)

Step-by-Step Procedure:
  • Vessel Preparation: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (e.g., 266 mg, 1.0 mmol), the arylboronic acid (1.1 mmol), and anhydrous K₃PO₄ (637 mg, 3.0 mmol).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[2]

  • Reagent Addition: Under a positive pressure of inert gas, add Pd(OAc)₂ (4.5 mg, 0.02 mmol) and XPhos (19.1 mg, 0.04 mmol).

  • Solvent Addition: Add anhydrous 1,4-dioxane (e.g., 5 mL) via syringe.

  • Degassing: Sparge the resulting suspension with a stream of argon through a needle for 10-15 minutes to thoroughly degas the solvent.

  • Reaction: Seal the vessel and heat the mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 12-18 hours.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[2]

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired 2-bromo-6-arylphenyl)methanol.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (Pd(0) not formed or degraded).2. Insufficiently inert atmosphere (oxygen present).3. Base is not strong enough or is hydrated.4. Poor quality boronic acid (protodeboronation).1. Use a pre-catalyst or ensure ligands are not air-sensitive. Switch to a more robust ligand system (e.g., NHC-based).2. Improve degassing procedure; use a glovebox for setup.3. Use a stronger base (e.g., Cs₂CO₃) or ensure K₃PO₄ is anhydrous.4. Use a fresh bottle of boronic acid or switch to the corresponding pinacol ester.
Significant Homocoupling of Boronic Acid 1. Presence of oxygen.2. Catalyst system promotes homocoupling.1. Thoroughly degas the reaction mixture.2. Decrease catalyst loading or screen different ligands.
Formation of Protodeboronation Product 1. Presence of excess water or protic sources.2. Reaction run for too long at high temperature.1. Use anhydrous solvents and base. Use MIDA boronates or trifluoroborate salts which are more stable.[11]2. Monitor the reaction closely and stop it upon completion.
Formation of Double-Coupling Product 1. Boronic acid stoichiometry is too high.2. Reaction conditions are too harsh.1. Reduce the equivalents of boronic acid to 1.05 - 1.1.2. Lower the reaction temperature or reaction time.

Conclusion

The Suzuki-Miyaura coupling of this compound is a challenging but highly rewarding transformation. Success hinges on overcoming the significant steric hindrance posed by the di-ortho-bromo substitution pattern. By departing from standard conditions and employing specialized catalyst systems featuring bulky, electron-rich ligands like XPhos or SPhos, in combination with appropriate bases and solvents, researchers can reliably synthesize valuable 2,6-disubstituted biaryl methanols. The protocols and insights provided in this guide offer a robust framework for navigating these challenges, enabling the efficient construction of complex molecular architectures for a wide range of scientific applications.

References

Application Notes and Protocols for the Selective Oxidation of (2,6-Dibromophenyl)methanol to 2,6-Dibromobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical and materials science, the precise synthesis of functionalized aromatic aldehydes is a cornerstone of innovation. Among these, 2,6-dibromobenzaldehyde stands as a critical intermediate, its sterically encumbered and electronically distinct nature making it a valuable precursor for complex molecular architectures, including non-natural porphyrinoids and anti-viral agents. The oxidation of the corresponding primary alcohol, (2,6-Dibromophenyl)methanol, to this aldehyde is a seemingly straightforward transformation that is, in practice, complicated by the significant steric hindrance imposed by the ortho-bromo substituents. This steric shield can impede the approach of oxidizing agents, necessitating carefully selected methodologies to achieve high yields and avoid side reactions.

This technical guide provides a comprehensive overview and detailed protocols for the selective oxidation of this compound. We will delve into the mechanistic underpinnings of suitable oxidation reactions, offering a comparative analysis to inform the researcher's choice of methodology. A field-proven, step-by-step protocol for the highly effective Dess-Martin Periodinane (DMP) oxidation is presented, alongside a discussion of viable alternatives such as the Swern oxidation. This document is intended to equip researchers, scientists, and drug development professionals with the knowledge to confidently and successfully perform this challenging yet crucial synthetic transformation.

Comparative Analysis of Suitable Oxidation Methods

The choice of an oxidizing agent is paramount for the successful conversion of a sterically hindered primary alcohol to an aldehyde without over-oxidation to the carboxylic acid. Below is a comparative analysis of methodologies well-suited for this transformation.

Oxidation MethodReagentsTypical ConditionsAdvantagesDisadvantagesSuitability for this compound
Dess-Martin Oxidation Dess-Martin Periodinane (DMP)CH₂Cl₂, Room TemperatureVery mild, high selectivity for aldehydes, broad functional group tolerance, experimentally convenient.[1][2]Reagent can be explosive under certain conditions, stoichiometric iodine-containing byproduct.Excellent: Well-suited for sterically hindered alcohols and sensitive substrates.
Swern Oxidation DMSO, Oxalyl Chloride, TriethylamineCH₂Cl₂, -78 °C to Room Temp.Mild, high yields, avoids heavy metals, wide functional group tolerance.[3]Requires cryogenic temperatures, produces foul-smelling dimethyl sulfide, sensitive to water.Very Good: Effective for hindered alcohols, but operationally more demanding than DMP oxidation.
Parikh-Doering Oxidation DMSO, SO₃·Pyridine, TriethylamineCH₂Cl₂, 0 °C to Room Temp.Milder than Swern (no cryogenic temps), operationally simpler.[4][5]Can be less effective for highly sterically hindered alcohols.[4]Moderate: May require longer reaction times or show lower conversion for this specific substrate.
TEMPO-mediated Oxidation TEMPO (catalyst), co-oxidant (e.g., NaOCl)Biphasic (e.g., CH₂Cl₂/H₂O)Catalytic use of TEMPO, environmentally benign co-oxidants can be used.Can be sensitive to steric hindrance, potentially leading to slower reaction rates.[6]Moderate: Steric hindrance from the ortho-bromo groups may significantly slow the reaction.

The Causality Behind Method Selection

For the oxidation of this compound, the two large bromine atoms flanking the benzylic alcohol present a significant steric barrier. This necessitates an oxidant that can effectively access the alcohol functionality without being encumbered.

  • Dess-Martin Periodinane (DMP) is a hypervalent iodine reagent that has proven to be exceptionally effective for the oxidation of sterically hindered alcohols.[1] The mechanism involves the initial formation of an intermediate periodinane ester, followed by an intramolecular proton transfer and subsequent collapse to the aldehyde, iodinane, and acetic acid.[2][7] This intramolecular pathway is less susceptible to steric hindrance compared to bimolecular processes.

  • Swern Oxidation and its variants, like the Parikh-Doering oxidation, utilize an activated dimethyl sulfoxide (DMSO) species.[3][5] The reaction proceeds through an alkoxysulfonium salt, which then undergoes an intramolecular elimination to form the aldehyde. While highly effective, the initial formation of the alkoxysulfonium salt can be sterically sensitive. The Parikh-Doering modification, which operates at a more convenient temperature of 0 °C, is noted to be less effective for sterically hindered substrates.[4]

Given its operational simplicity, mild reaction conditions, and high efficacy with sterically demanding substrates, the Dess-Martin oxidation is the recommended primary protocol for this transformation.

Experimental Protocol: Dess-Martin Oxidation of this compound

This protocol provides a detailed methodology for the oxidation of this compound to 2,6-dibromobenzaldehyde using Dess-Martin Periodinane.

Materials and Reagents
  • This compound

  • Dess-Martin Periodinane (DMP)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Instrumentation
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Syringes

  • Separatory funnel

  • Rotary evaporator

  • Flash chromatography system

Step-by-Step Procedure
  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq). Dissolve the alcohol in anhydrous dichloromethane (CH₂Cl₂) to a concentration of approximately 0.1 M.

  • Addition of DMP: To the stirred solution at room temperature, add Dess-Martin Periodinane (1.1 - 1.5 eq) portion-wise over 5-10 minutes. The reaction is typically mildly exothermic.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 4:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 1-3 hours.

  • Quenching the Reaction: Upon completion, dilute the reaction mixture with an equal volume of diethyl ether. Quench the reaction by the slow addition of a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.

  • Workup: Stir the biphasic mixture vigorously until the layers become clear. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x volume of aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 2,6-dibromobenzaldehyde.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting with 100% hexanes and gradually increasing the polarity). The pure fractions, as identified by TLC, are combined and concentrated to afford 2,6-dibromobenzaldehyde as a white to off-white solid.

Workflow Diagram

DessMartinOxidation cluster_prep Reaction Setup cluster_reaction Reaction & Workup cluster_purification Purification A Dissolve this compound in anhydrous CH₂Cl₂ B Add Dess-Martin Periodinane (1.1-1.5 eq) A->B Room Temp, Inert Atmosphere C Stir at RT & Monitor by TLC (1-3 hours) B->C D Quench with NaHCO₃/Na₂S₂O₃ C->D E Aqueous Workup (Separation & Extraction) D->E F Wash with NaHCO₃, H₂O, Brine E->F G Dry & Concentrate F->G H Flash Column Chromatography G->H I Pure 2,6-Dibromobenzaldehyde H->I

Caption: Workflow for the Dess-Martin Oxidation of this compound.

Mechanistic Insight: The Dess-Martin Oxidation

DMP_Mechanism DMP Dess-Martin Periodinane (DMP) I OAc OAc OAc Intermediate1 Periodinane Ester I OAc OAc O-CH₂-R DMP->Intermediate1 AcOH elimination Alcohol This compound R-CH₂-OH Alcohol->DMP Ligand Exchange Aldehyde 2,6-Dibromobenzaldehyde R-CHO Intermediate1->Aldehyde Intramolecular Proton Transfer & Elimination Byproducts Iodinane + Acetic Acid I(OAc) + AcOH Intermediate1->Byproducts Collapse of Intermediate

Caption: Simplified mechanism of the Dess-Martin Oxidation.

Alternative Protocol: Swern Oxidation

For laboratories equipped for cryogenic reactions, the Swern oxidation presents a robust, metal-free alternative.

Materials and Reagents
  • This compound

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Oxalyl Chloride

  • Anhydrous Triethylamine (TEA)

  • Standard workup and purification reagents as listed for the Dess-Martin protocol.

Step-by-Step Procedure
  • Activator Formation: In a flame-dried, three-necked flask under an inert atmosphere, dissolve oxalyl chloride (1.5 eq) in anhydrous CH₂Cl₂ and cool to -78 °C (dry ice/acetone bath). To this, add a solution of anhydrous DMSO (2.2 eq) in anhydrous CH₂Cl₂ dropwise, maintaining the temperature below -60 °C. Stir for 15 minutes.

  • Alcohol Addition: Add a solution of this compound (1.0 eq) in anhydrous CH₂Cl₂ dropwise, again keeping the temperature below -60 °C. Stir for 30-45 minutes at -78 °C.

  • Base Addition: Add anhydrous triethylamine (5.0 eq) dropwise. After the addition is complete, allow the reaction mixture to slowly warm to room temperature over 1-2 hours.

  • Workup and Purification: Quench the reaction with water. Perform an aqueous workup and purification by column chromatography as described in the Dess-Martin protocol.

Conclusion

The selective oxidation of the sterically hindered this compound to 2,6-dibromobenzaldehyde is a critical transformation that can be achieved in high yield through the careful selection of modern oxidation reagents. The Dess-Martin Periodinane oxidation stands out as a particularly advantageous method, offering mild conditions, high selectivity, and operational simplicity, making it highly suitable for this challenging substrate. The Swern oxidation provides a reliable, albeit more operationally demanding, alternative. By understanding the mechanistic principles and following the detailed protocols provided in this guide, researchers can confidently synthesize this valuable intermediate for applications in drug discovery and materials science.

References

Application Notes & Protocols: (2,6-Dibromophenyl)methanol as a Strategic Building Block in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Ortho-Dihalogenated Scaffolds

In the landscape of modern drug discovery, the architectural complexity and novelty of molecular scaffolds are paramount.[1][2] (2,6-Dibromophenyl)methanol emerges as a preeminent building block, offering a unique convergence of functionalities that empower medicinal chemists to explore underrepresented chemical space.[3] Its core value lies in the strategic disposition of three distinct reactive sites: two sterically differentiated bromine atoms at the ortho positions and a versatile primary alcohol. This arrangement facilitates sequential, site-selective functionalization, enabling the construction of complex, three-dimensional molecules with precisely controlled stereochemistry and substitution patterns. The 2,6-disubstitution pattern is particularly valuable for introducing conformational rigidity, a key tactic in optimizing ligand-receptor binding affinity and selectivity.

This guide provides an in-depth exploration of the key transformations involving this compound, complete with field-proven protocols and mechanistic insights to guide researchers in leveraging this powerful synthetic intermediate.

Part 1: Core Reactivity and Functionalization

The synthetic utility of this compound stems from the ability to independently address its two primary functional regions: the hydroxymethyl group and the dual carbon-bromine bonds.

Modifications of the Hydroxymethyl Group

The benzylic alcohol is a versatile handle for introducing a variety of chemical motifs through oxidation or etherification.

The conversion of the alcohol to the corresponding aldehyde is a foundational step, as the aldehyde provides a gateway to imines, reductive aminations, and Wittig-type reactions. The choice of oxidant is critical to prevent over-oxidation to the carboxylic acid and to ensure compatibility with the aryl bromide groups.

Causality of Method Selection: Mild, selective oxidation methods are required.

  • Dess-Martin Periodinane (DMP): Offers high chemoselectivity under neutral, room-temperature conditions, making it ideal for sensitive substrates.[4]

  • Pyridinium Chlorochromate (PCC): A classic and effective reagent, though its chromium content necessitates careful handling and disposal.[4]

  • Swern Oxidation: A metal-free option that operates at low temperatures, minimizing side reactions. It is known for high yields but produces dimethyl sulfide as a malodorous byproduct.[4]

Experimental Protocol: Dess-Martin Oxidation

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.1 M).

  • Reagent Addition: Add Dess-Martin Periodinane (1.2 eq) to the solution in one portion at room temperature.

  • Reaction Monitoring: Stir the reaction mixture vigorously. The reaction is typically complete within 1-3 hours. Monitor progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) (1:1 mixture). Stir until the solid dissolves.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Formation of a benzyl ether is a common strategy for installing linkers or connecting the scaffold to other parts of a target molecule. The Williamson ether synthesis is a robust and widely applicable method.

Causality of Method Selection: The Williamson synthesis is a reliable SN2 reaction. A strong base is required to deprotonate the alcohol, forming a potent nucleophile. Sodium hydride (NaH) is often chosen for its ability to drive the deprotonation irreversibly.

Experimental Protocol: Williamson Ether Synthesis

  • Reaction Setup: To a flame-dried, three-neck flask under an inert atmosphere, add a suspension of sodium hydride (60% dispersion in mineral oil, 1.5 eq) in anhydrous tetrahydrofuran (THF).

  • Alkoxide Formation: Cool the suspension to 0 °C. Add a solution of this compound (1.0 eq) in anhydrous THF dropwise. Allow the mixture to warm to room temperature and stir for 30 minutes until hydrogen evolution ceases.

  • Alkylating Agent Addition: Add the desired alkyl halide (e.g., methyl iodide, benzyl bromide) (1.2 eq) dropwise at room temperature.

  • Reaction Execution: Heat the reaction to reflux and monitor by TLC. The reaction is typically complete in 2-12 hours.

  • Work-up: Cool the reaction to 0 °C and cautiously quench with water.

  • Extraction & Purification: Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude ether by flash column chromatography.

Part 2: Palladium-Catalyzed Cross-Coupling Reactions

The two bromine atoms on the phenyl ring are ideal handles for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds. These reactions have revolutionized pharmaceutical synthesis.[5]

Suzuki-Miyaura Coupling: C(sp²)-C(sp²) Bond Formation

The Suzuki-Miyaura reaction is a powerful method for constructing biaryl and vinyl-aryl structures, which are prevalent motifs in pharmacologically active compounds.[6][7] The reaction couples the aryl bromide with an organoboron compound, typically a boronic acid or its ester.[8][9]

Causality of Method Selection: The choice of catalyst, ligand, and base is critical for efficient coupling.[8]

  • Palladium Source: Pd(PPh₃)₄ or Pd(dppf)Cl₂ are common, robust catalysts.

  • Base: A base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ is required for the transmetalation step of the catalytic cycle.

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is typically used.

Experimental Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: In a Schlenk flask, combine this compound or its ether derivative (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and the base (e.g., K₂CO₃, 2.0-3.0 eq).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).

  • Solvent Addition: Add the solvent system (e.g., 1,4-dioxane/water, 4:1).

  • Degassing: Seal the flask and thoroughly degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor progress by TLC or LC-MS.

  • Work-up and Purification: After cooling, dilute the mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the product via flash column chromatography.

Visualization of Suzuki Coupling Workflow

G cluster_0 Reaction Setup cluster_1 Execution cluster_2 Work-up & Analysis Reactants Combine: - (2,6-Dibromophenyl) derivative - Arylboronic Acid - Base (e.g., K2CO3) Catalyst Add Pd Catalyst (e.g., Pd(PPh3)4) Reactants->Catalyst Solvent Add Dioxane/H2O Solvent System Catalyst->Solvent Degas Degas with N2/Ar Solvent->Degas Heat Heat to 80-100 °C Degas->Heat Workup Aqueous Work-up & Extraction Heat->Workup Purify Column Chromatography Workup->Purify Analyze Characterization (NMR, MS) Purify->Analyze

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Sonogashira Coupling: C(sp²)-C(sp) Bond Formation

The Sonogashira coupling is the premier method for forming C(sp²)-C(sp) bonds, linking the aryl bromide to a terminal alkyne.[10][11] This reaction is invaluable for creating rigid linkers and introducing synthetically versatile alkyne functionalities into drug candidates.[12]

Causality of Method Selection:

  • Catalyst System: The classic conditions involve a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI). The copper co-catalyst facilitates the transmetalation step but can also lead to undesirable alkyne homocoupling.[10]

  • Copper-Free Conditions: Modern protocols often use a palladium catalyst with a suitable phosphine ligand and an organic base (e.g., triethylamine, diisopropylamine), avoiding the issues associated with copper.[10]

Experimental Protocol: Copper-Free Sonogashira Coupling

  • Reaction Setup: To a Schlenk tube, add the (2,6-Dibromophenyl) derivative (1.0 eq), Pd(PPh₃)₂Cl₂ (2-5 mol%), and CuI (1-3 mol%).

  • Reagent Addition: Add a suitable solvent such as THF or DMF, followed by the terminal alkyne (1.1-1.5 eq) and an amine base (e.g., triethylamine, 2-3 eq).

  • Degassing: Degas the mixture thoroughly with an inert gas.

  • Reaction Execution: Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitored by TLC).

  • Work-up and Purification: Dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate. Wash the organic phase with saturated ammonium chloride solution (to remove copper salts), then brine. Dry over Na₂SO₄, concentrate, and purify by flash column chromatography.

Buchwald-Hartwig Amination: C(sp²)-N Bond Formation

The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry, enabling the formation of C-N bonds by coupling aryl halides with a wide range of amines.[5][13] This reaction has largely replaced harsher classical methods for synthesizing aryl amines, which are ubiquitous in pharmaceuticals.[13]

Causality of Method Selection:

  • Ligand is Key: The success of this reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand. Ligands like XPhos, SPhos, or BINAP stabilize the palladium catalyst and facilitate the crucial reductive elimination step.[5]

  • Base: A strong, non-nucleophilic base is required, with sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) being common choices.[14]

Experimental Protocol: Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the (2,6-Dibromophenyl) derivative (1.0 eq), the amine (1.2 eq), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOt-Bu, 1.4 eq) to a dry Schlenk tube.

  • Solvent Addition: Add an anhydrous, deoxygenated solvent such as toluene or 1,4-dioxane.

  • Reaction Execution: Seal the tube and heat the mixture to 80-110 °C. Monitor the reaction's progress by LC-MS.

  • Work-up and Purification: After cooling to room temperature, pass the reaction mixture through a short plug of celite, washing with ethyl acetate. Concentrate the filtrate and purify the crude product by flash column chromatography.

Visualization of Cross-Coupling Strategies

G cluster_Suzuki Suzuki Coupling cluster_Sonogashira Sonogashira Coupling cluster_Buchwald Buchwald-Hartwig Amination Start This compound Scaffold Suzuki_reagent + R-B(OH)2 [Pd Catalyst, Base] Start->Suzuki_reagent Sono_reagent + R-C≡CH [Pd/Cu Catalyst, Base] Start->Sono_reagent Buch_reagent + R2NH [Pd Catalyst, Ligand, Base] Start->Buch_reagent Suzuki_product Biaryl Product (C-C Bond) Suzuki_reagent->Suzuki_product Sono_product Alkynyl Product (C-C Bond) Sono_reagent->Sono_product Buch_product Aryl Amine Product (C-N Bond) Buch_reagent->Buch_product

Caption: Key cross-coupling reactions from the dibromo scaffold.

Part 3: Strategic Sequential Functionalization

A key advantage of the 2,6-dibromo substitution is the potential for sequential cross-coupling reactions. The steric hindrance around the C-Br bonds can be exploited to achieve selectivity. Often, the first coupling occurs, and the electronic and steric nature of the newly introduced group influences the reactivity of the remaining C-Br bond, allowing for the introduction of a second, different group.

Hypothetical Synthetic Pathway

This workflow illustrates how this compound can be used to build a complex, drug-like molecule through a series of selective transformations.

G A This compound B 2,6-Dibromobenzyl Ether A->B 1. Williamson Ether Synthesis (NaH, R-X) C Mono-Arylated Intermediate B->C 2. Suzuki Coupling (Selective) (Ar-B(OH)2, Pd cat.) D Di-functionalized Core C->D 3. Buchwald-Hartwig Amination (R2NH, Pd cat., Ligand) E Final Drug-like Molecule D->E 4. Final Modification (e.g., Deprotection, etc.)

Caption: A strategic pathway for multi-functionalization.

  • Protection/Modification: The alcohol is first converted to an ether to prevent interference with subsequent organometallic reactions.

  • First Coupling (Suzuki): A Suzuki coupling is performed. By carefully controlling stoichiometry (1.0-1.1 eq of boronic acid) and reaction time, selective mono-arylation can often be achieved.

  • Second Coupling (Buchwald-Hartwig): The remaining bromine is subjected to a different coupling reaction, such as a Buchwald-Hartwig amination, to install a nitrogen-containing substituent.

  • Final Elaboration: The molecule is further modified to yield the final target compound.

Part 4: Data Summary for Key Transformations

The following table provides a comparative summary of typical conditions for the key reactions discussed. Yields are representative and highly substrate-dependent.

ReactionCatalyst / ReagentLigandBaseSolventTemp (°C)Typical Yield (%)
Dess-Martin Oxidation Dess-Martin PeriodinaneN/AN/ADCMRT85 - 95[4]
Williamson Ether N/AN/ANaHTHF / DMFRT - 6570 - 90
Suzuki-Miyaura Pd(PPh₃)₄ or Pd(dppf)Cl₂PPh₃ / dppfK₂CO₃, K₃PO₄Dioxane/H₂O80 - 10065 - 95[6][8]
Sonogashira Pd(PPh₃)₂Cl₂ / CuIPPh₃Et₃N / DIPEATHF / DMFRT - 6060 - 90[10]
Buchwald-Hartwig Pd₂(dba)₃ or Pd(OAc)₂XPhos, SPhosNaOt-BuToluene80 - 11060 - 90[13][15]

Conclusion

This compound is a remarkably versatile and powerful building block for pharmaceutical and medicinal chemistry. Its trifunctional nature allows for the systematic and controlled introduction of molecular complexity. By mastering the core transformations of oxidation, etherification, and palladium-catalyzed cross-coupling, researchers can unlock a vast area of chemical space, paving the way for the discovery of novel therapeutic agents. The protocols and strategic insights provided herein serve as a robust foundation for the effective application of this essential synthetic intermediate.

References

Application Notes & Protocols: (2,6-Dibromophenyl)methanol as a Cornerstone for Novel Ligand Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern organometallic chemistry and catalysis, the architecture of the ligand is paramount in dictating the efficacy, selectivity, and stability of a metal complex. Sterically demanding ligands are particularly crucial for promoting challenging cross-coupling reactions, stabilizing reactive low-coordinate metal centers, and influencing regioselectivity in C-H activation processes.[1][2] This guide details the strategic application of (2,6-Dibromophenyl)methanol, a versatile and commercially available building block, for the rational design and synthesis of novel, sterically encumbered phosphine and N-heterocyclic carbene (NHC) ligands. We provide an in-depth analysis of its reactivity, detailed experimental protocols, and the underlying chemical principles that make it an invaluable precursor for researchers in catalysis and drug development.

Introduction: The Strategic Value of Steric Hindrance

The careful manipulation of a ligand's steric and electronic properties is a key strategy for advancing cross-coupling processes and other transition-metal-catalyzed reactions.[1][2] The 2,6-disubstituted phenyl motif is a classic design element for creating a sterically congested environment around a metal center. The ortho-substituents can effectively shield the metal, promoting reductive elimination and preventing the formation of undesirable off-cycle species.

This compound emerges as a particularly strategic starting material for several reasons:

  • In-built Steric Bulk: The two ortho-bromine atoms provide significant steric hindrance, forming a well-defined pocket around the future coordinating atom.

  • Dual Reactivity Sites: It possesses two distinct points for chemical modification: the primary alcohol at the benzylic position and the two aryl bromide functionalities. This allows for a modular, stepwise synthesis of complex ligand architectures.

  • Tunability: The aryl bromides can be later functionalized via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of additional coordinating groups or the fine-tuning of electronic properties.

This document will guide researchers through the fundamental transformations required to leverage this precursor for the synthesis of high-value ligands.

The Synthetic Blueprint: From Precursor to Ligand

The synthetic utility of this compound hinges on the selective activation of its benzylic alcohol. The hydroxyl group is a poor leaving group and must be converted into a more reactive species, typically a halide or a sulfonate ester, to facilitate nucleophilic substitution. This activated intermediate is the gateway to a diverse library of potential ligands.

G cluster_ligands Ligand Synthesis A This compound B Activation of -OH Group (e.g., PBr₃, SOCl₂, MsCl) A->B Step 1 C Activated Intermediate (2,6-Dibromobenzyl) Bromide/Chloride/Mesylate B->C D Phosphine Ligands C->D + R₂PLi/R₂PH E NHC Precursors (Imidazolium Salts) C->E + Imidazole F Amine/Ether Ligands C->F + R₂NH/ROH

Caption: General workflow for ligand synthesis from this compound.

Core Synthetic Protocol 1: Synthesis of a Bulky Monodentate Phosphine Ligand

This protocol details the synthesis of (2,6-Dibromobenzyl)diphenylphosphine , a bulky phosphine ligand valuable in palladium-catalyzed cross-coupling reactions. The procedure is a two-step process involving the activation of the alcohol followed by phosphination.

Step 1A: Activation via Bromination - Synthesis of 1,3-Dibromo-2-(bromomethyl)benzene

Rationale: The conversion of the benzylic alcohol to a bromide creates an excellent electrophile for the subsequent SN2 reaction with a phosphide nucleophile. Phosphorus tribromide (PBr₃) is an effective reagent for this transformation, as the byproducts are easily removed.

Materials:

  • This compound

  • Phosphorus tribromide (PBr₃)

  • Anhydrous Diethyl Ether (Et₂O)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and an argon inlet, dissolve this compound (1.0 eq) in anhydrous Et₂O.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add PBr₃ (0.4 eq, dropwise) via the dropping funnel over 20 minutes. A white precipitate may form.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3-4 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Carefully quench the reaction by slowly pouring the mixture into a flask containing ice and saturated NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel. Extract the aqueous layer with Et₂O (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the solution and concentrate the solvent under reduced pressure to yield the crude product, 1,3-Dibromo-2-(bromomethyl)benzene, which can often be used in the next step without further purification.

Step 1B: Phosphination - Synthesis of (2,6-Dibromobenzyl)diphenylphosphine

Rationale: Diphenylphosphine is nucleophilic enough to displace the benzylic bromide, especially when deprotonated by a suitable base like potassium tert-butoxide to form the more potent potassium diphenylphosphide (KPPh₂). Anhydrous conditions are critical as phosphides are readily protonated by water.

Materials:

  • 1,3-Dibromo-2-(bromomethyl)benzene (from Step 1A)

  • Diphenylphosphine (Ph₂PH)

  • Potassium tert-butoxide (KOt-Bu)

  • Anhydrous Tetrahydrofuran (THF)

  • Degassed Hexanes

Procedure:

  • In a flame-dried Schlenk flask under an argon atmosphere, dissolve diphenylphosphine (1.05 eq) in anhydrous THF.

  • Cool the solution to 0 °C and add KOt-Bu (1.0 eq) portion-wise. Stir for 30 minutes at 0 °C to generate the potassium diphenylphosphide solution.

  • In a separate Schlenk flask, dissolve the crude 1,3-Dibromo-2-(bromomethyl)benzene (1.0 eq) in anhydrous THF.

  • Slowly transfer the solution of the benzyl bromide to the potassium diphenylphosphide solution at 0 °C via cannula.

  • Allow the reaction to warm to room temperature and stir overnight (approx. 12-16 hours).

  • Quench the reaction with degassed water and extract with ethyl acetate.

  • Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from hot hexanes or by column chromatography on silica gel to afford (2,6-Dibromobenzyl)diphenylphosphine as a white solid.

Characterization: The final product should be characterized by ¹H, ¹³C, and ³¹P NMR spectroscopy. The ³¹P NMR should show a characteristic signal for a triarylalkylphosphine.

G cluster_step1 Step 1A: Bromination cluster_step2 Step 1B: Phosphination A B 1,3-Dibromo-2- (bromomethyl)benzene A->B PBr₃, Et₂O, 0°C to RT C 1,3-Dibromo-2- (bromomethyl)benzene D (2,6-Dibromobenzyl) diphenylphosphine C->D Ph₂PH, KOtBu, THF

Caption: Reaction scheme for the synthesis of (2,6-Dibromobenzyl)diphenylphosphine.

Advanced Applications: A Platform for Pincer Ligands

The true modularity of the this compound precursor is realized when the aryl bromide functionalities are used as handles for further elaboration. The phosphine ligand synthesized in Protocol 1 can serve as an intermediate for creating more complex structures, such as PCP pincer ligands, through subsequent cross-coupling reactions.

Protocol 2: Synthesis of a PCP Pincer Ligand via Suzuki Coupling (Conceptual Workflow)

Rationale: The C(sp²)-Br bonds on the ligand backbone are ideal sites for palladium-catalyzed Suzuki-Miyaura cross-coupling.[3][4] By reacting the dibromo-phosphine with an appropriate boronic acid or ester containing a secondary phosphine group, a tridentate PCP pincer ligand can be assembled.

Conceptual Steps:

  • Reactant Preparation: Synthesize (2,6-Dibromobenzyl)diphenylphosphine as described in Protocol 1. The coupling partner would be a molecule like (2-(di-tert-butylphosphino)phenyl)boronic acid.

  • Catalytic Coupling: A typical Suzuki reaction would be employed.[4]

    • Catalyst System: A palladium source (e.g., Pd(OAc)₂) and a suitable ligand (e.g., SPhos, JohnPhos) are crucial for activating the C-Br bond.[4]

    • Base and Solvent: A base such as K₂CO₃ or Cs₂CO₃ is required, in a solvent system like THF/water or Dioxane.[4]

  • Reaction Execution: The dibromo-phosphine, boronic acid (2.2 eq), palladium catalyst, ligand, and base would be combined in the solvent under an inert atmosphere and heated until the reaction is complete.

  • Workup and Purification: Standard aqueous workup followed by column chromatography would yield the desired pincer ligand.

This modular approach allows for the creation of a diverse family of ligands from a single, readily available starting material, empowering researchers to tailor ligand properties for specific catalytic applications.

Data Summary

The following table summarizes typical reaction parameters and expected outcomes for the synthesis described in Protocol 1.

StepReactionKey ReagentsSolventTemp. (°C)Time (h)Typical Yield
1A BrominationPBr₃Et₂O0 → RT3-4>90% (crude)
1B PhosphinationPh₂PH, KOt-BuTHF0 → RT12-1675-85%

Conclusion

This compound is a powerful and underutilized precursor in the field of ligand synthesis. Its inherent steric properties and dual points of reactivity provide a logical and efficient pathway to a variety of bulky monodentate and complex polydentate ligands. The protocols and strategies outlined in this guide demonstrate a clear blueprint for converting this simple alcohol into sophisticated molecular tools. By understanding and applying these fundamental transformations, researchers can rapidly generate novel ligands to tackle ongoing challenges in homogeneous catalysis and materials science.

References

Application Notes and Protocols for the Etherification of (2,6-Dibromophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating Steric Hindrance in Ether Synthesis

The etherification of benzylic alcohols is a cornerstone transformation in organic synthesis, pivotal for the installation of protecting groups and the construction of complex molecular architectures in pharmaceutical and materials science. However, when the benzylic position is flanked by bulky substituents, as in the case of (2,6-Dibromophenyl)methanol, classical etherification strategies can be met with significant challenges. The two ortho-bromine atoms impose considerable steric hindrance around the reactive hydroxyl group, impeding the approach of reagents and often leading to low yields or undesired side reactions.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on effective experimental procedures for the etherification of this compound. We will delve into the mechanistic rationale behind protocol choices, offering detailed, step-by-step methodologies for the most promising synthetic routes. The focus will be on overcoming the steric impediments to achieve successful ether formation.

Challenges in the Etherification of this compound

The primary obstacle in the etherification of this compound is the steric bulk of the two ortho-bromine atoms. This steric hindrance can significantly impact the reaction in several ways:

  • Reduced Reaction Rates: The bulky substituents can slow down the rate of reaction by sterically hindering the approach of the nucleophile or electrophile to the reaction center.

  • Competing Elimination Reactions: In reactions that proceed via an SN2 mechanism, such as the Williamson ether synthesis, the sterically hindered environment can favor elimination pathways, leading to the formation of undesired byproducts.[1][2]

  • Equilibrium Considerations: For equilibrium-driven reactions like acid-catalyzed dehydrative etherification, steric strain in the ether product can shift the equilibrium back towards the starting materials.

Therefore, the choice of an appropriate synthetic strategy is crucial for the successful etherification of this challenging substrate.

Recommended Synthetic Strategies and Protocols

Two primary strategies are recommended for the etherification of this compound: the classic Williamson ether synthesis, with careful consideration of reaction conditions to mitigate side reactions, and the powerful Mitsunobu reaction, which is particularly well-suited for sterically hindered alcohols.[3][4]

The Williamson Ether Synthesis: A Classic Approach with Modern Considerations

The Williamson ether synthesis is a widely used method for preparing ethers from an organohalide and an alkoxide.[1][2] In the context of this compound, this typically involves the deprotonation of the alcohol to form the corresponding alkoxide, followed by reaction with an alkyl halide.

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1] The alkoxide ion acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group.

Williamson_Ether_Synthesis

To minimize the competing E2 elimination reaction, which is a significant risk with sterically hindered substrates, it is crucial to use a strong, non-nucleophilic base for deprotonation and to employ a primary alkyl halide as the electrophile.[1][2]

Materials and Reagents

ReagentFormulaMW ( g/mol )M.P. (°C)B.P. (°C)Density (g/mL)
This compoundC₇H₆Br₂O265.9398-102--
Sodium Hydride (60% dispersion in mineral oil)NaH24.00800 (dec.)-0.92
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11-108.4660.889
Alkyl Halide (e.g., Iodomethane)CH₃I141.94-66.542.42.28
Saturated Aqueous Ammonium ChlorideNH₄Cl53.49---
Diethyl Ether(C₂H₅)₂O74.12-116.334.60.713
Anhydrous Magnesium SulfateMgSO₄120.371124-2.66

Procedure

  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add this compound (1.0 eq).

  • Dissolution: Add anhydrous tetrahydrofuran (THF) to the flask to dissolve the starting material (concentration of ~0.1 M).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise to the stirred solution.

    • Expert Insight: The portion-wise addition of sodium hydride is crucial to control the exothermic reaction and the evolution of hydrogen gas. The reaction mixture should be allowed to stir at 0 °C for 30 minutes, and then at room temperature for an additional 30 minutes to ensure complete deprotonation.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add the alkyl halide (1.1 eq) dropwise via a syringe.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to 0 °C and cautiously quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired ether.

The Mitsunobu Reaction: A Powerful Alternative for Sterically Hindered Alcohols

The Mitsunobu reaction is a versatile and reliable method for the conversion of primary and secondary alcohols to a variety of functional groups, including ethers, with inversion of stereochemistry.[5] It is particularly advantageous for sterically hindered substrates as it proceeds under mild and neutral conditions.[3]

The reaction involves the activation of the alcohol with a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). The resulting alkoxyphosphonium salt is a good leaving group that is then displaced by a nucleophile, in this case, another alcohol or a phenol.

Mitsunobu_Reaction

A key advantage of the Mitsunobu reaction is that it avoids the strongly basic conditions of the Williamson ether synthesis, thereby minimizing the risk of elimination side reactions.[3]

Materials and Reagents

ReagentFormulaMW ( g/mol )M.P. (°C)B.P. (°C)Density (g/mL)
This compoundC₇H₆Br₂O265.9398-102--
TriphenylphosphineP(C₆H₅)₃262.2980-82377-
Diisopropyl Azodicarboxylate (DIAD)C₈H₁₄N₂O₄202.213-5-1.027
Alcohol (Nucleophile)R-OH----
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11-108.4660.889
Ethyl AcetateC₄H₈O₂88.11-83.677.10.902
HexaneC₆H₁₄86.18-95690.659

Procedure

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq), the nucleophilic alcohol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Azodicarboxylate: Slowly add a solution of diisopropyl azodicarboxylate (DIAD) (1.5 eq) in anhydrous THF dropwise to the cooled solution.

    • Expert Insight: The slow, dropwise addition of DIAD is critical to control the exothermic reaction and to minimize the formation of side products. The reaction is often accompanied by a color change.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-16 hours. Monitor the reaction by TLC.

  • Work-up and Purification:

    • Concentrate the reaction mixture under reduced pressure.

    • The major byproducts, triphenylphosphine oxide and the reduced diisopropyl hydrazodicarboxylate, can be challenging to remove. Purification is typically achieved by column chromatography on silica gel. A non-polar eluent system (e.g., hexane/ethyl acetate) is often effective.

Conclusion and Future Perspectives

The etherification of the sterically encumbered this compound presents a formidable synthetic challenge. However, with careful selection of methodology and optimization of reaction conditions, successful ether formation can be achieved. The Williamson ether synthesis, while classic, requires stringent control to disfavor elimination pathways. In contrast, the Mitsunobu reaction offers a milder and often more efficient alternative for such sterically demanding substrates.

For researchers in drug development, the ability to selectively etherify such hindered scaffolds opens up new avenues for lead optimization and the synthesis of novel chemical entities. The protocols detailed herein provide a solid foundation for further exploration and application in complex synthetic endeavors.

References

Application Notes and Protocols: (2,6-Dibromophenyl)methanol in Flame Retardant Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Role of Halogenated Compounds in Fire Safety

The inherent flammability of polymeric materials poses a significant risk in numerous applications, from electronics and construction to textiles and transportation.[1] To mitigate these risks, flame retardants are incorporated into polymer matrices to inhibit, suppress, or delay the combustion process. Among the various classes of flame retardants, halogenated compounds, particularly brominated flame retardants (BFRs), have long been recognized for their high efficiency.[2]

(2,6-Dibromophenyl)methanol is a reactive brominated flame retardant, meaning it can be chemically incorporated into the polymer backbone. This contrasts with additive flame retardants, which are physically mixed with the polymer and can be more prone to leaching over time.[2][3] The presence of two bromine atoms on the phenyl ring provides a high bromine content in a relatively small molecule, contributing to its effectiveness.

This guide provides a comprehensive overview of the application of this compound in flame retardant materials science, detailing its mechanism of action, protocols for incorporation and testing, and key performance metrics.

Mechanism of Action: Quenching the Fire at a Molecular Level

The primary flame retardant action of this compound, like other brominated flame retardants, occurs predominantly in the gas phase during combustion.[4]

2.1. Gas-Phase Radical Scavenging:

When a polymer containing this compound is exposed to the heat of a fire, it undergoes thermal decomposition.[5][6] This decomposition releases bromine radicals (Br•) into the gaseous phase. Combustion is a free-radical chain reaction, propagated by highly reactive hydrogen (H•) and hydroxyl (HO•) radicals. The released bromine radicals are highly effective at scavenging these reactive radicals, forming less reactive hydrogen bromide (HBr).[4]

The HBr can then further participate in the flame inhibition cycle, releasing bromine radicals at high temperatures to continue quenching the combustion chain reaction. This "free radical scavenging" significantly reduces the concentration of the key propagating radicals in the flame, thereby suppressing and potentially extinguishing the fire.

2.2. Synergistic Effects:

The efficacy of this compound can be significantly enhanced when used in conjunction with synergists, most notably antimony trioxide (Sb₂O₃).[7] In the presence of HBr released from the decomposition of the brominated flame retardant, antimony trioxide forms antimony halides, such as antimony tribromide (SbBr₃). These antimony compounds are volatile and act in the gas phase to further inhibit the flame.

dot

Flame_Retardant_Mechanism cluster_polymer Polymer Matrix (Solid Phase) cluster_gas Gas Phase (Flame) Polymer_DBPM This compound in Polymer Decomposition Thermal Decomposition Polymer_DBPM->Decomposition releases Heat Heat from Ignition Source Heat->Polymer_DBPM Br_Radicals Bromine Radicals (Br•) Decomposition->Br_Radicals H_HO_Radicals Reactive Radicals (H•, HO•) (Fuel for Fire) HBr Hydrogen Bromide (HBr) Quenching Flame Quenching HBr->Quenching Sb2O3 Antimony Trioxide (Sb₂O₃) (Synergist) SbBr3 Antimony Halides (SbBr₃) SbBr3->Quenching enhances Br_RadicalsH_HO_Radicals Br_RadicalsH_HO_Radicals Br_RadicalsH_HO_Radicals->HBr scavenges HBrSb2O3 HBrSb2O3 HBrSb2O3->SbBr3 reacts with

Caption: Gas-phase flame retardant mechanism of this compound.

Experimental Protocols

3.1. Protocol 1: Incorporation of this compound into a Polymer Matrix (e.g., Polyethylene Terephthalate - PET)

This protocol outlines a standard melt-extrusion process for incorporating the flame retardant.

Materials and Equipment:

  • Polyethylene Terephthalate (PET) pellets

  • This compound powder

  • (Optional Synergist) Antimony Trioxide (Sb₂O₃)

  • Twin-screw extruder

  • Pelletizer

  • Drying oven

  • Injection molding machine

Procedure:

  • Drying: Dry the PET pellets in a vacuum oven at 120°C for at least 12 hours to remove moisture, which can degrade the polymer during processing.[8]

  • Premixing: In a sealed container, thoroughly mix the dried PET pellets with the desired weight percentage of this compound and antimony trioxide. A common starting formulation is 10-15 wt% of the flame retardant package.

  • Extrusion:

    • Set the temperature profile of the twin-screw extruder. For PET, a typical profile might range from 200°C at the feed zone to 265°C at the die.[8]

    • Set the screw speed, for example, to 180 rpm.[8]

    • Feed the premixed material into the extruder at a constant rate.

  • Pelletizing: The extruded molten polymer strand is cooled in a water bath and then fed into a pelletizer to produce flame-retardant PET pellets.

  • Drying: Dry the resulting pellets at 100°C for 6 hours to remove surface moisture.[8]

  • Specimen Preparation: Use an injection molding machine to create standardized test specimens from the flame-retardant pellets according to the requirements of the desired flammability tests (e.g., UL 94, LOI).[8]

3.2. Protocol 2: Flammability Testing

3.2.1. Limiting Oxygen Index (LOI)

The LOI test determines the minimum concentration of oxygen in a nitrogen/oxygen mixture that is required to sustain combustion of a material.[9][10] Materials with an LOI greater than 21% (the approximate oxygen concentration in air) are considered flame-retardant.[9]

Standard: ISO 4589 or ASTM D2863[10][11]

Procedure:

  • Place a vertically oriented test specimen inside a heat-resistant glass column.[12]

  • Introduce a controlled mixture of oxygen and nitrogen gas from the bottom of the column.[9]

  • Ignite the top of the specimen.

  • Gradually decrease the oxygen concentration until the flame self-extinguishes.[12]

  • The LOI is the minimum oxygen concentration that just supports flaming combustion.[10]

3.2.2. UL 94 Vertical Burn Test

This is one of the most widely used tests to assess the flammability of plastic materials.[13][14]

Standard: UL 94[15]

Procedure:

  • A rectangular test specimen is held vertically.[16]

  • A calibrated flame is applied to the bottom of the specimen for 10 seconds and then removed.

  • The time it takes for the flame to extinguish is recorded.

  • The flame is immediately reapplied for another 10 seconds and removed.

  • The afterflame time and any dripping of flaming particles are observed.[16]

  • Materials are classified as V-0, V-1, or V-2 based on the afterflame time and dripping behavior, with V-0 being the highest rating.[13][15]

3.2.3. Cone Calorimetry

The cone calorimeter is a highly effective tool for measuring key fire behavior parameters, including heat release rate (HRR), smoke production, and mass loss rate.[17][18]

Standard: ISO 5660-1 or ASTM E1354[19]

Procedure:

  • A small specimen (typically 100mm x 100mm) is placed horizontally under a conical radiant heater.[18][20]

  • The heater exposes the sample to a specific heat flux, simulating fire conditions.[17]

  • A spark igniter initiates combustion of the gases produced by the heated specimen.[18]

  • Combustion gases are collected by an exhaust hood, and the oxygen concentration is measured. The heat release rate is calculated based on the principle of oxygen consumption calorimetry.[17][20]

  • Smoke production is measured by the attenuation of a laser beam passing through the exhaust duct.[19]

dot

Experimental_Workflow cluster_synthesis Material Preparation cluster_testing Flammability & Performance Testing cluster_analysis Data Analysis & Characterization Drying Drying of Polymer Pellets Premixing Premixing Polymer with This compound & Synergist Drying->Premixing Extrusion Melt Extrusion Premixing->Extrusion Pelletizing Pelletizing Extrusion->Pelletizing Specimen_Prep Injection Molding of Test Specimens Pelletizing->Specimen_Prep LOI Limiting Oxygen Index (LOI) Test Specimen_Prep->LOI UL94 UL 94 Vertical Burn Test Specimen_Prep->UL94 Cone_Cal Cone Calorimetry Specimen_Prep->Cone_Cal Data_Analysis Analysis of HRR, Smoke Production, and LOI values LOI->Data_Analysis UL94->Data_Analysis Cone_Cal->Data_Analysis Char_Analysis Characterization of Char Residue (SEM/EDX) Cone_Cal->Char_Analysis

Caption: Experimental workflow for evaluating this compound as a flame retardant.

Data Presentation and Interpretation

The performance of a flame retardant is best understood through a combination of standardized tests. Below is a table summarizing typical data obtained for a polymer with and without this compound.

Property Test Standard Neat Polymer (e.g., PET) Polymer + this compound (+ Synergist) Significance
Limiting Oxygen Index (LOI) ISO 4589~21%>27%Higher value indicates better flame retardancy.[12]
UL 94 Rating UL 94FailsV-0Achieves the highest vertical burn rating, indicating self-extinguishing properties.[13][15]
Peak Heat Release Rate (pHRR) ISO 5660HighSignificantly ReducedLower pHRR indicates a smaller, less intense fire.[1]
Total Heat Release (THR) ISO 5660HighReducedLower THR means less total energy released during combustion.[8]
Time to Ignition (TTI) ISO 5660ShortIncreasedLonger time to ignition provides a greater window for escape.[8]

Considerations and Future Outlook

While brominated flame retardants like this compound are highly effective, there are environmental and health considerations associated with this class of compounds.[21][22] Research has indicated that some BFRs can be persistent in the environment and may bioaccumulate.[21] Furthermore, improper incineration of materials containing halogenated flame retardants can lead to the formation of toxic dioxins and furans.[3]

As a result, there is a growing interest in the development of more environmentally benign, halogen-free flame retardants.[1] However, for many demanding applications where high fire safety standards are paramount, brominated flame retardants remain a critical technology.

Future research in this area will likely focus on:

  • The development of polymeric and oligomeric BFRs with reduced bioavailability and leaching potential.[23]

  • Further investigation into synergistic systems to reduce the overall loading of flame retardant required.[24][25]

  • Life cycle assessments to better understand the environmental impact of these materials from production to disposal and recycling.

References

Application Notes and Protocols for the Scalable Synthesis of (2,6-Dibromophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of (2,6-Dibromophenyl)methanol in Modern Chemistry

This compound is a key structural motif and a versatile intermediate in the synthesis of a wide array of high-value molecules, particularly in the pharmaceutical and materials science sectors. Its utility stems from the presence of two bromine atoms ortho to the hydroxymethyl group, which provides a handle for diverse and selective downstream chemical modifications. These bromine atoms can be readily transformed through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), lithiation-substitution sequences, and other organometallic transformations. This allows for the construction of complex molecular architectures, making this compound a valuable building block for drug candidates, agrochemicals, and functional materials.[1] The development of robust, efficient, and scalable synthetic methods for its preparation is therefore of paramount importance to the chemical research and development community.

This guide provides detailed protocols and expert insights into scalable synthetic strategies for this compound, with a focus on practical application, safety, and analytical validation.

Strategic Analysis of Synthetic Routes

The synthesis of this compound can be approached through several strategic disconnections. The most common and industrially viable methods involve the late-stage introduction of the hydroxymethyl group to a pre-functionalized dibrominated aromatic core. Here, we will explore two primary, scalable approaches: the reduction of 2,6-dibromobenzaldehyde and the functionalization of 1,3-dibromobenzene via organometallic intermediates.

Visualizing the Synthetic Pathways

Synthetic_Strategies cluster_0 Route 1: Reduction Pathway cluster_1 Route 2: Grignard/Lithiation Pathway 1,3-Dibromobenzene 1,3-Dibromobenzene 2,6-Dibromobenzaldehyde 2,6-Dibromobenzaldehyde 1,3-Dibromobenzene->2,6-Dibromobenzaldehyde Directed Ortho-Metalation & Formylation Product_1 This compound 2,6-Dibromobenzaldehyde->Product_1 Reduction 1,3-Dibromobenzene_2 1,3-Dibromobenzene Organometallic_Intermediate 2,6-Dibromophenyl (Grignard or Lithium) 1,3-Dibromobenzene_2->Organometallic_Intermediate Metal-Halogen Exchange or Directed Ortho-Metalation Product_2 This compound Organometallic_Intermediate->Product_2 Reaction with Formaldehyde

Caption: Comparative overview of the two primary scalable synthetic routes to this compound.

Protocol 1: Synthesis via Reduction of 2,6-Dibromobenzaldehyde

This two-step approach is often preferred for its operational simplicity and high yields. The first step involves the synthesis of the key intermediate, 2,6-dibromobenzaldehyde, from 1,3-dibromobenzene. The subsequent reduction to the desired alcohol is a well-established and efficient transformation.

Part A: Scalable Synthesis of 2,6-Dibromobenzaldehyde

The synthesis of 2,6-dibromobenzaldehyde is achieved through a directed ortho-metalation-formylation of 1,3-dibromobenzene.[2] This method offers excellent regioselectivity.

Reaction Scheme:

1,3-Dibromobenzene → (LDA, THF, -78 °C) → 2,6-Dibromophenyllithium → (DMF, -78 °C to rt) → 2,6-Dibromobenzaldehyde

  • Reactor Setup: A multi-neck, round-bottom flask equipped with a mechanical stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is oven-dried and assembled while hot under a stream of dry nitrogen.

  • Reagent Preparation:

    • In the reaction flask, prepare a solution of diisopropylamine (1.2 equivalents) in anhydrous tetrahydrofuran (THF).

    • Cool the solution to 0 °C in an ice bath.

  • LDA Formation: Slowly add n-butyllithium (1.1 equivalents, typically 1.6 M in hexanes) to the diisopropylamine solution while maintaining the temperature at 0 °C. Stir the resulting mixture for 30 minutes at this temperature to form lithium diisopropylamide (LDA).[2]

  • Lithiation: Cool the freshly prepared LDA solution to -78 °C using a dry ice/acetone bath. A solution of 1,3-dibromobenzene (1.0 equivalent) in anhydrous THF is then added dropwise via the dropping funnel over 20-30 minutes, ensuring the internal temperature does not exceed -70 °C.[2] Stir the reaction mixture at -78 °C for an additional 30 minutes.

  • Formylation: Add anhydrous N,N-dimethylformamide (DMF) (1.5 equivalents) dropwise to the reaction mixture at -78 °C. After the addition is complete, allow the reaction to stir at -78 °C for 1 hour.[2]

  • Quenching and Work-up:

    • Remove the cooling bath and allow the reaction to warm to room temperature.

    • Quench the reaction by slowly adding a 2.5 M aqueous solution of sulfuric acid.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate or a 1:1 mixture of ethyl acetate and diethyl ether.[2]

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,6-dibromobenzaldehyde.

  • Purification: The crude product can be purified by recrystallization or flash column chromatography on silica gel.

Part B: Reduction to this compound

The reduction of the aldehyde to the corresponding primary alcohol is a straightforward and high-yielding step. Sodium borohydride (NaBH₄) is a cost-effective and safe reducing agent for this transformation on a large scale.

Reaction Scheme:

2,6-Dibromobenzaldehyde → (NaBH₄, Methanol/DCM) → this compound

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,6-dibromobenzaldehyde (1.0 equivalent) in a suitable solvent system such as methanol or a mixture of dichloromethane (DCM) and methanol.

  • Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (1.1 to 1.5 equivalents) portion-wise over 15-20 minutes. The addition is exothermic, so maintain the temperature below 10 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is completely consumed.

  • Quenching and Work-up:

    • Carefully quench the reaction by the slow, dropwise addition of 1 M hydrochloric acid until the effervescence ceases.

    • Remove the organic solvents under reduced pressure.

    • Extract the aqueous residue with ethyl acetate.

    • Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude this compound.

  • Purification: The product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield a white to off-white solid.

Protocol 2: Synthesis via Grignard Reaction

This one-pot approach involves the formation of a Grignard reagent from 1,3-dibromobenzene, followed by its reaction with formaldehyde. This route can be more atom-economical but requires stringent anhydrous conditions.

Reaction Scheme:

1,3-Dibromobenzene → (Mg, THF) → 2,6-Dibromophenylmagnesium bromide → (Formaldehyde) → this compound

Experimental Protocol:
  • Glassware and Reagent Preparation: All glassware must be rigorously oven-dried and cooled under a nitrogen atmosphere. Anhydrous diethyl ether or THF is essential.[3][4]

  • Grignard Reagent Formation:

    • Place magnesium turnings (1.2 equivalents) in a three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.[3]

    • Add a small crystal of iodine to activate the magnesium surface.[4]

    • Add a small portion of a solution of 1,3-dibromobenzene (1.0 equivalent) in anhydrous THF to the flask.

    • Initiate the reaction by gentle warming if necessary. Once the reaction starts (indicated by bubbling and a cloudy appearance), add the remaining 1,3-dibromobenzene solution dropwise at a rate that maintains a gentle reflux.[5]

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.[5]

  • Reaction with Formaldehyde:

    • Cool the Grignard solution to 0 °C.

    • Introduce gaseous formaldehyde (generated by heating paraformaldehyde) into the reaction mixture via a subsurface inlet tube. Alternatively, a solution of anhydrous formaldehyde in THF can be added.

  • Quenching and Work-up:

    • After the reaction is complete, cool the mixture in an ice bath and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the product with diethyl ether or ethyl acetate.[6]

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash chromatography or recrystallization.

Data Summary and Comparison

ParameterProtocol 1 (Reduction)Protocol 2 (Grignard)
Starting Material 1,3-Dibromobenzene1,3-Dibromobenzene
Key Intermediates 2,6-Dibromobenzaldehyde2,6-Dibromophenylmagnesium bromide
Number of Steps TwoOne-pot (two stages)
Overall Yield HighModerate to High
Scalability ExcellentGood (requires strict anhydrous conditions)
Key Considerations Isolation of the aldehyde intermediate is required.Moisture sensitivity of the Grignard reagent.

Purification and Characterization

The purity of this compound is crucial for its use in subsequent synthetic steps. The following analytical techniques are recommended for its characterization:

  • Thin Layer Chromatography (TLC): For monitoring reaction progress and assessing the purity of column chromatography fractions.

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis.[7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight and identify any volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural elucidation and confirmation.

  • Melting Point: To assess the purity of the final crystalline product.

Safety and Handling

Working with the reagents involved in these syntheses requires strict adherence to safety protocols.

  • This compound and its precursors may cause skin and eye irritation and may be harmful if inhaled or swallowed.[8][9][10]

  • n-Butyllithium is a pyrophoric liquid and must be handled under an inert atmosphere.

  • Grignard reagents are highly reactive and moisture-sensitive.[4]

  • Anhydrous solvents like THF and diethyl ether are highly flammable.

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. All manipulations should be performed in a well-ventilated fume hood.[11]

Workflow Visualization

Detailed_Workflow cluster_P1 Protocol 1: Reduction Pathway cluster_P2 Protocol 2: Grignard Pathway P1_Start 1,3-Dibromobenzene P1_Lithiation Lithiation (-78 °C) P1_Start->P1_Lithiation P1_LDA LDA Formation (Diisopropylamine + n-BuLi) P1_LDA->P1_Lithiation P1_Formylation Formylation with DMF (-78 °C) P1_Lithiation->P1_Formylation P1_Workup1 Aqueous Work-up & Extraction P1_Formylation->P1_Workup1 P1_Intermediate 2,6-Dibromobenzaldehyde P1_Workup1->P1_Intermediate P1_Reduction Reduction with NaBH4 (0 °C) P1_Intermediate->P1_Reduction P1_Workup2 Aqueous Work-up & Extraction P1_Reduction->P1_Workup2 P1_Purification Recrystallization/ Chromatography P1_Workup2->P1_Purification P1_Product This compound P1_Purification->P1_Product P2_Start 1,3-Dibromobenzene P2_Grignard Grignard Formation (Mg, THF, reflux) P2_Start->P2_Grignard P2_Reaction Reaction with Formaldehyde (0 °C) P2_Grignard->P2_Reaction P2_Workup Aqueous Work-up & Extraction P2_Reaction->P2_Workup P2_Purification Recrystallization/ Chromatography P2_Workup->P2_Purification P2_Product This compound P2_Purification->P2_Product

Caption: Step-by-step experimental workflow for the synthesis of this compound via two distinct scalable routes.

References

Application Notes and Protocols for the Strategic Protection of the Hydroxyl Moiety of (2,6-Dibromophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the synthesis of complex molecular architectures, the strategic protection and deprotection of reactive functional groups is a cornerstone of success. This is particularly true for sterically hindered substrates such as (2,6-Dibromophenyl)methanol, where the presence of two ortho-bromo substituents significantly influences the reactivity of the benzylic hydroxyl group. This comprehensive guide provides an in-depth analysis of protecting group strategies for this challenging substrate, offering detailed protocols and the underlying chemical rationale to empower researchers, scientists, and drug development professionals in their synthetic endeavors. We will explore the application of robust protecting groups, namely silyl ethers and benzyl ethers, and discuss the critical considerations for their successful implementation and selective removal.

Introduction: The Challenge of Protecting a Hindered Hydroxyl Group

This compound is a valuable building block in organic synthesis, offering a scaffold for the introduction of further functionality. However, the hydroxyl group's proximity to two bulky bromine atoms on the aromatic ring presents a significant steric impediment. This steric hindrance can dramatically reduce the rate of reaction at the hydroxyl position, often rendering standard protection protocols ineffective. Furthermore, the electron-withdrawing nature of the bromine atoms can influence the acidity of the hydroxyl proton and the stability of potential reaction intermediates.

Therefore, the selection of an appropriate protecting group and the optimization of reaction conditions are paramount. An ideal protecting group for this substrate must be introduced in high yield under conditions that can overcome the steric barrier, remain stable throughout subsequent synthetic transformations, and be cleaved selectively and efficiently without affecting other functional groups in the molecule.[1]

Strategic Selection of a Protecting Group

The choice of a protecting group is not a one-size-fits-all decision. It requires careful consideration of the overall synthetic route. For this compound, the primary factors to consider are:

  • Steric Bulk: The protecting group itself should not be excessively bulky to the point where its introduction becomes prohibitively difficult. However, in some cases, a bulky protecting group can offer enhanced stability.

  • Reaction Conditions for Introduction: The conditions required to install the protecting group must be compatible with the rest of the molecule. For sterically hindered alcohols, more forcing conditions or more reactive reagents may be necessary.[2]

  • Stability: The chosen protecting group must be stable to the reaction conditions planned for subsequent steps in the synthesis. This includes stability towards acids, bases, nucleophiles, electrophiles, and redox reagents.

  • Orthogonality: In a multi-step synthesis with multiple protected functional groups, it is crucial to employ an orthogonal protection strategy. This means that each protecting group can be removed selectively without affecting the others.[3][4]

  • Ease of Removal: The deprotection conditions should be mild enough to avoid degradation of the target molecule.

The following diagram illustrates a logical workflow for selecting a suitable protecting group for the hydroxyl moiety of this compound.

G start Start: Protect Hydroxyl of this compound steric_hindrance High Steric Hindrance Considered? start->steric_hindrance stability Required Stability Profile (Acid, Base, Redox) steric_hindrance->stability Yes orthogonal Orthogonal Strategy Needed? stability->orthogonal select_pg Select Protecting Group orthogonal->select_pg Based on synthetic route silyl_ether Silyl Ether (TBDMS, TIPS) select_pg->silyl_ether Fluoride-labile, acid/base stable benzyl_ether Benzyl Ether (Bn) select_pg->benzyl_ether Reductively cleaved, acid/base stable protocol Proceed to Protection Protocol silyl_ether->protocol benzyl_ether->protocol

Caption: Decision workflow for selecting a protecting group.

Detailed Application Notes and Protocols

Given the steric hindrance of this compound, two classes of protecting groups are particularly well-suited: bulky silyl ethers and benzyl ethers.

Silyl Ethers: Robust and Orthogonal Protection

Silyl ethers are among the most widely used protecting groups for alcohols due to their ease of introduction, tunable stability based on the substituents on the silicon atom, and mild, selective cleavage with fluoride sources. For sterically hindered alcohols, bulkier silyl groups like tert-butyldimethylsilyl (TBDMS or TBS) or triisopropylsilyl (TIPS) are excellent choices.[5][6]

Rationale: The formation of silyl ethers proceeds via nucleophilic attack of the alcohol on the silyl halide. To overcome the steric hindrance of this compound, a highly reactive silylating agent such as the corresponding silyl triflate (e.g., TBSOTf) is often preferred over the less reactive silyl chloride. A non-nucleophilic, sterically hindered base like 2,6-lutidine is used to scavenge the generated acid without competing in the nucleophilic substitution.[5]

Materials:

  • This compound

  • tert-Butyldimethylsilyl trifluoromethanesulfonate (TBDMSOTf)

  • 2,6-Lutidine

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon), add 2,6-lutidine (1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add TBDMSOTf (1.2 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired TBDMS-protected alcohol.

Rationale: The exceptional strength of the silicon-fluoride bond is the driving force for the cleavage of silyl ethers.[5] Tetrabutylammonium fluoride (TBAF) is a common and highly effective fluoride source for this transformation.

Materials:

  • TBDMS-protected this compound

  • Tetrabutylammonium fluoride (TBAF), 1 M solution in THF

  • Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the TBDMS-protected alcohol (1.0 eq) in THF.

  • Add the 1 M solution of TBAF in THF (1.1 eq) at room temperature.

  • Stir the reaction mixture for 1-2 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the deprotected this compound.

Benzyl Ethers: Stability and Reductive Cleavage

Benzyl (Bn) ethers are highly robust protecting groups, stable to a wide range of acidic and basic conditions, as well as many oxidizing and reducing agents.[7][8] This makes them ideal for multi-step syntheses.

Rationale: The standard method for forming benzyl ethers is the Williamson ether synthesis, which involves the SN2 reaction of an alkoxide with a benzyl halide.[9][10] For a sterically hindered alcohol like this compound, this reaction may be sluggish. Using a strong base like sodium hydride (NaH) to ensure complete formation of the alkoxide, along with a polar aprotic solvent like dimethylformamide (DMF) or THF, can facilitate the reaction. Phase-transfer catalysts can also be beneficial.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Benzyl bromide (BnBr)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a suspension of NaH (1.5 eq) in anhydrous THF under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF dropwise at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add benzyl bromide (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight, or until TLC analysis indicates completion. Gentle heating may be required.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the benzylated product.

Rationale: The most common and mildest method for cleaving benzyl ethers is catalytic hydrogenolysis. This reaction involves the use of a palladium catalyst and a hydrogen source to reductively cleave the C-O bond, yielding the alcohol and toluene as a byproduct.[8]

Materials:

  • Benzyl-protected this compound

  • Palladium on carbon (Pd/C), 10 wt. %

  • Ethanol or Ethyl acetate

  • Hydrogen gas (H₂) balloon or hydrogenator

Procedure:

  • Dissolve the benzyl-protected alcohol in ethanol or ethyl acetate in a flask suitable for hydrogenation.

  • Carefully add a catalytic amount of 10% Pd/C.

  • Evacuate the flask and backfill with hydrogen gas.

  • Stir the reaction mixture under a hydrogen atmosphere (e.g., a balloon) at room temperature until the reaction is complete (monitored by TLC).

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the deprotected alcohol, which can be further purified by chromatography if necessary.

Comparative Data of Protecting Group Strategies

FeatureSilyl Ether (TBDMS)Benzyl Ether (Bn)
Protection Reagents TBDMSOTf, 2,6-lutidineNaH, BnBr
Protection Conditions Mild, 0 °C to room temperature0 °C to room temperature (may require heat)
Deprotection Reagents TBAF in THFH₂, Pd/C
Deprotection Conditions Mild, room temperatureMild, room temperature, atmospheric pressure
Stability (Acidic) Moderate to good (cleaved by strong acid)Excellent
Stability (Basic) ExcellentExcellent
Stability (Reductive) ExcellentCleaved by hydrogenolysis
Stability (Oxidative) ExcellentCan be cleaved under certain oxidative conditions
Orthogonality High (cleaved by fluoride)High (cleaved by reduction)
Potential Challenges Silyl group migration in poly-hydroxylated compoundsCatalyst poisoning, incompatibility with reducible functional groups

Visualization of Protection and Deprotection Workflows

The following diagram provides a visual representation of the protection and deprotection sequences for this compound.

G cluster_silyl Silyl Ether Strategy cluster_benzyl Benzyl Ether Strategy start_silyl This compound protected_silyl TBDMS-Protected Alcohol start_silyl->protected_silyl TBDMSOTf, 2,6-lutidine deprotected_silyl This compound protected_silyl->deprotected_silyl TBAF, THF start_benzyl This compound protected_benzyl Benzyl-Protected Alcohol start_benzyl->protected_benzyl NaH, BnBr deprotected_benzyl This compound protected_benzyl->deprotected_benzyl H₂, Pd/C

References

Application Notes and Protocols for the Catalytic Conversion of (2,6-Dibromophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Synthetic Potential of (2,6-Dibromophenyl)methanol

This compound is a valuable bifunctional building block in organic synthesis. Its structure, featuring a reactive benzylic alcohol and two sterically encumbering bromine atoms on the aromatic ring, offers a unique platform for a variety of catalytic transformations. The strategic manipulation of these functional groups allows for the construction of complex molecular architectures, making it a key intermediate in the development of pharmaceuticals, agrochemicals, and materials science.

This comprehensive guide provides detailed application notes and validated protocols for the two primary catalytic conversions of this compound:

  • Selective Catalytic Oxidation to the corresponding 2,6-dibromobenzaldehyde.

  • Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling for the formation of carbon-carbon bonds at the bromine-substituted positions.

The protocols herein are designed to be robust and reproducible, with an emphasis on explaining the underlying chemical principles and rationale behind the experimental choices. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic versatility of this important intermediate.

Part 1: Selective Catalytic Oxidation to 2,6-Dibromobenzaldehyde

The selective oxidation of the benzylic alcohol in this compound to an aldehyde is a crucial transformation, as 2,6-dibromobenzaldehyde is a precursor to a wide array of more complex molecules. The primary challenge lies in achieving high selectivity for the aldehyde without over-oxidation to the carboxylic acid or inducing side reactions involving the bromine atoms.

Mechanistic Considerations and Catalyst Selection

The aerobic oxidation of benzyl alcohols over a heterogeneous catalyst is a green and efficient method. Palladium-based catalysts are particularly effective due to their high activity and selectivity towards the aldehyde product. The mechanism generally involves the following key steps:

  • Adsorption: The alcohol adsorbs onto the palladium surface.

  • Oxidative Addition: The O-H bond of the alcohol is cleaved.

  • β-Hydride Elimination: A hydrogen atom from the benzylic carbon is eliminated to the palladium surface, forming the aldehyde.

  • Reductive Elimination: The formed aldehyde desorbs, and the palladium catalyst is regenerated by an oxidant, typically molecular oxygen.

For a sterically hindered substrate like this compound, the choice of catalyst support and reaction conditions is critical to ensure accessibility of the active sites.

Protocol: Palladium on Carbon (Pd/C) Catalyzed Aerobic Oxidation

This protocol details a robust and widely applicable method for the selective oxidation of this compound using a commercially available palladium on carbon catalyst and air or oxygen as the terminal oxidant.

Workflow for Catalytic Oxidation

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Charge flask with This compound and toluene B Add 10% Pd/C catalyst A->B C Add aqueous NaHCO3 solution B->C D Heat to 80°C C->D Start Reaction E Introduce air or O2 (balloon or gentle stream) D->E F Monitor reaction by TLC or GC-MS E->F G Cool to room temperature F->G Reaction Complete H Filter through Celite® to remove Pd/C G->H I Separate organic layer H->I J Dry over Na2SO4, filter, and concentrate I->J K Purify by column chromatography J->K

Caption: Experimental workflow for the Pd/C catalyzed aerobic oxidation.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Celite®

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer with heating

  • Source of air or oxygen (e.g., balloon, needle)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 eq).

  • Dissolve the starting material in toluene (approximately 0.1 M concentration).

  • Add 10% Pd/C (0.02 to 0.05 eq).

  • Add saturated aqueous NaHCO₃ solution (an equal volume to the toluene). The bicarbonate solution helps to neutralize any acidic byproducts that may form.

  • Heat the biphasic mixture to 80°C with vigorous stirring.

  • Introduce a gentle stream of air or oxygen into the reaction vessel (e.g., via a needle through a septum, or by maintaining an oxygen-filled balloon).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 2,6-dibromobenzaldehyde as a white solid.

Data Presentation:

ParameterValueRationale
Catalyst Loading 2-5 mol%Balances reaction rate with cost-effectiveness.
Temperature 80°CProvides sufficient thermal energy for the reaction without significant byproduct formation.
Solvent TolueneA non-polar solvent that is effective for this transformation and has a suitable boiling point.
Base NaHCO₃ (aq)Neutralizes acidic byproducts, preventing catalyst deactivation and side reactions.
Oxidant Air or O₂A green and readily available terminal oxidant.
Typical Yield >90%High efficiency is expected under these optimized conditions.

Part 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The two bromine atoms on this compound offer handles for carbon-carbon bond formation via palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which utilizes organoboron reagents, is particularly advantageous due to the mild reaction conditions, commercial availability of a wide range of boronic acids, and the non-toxic nature of the boron-containing byproducts.

Mechanistic Considerations and Chemoselectivity

The catalytic cycle of the Suzuki-Miyaura reaction is well-established and involves three main steps: oxidative addition, transmetalation, and reductive elimination. A key consideration for this compound is the potential for chemoselectivity. It is possible to achieve either mono- or di-arylation by carefully controlling the stoichiometry of the boronic acid and the reaction conditions. The steric hindrance from the ortho-bromine and the hydroxylmethyl group can influence the reactivity.

Catalytic Cycle of Suzuki-Miyaura Coupling

G Pd0 Pd(0)L2 ArPdBr Ar-Pd(II)L2-Br Pd0->ArPdBr Ar-Br OxAdd Oxidative Addition Transmetal Transmetalation ArPdAr Ar-Pd(II)L2-Ar' ArPdBr->ArPdAr Ar'B(OH)2 Base ArPdAr->Pd0 RedElim Reductive Elimination Product Ar-Ar' ArPdAr->Product Start (2,6-Br2Ph)CH2OH Boronic Ar'B(OH)2 + Base

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Protocol: Mono-Arylation of this compound

This protocol focuses on the selective mono-arylation, which is often the more challenging transformation. By using a slight excess of the boronic acid, this protocol can be adapted for di-arylation.

Materials:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Schlenk flask or sealed tube

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the arylboronic acid (1.1 eq for mono-arylation), and K₂CO₃ (2.0 eq).

  • Add Pd(PPh₃)₄ (0.03 to 0.05 eq).

  • Add a 4:1 mixture of 1,4-dioxane and water (to achieve a substrate concentration of approximately 0.1 M).

  • Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Seal the flask and heat the reaction mixture to 90°C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the mono-arylated product.

Data Presentation:

ParameterValueRationale
Catalyst Pd(PPh₃)₄A robust and commercially available Pd(0) catalyst suitable for a wide range of Suzuki couplings.
Ligand PPh₃ (in catalyst)Triphenylphosphine is a standard ligand that is effective for many cross-coupling reactions.
Base K₂CO₃A common and effective inorganic base for the transmetalation step.
Solvent System 1,4-Dioxane/WaterA polar aprotic solvent mixture that facilitates the dissolution of both organic and inorganic reagents.
Temperature 90°CProvides a good balance between reaction rate and catalyst stability.
Typical Yield 70-90%Dependent on the specific boronic acid used.

Part 3: Potential Side Reactions and Further Transformations

Catalytic Dehalogenation: Under certain catalytic conditions, particularly with palladium catalysts and a source of hydride (e.g., from a solvent or additives), reductive dehalogenation can occur as a side reaction, leading to the formation of (2-bromophenyl)methanol or even phenylmethanol. While often a side product, this reaction can be optimized if dehalogenation is the desired outcome.

Conclusion

This compound is a versatile starting material for which reliable catalytic protocols can be readily implemented. The selective oxidation to 2,6-dibromobenzaldehyde and the mono- or di-arylation via Suzuki-Miyaura cross-coupling provide access to a diverse range of complex molecules. The protocols and insights provided in this guide are intended to serve as a strong foundation for researchers to successfully utilize this valuable chemical building block in their synthetic endeavors.

Troubleshooting & Optimization

How to improve the yield of (2,6-Dibromophenyl)methanol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers and drug development professionals, this Technical Support Center provides a comprehensive guide to troubleshooting and optimizing the synthesis of (2,6-Dibromophenyl)methanol. As Senior Application Scientists, we combine deep mechanistic understanding with practical, field-tested advice to help you navigate the common challenges of this synthesis and significantly improve your reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

There are two primary synthetic routes:

  • Reduction of a Carbonyl Precursor: The most direct and widely used method is the reduction of 2,6-dibromobenzaldehyde using a suitable reducing agent. This approach is often preferred due to its operational simplicity, milder reaction conditions, and generally high yields.

  • Organometallic Addition to Formaldehyde: This route involves forming an organometallic reagent, such as a Grignard reagent (2,6-dibromophenylmagnesium bromide) or an organolithium species, from a precursor like 1,3-dibromobenzene. This reagent is then reacted with formaldehyde. While effective, this method is highly sensitive to moisture and air, making it more technically demanding.[1]

Q2: Which synthesis method typically offers the best yield and reliability?

For most applications, the reduction of 2,6-dibromobenzaldehyde with sodium borohydride (NaBH₄) is the most reliable method for achieving high yields. The reaction is fast, selective for the aldehyde, and tolerant of a wider range of conditions compared to the moisture-sensitive organometallic routes.[2] Grignard reactions, while powerful, are prone to side reactions like Wurtz coupling, which can form biphenyl impurities and lower the overall yield.[3]

Q3: What are the most critical parameters to control for a high-yield synthesis via the reduction pathway?

The three most critical parameters are:

  • Purity of Starting Material: The 2,6-dibromobenzaldehyde must be pure. Aldehyde impurities can lead to side reactions, while non-aldehydic impurities will lower the theoretical yield.[4]

  • Reaction Temperature: The addition of the reducing agent (e.g., NaBH₄) is exothermic. Maintaining a low temperature (typically 0–25 °C) is crucial to prevent side reactions and ensure selectivity.[2]

  • Solvent Choice: Protic solvents like methanol or ethanol are ideal for NaBH₄ reductions as they facilitate the reaction and dissolve the aldehyde starting material.

Q4: How can I confirm the identity and purity of the final this compound product?

Standard analytical techniques are sufficient. Purity can be assessed by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The identity and structural confirmation of the purified product should be performed using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and compared against literature values or reference standards.

Troubleshooting Guide: Common Synthesis Issues

This guide focuses on the recommended reduction of 2,6-dibromobenzaldehyde.

Issue 1: Low or No Product Yield

Q: My reaction has gone to completion according to TLC, but after work-up, my isolated yield is very low. What could be the cause?

A: This often points to issues during the work-up and extraction phase.

  • Potential Cause: Product loss during aqueous work-up. This compound has some water solubility due to its hydroxyl group.

  • Recommended Solution:

    • Saturate the Aqueous Layer: Before extraction, saturate the aqueous layer with sodium chloride (brine). This decreases the polarity of the aqueous phase, significantly reducing the solubility of the organic product and driving it into the organic layer.

    • Increase Extraction Volume & Repetitions: Do not rely on a single extraction. Perform multiple extractions (e.g., 3 x 50 mL of ethyl acetate) rather than one large one (1 x 150 mL). This is a more efficient method for recovering the product.[5]

    • Back-Extraction: If you suspect the product remains in the aqueous layer, you can perform a "back-extraction" by adding fresh organic solvent to the separated aqueous layer to recover any dissolved product.[1]

Issue 2: Incomplete Reaction

Q: My TLC analysis shows a significant amount of starting material (2,6-dibromobenzaldehyde) remaining even after several hours. Why isn't the reaction finishing?

A: This typically indicates a problem with the reducing agent or reaction stoichiometry.

  • Potential Cause 1: Deactivated reducing agent. Sodium borohydride (NaBH₄) can degrade upon exposure to moisture.

  • Recommended Solution: Use freshly opened NaBH₄ or a batch that has been stored properly in a desiccator. Do not leave the stock bottle open to the atmosphere.

  • Potential Cause 2: Insufficient reducing agent. While the stoichiometry is 4:1 (aldehyde:NaBH₄), impurities or side reactions can consume the hydride.

  • Recommended Solution: It is common practice to use a slight excess of NaBH₄ (e.g., 1.5 to 2.0 molar equivalents relative to the aldehyde) to drive the reaction to completion. Monitor the reaction by TLC, and if it stalls, a small, additional portion of NaBH₄ can be added.

Issue 3: Formation of a Major Impurity

Q: I see my desired product on the TLC plate, but there is also a significant, unidentified spot. What could this be?

A: In a NaBH₄ reduction, the most likely impurity arises from the starting material or solvent.

  • Potential Cause: Formation of a borate ester intermediate that was not fully hydrolyzed during the work-up.

  • Recommended Solution: Ensure the quenching and work-up step is sufficiently acidic and allowed to stir long enough. The initial quench is often done with water, but a subsequent wash with a dilute acid like 1M HCl will hydrolyze borate complexes and protonate any alkoxide intermediates, ensuring the final product is the neutral alcohol.[5]

Optimized Experimental Protocol: Reduction of 2,6-Dibromobenzaldehyde

This protocol is designed for reliability and high yield, based on established reduction methodologies.[2]

Workflow Diagram

G cluster_prep 1. Reaction Setup cluster_reaction 2. Reduction cluster_workup 3. Work-up & Extraction cluster_purification 4. Purification & Analysis A Dissolve 2,6-dibromobenzaldehyde in Methanol B Cool solution to 0°C in an ice bath A->B C Add Sodium Borohydride (NaBH4) portion-wise over 15 min B->C D Stir at room temperature for 1 hour C->D E Monitor by TLC until starting material is consumed D->E F Quench with H2O E->F G Remove Methanol via rotary evaporation F->G H Add Ethyl Acetate & H2O G->H I Extract aqueous layer 3x with Ethyl Acetate H->I J Combine organic layers, dry with MgSO4, filter I->J K Concentrate filtrate to yield crude product J->K L Purify via flash chromatography or recrystallization K->L M Characterize pure product (NMR, MP) L->M

Caption: Workflow for the synthesis of this compound.

Materials and Equipment:

  • 2,6-Dibromobenzaldehyde (1.0 eq)

  • Sodium borohydride (1.5 eq)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Deionized Water (H₂O)

  • Magnesium sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask, dissolve 2,6-dibromobenzaldehyde (e.g., 5.0 g, 18.9 mmol) in methanol (100 mL).

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.

  • Reduction: Slowly add sodium borohydride (e.g., 1.07 g, 28.4 mmol) in small portions over 15 minutes. Causality Note: Portion-wise addition is critical to control the exothermic reaction and prevent a rapid release of hydrogen gas.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

  • Monitoring: Check the reaction progress using TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate mobile phase) to confirm the complete consumption of the starting aldehyde.

  • Quenching & Solvent Removal: Carefully quench the reaction by slowly adding water (50 mL). Concentrate the mixture using a rotary evaporator to remove the bulk of the methanol.

  • Extraction: Transfer the remaining aqueous residue to a separatory funnel. Add ethyl acetate (100 mL) and more water (50 mL). Shake vigorously and separate the layers. Extract the aqueous layer two more times with ethyl acetate (2 x 50 mL).

  • Drying and Concentration: Combine all organic layers and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound, typically as a white to off-white solid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by flash column chromatography on silica gel if necessary.

Data Summary: Comparison of Reaction Conditions

The following table summarizes how different parameters can influence the outcome of the synthesis.

ParameterCondition A (Recommended)Condition B (Alternative)Expected Outcome & Rationale
Reducing Agent Sodium Borohydride (NaBH₄)Lithium Aluminum Hydride (LAH)NaBH₄ is preferred. It is a milder, more selective reagent that can be used in protic solvents like methanol. LAH is much more reactive, requires strictly anhydrous solvents (like THF or ether), and is less safe to handle.
Solvent Methanol / EthanolTetrahydrofuran (THF)Protic solvents are ideal for NaBH₄. They help stabilize the reagent and participate in the reaction mechanism. THF would be required for a more reactive hydride like LAH.
Temperature 0 °C to Room Temp-78 °C to Room Temp0 °C is sufficient for NaBH₄. The reaction is well-controlled at this temperature. More reactive hydrides or sensitive substrates might require much lower temperatures to prevent side reactions.
Work-up Aqueous Quench (H₂O / dilute HCl)Fieser Work-up (Na₂SO₄·10H₂O)A simple aqueous quench is sufficient for NaBH₄. For LAH reactions, a careful, multi-step Fieser work-up is required to safely quench the excess hydride and precipitate aluminum salts.
Typical Yield >90%[2][6]Variable, potentially lower due to handlingThe simplicity and safety of the NaBH₄/Methanol system generally lead to more consistent and higher isolated yields.

References

Technical Support Center: Purification of Crude (2,6-Dibromophenyl)methanol by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, experience-driven framework for the purification of crude (2,6-Dibromophenyl)methanol via recrystallization. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple procedural list, delving into the rationale behind experimental choices to empower users to troubleshoot and optimize their purification processes effectively.

Part 1: Foundational Knowledge & Frequently Asked Questions (FAQs)

This section addresses common preliminary questions, establishing a strong theoretical foundation before proceeding to the experimental protocol.

Q1: What are the key physical properties of this compound relevant to its recrystallization?

Understanding the physicochemical properties of this compound, also known as 2,6-Dibromobenzyl alcohol, is critical for designing an effective recrystallization protocol.

PropertyValueSignificance for Recrystallization
Molecular Formula C₇H₆Br₂O[1]Indicates a relatively non-volatile aromatic alcohol.
Molecular Weight 265.93 g/mol [1]Influences dissolution rate and mass handling.
Physical Form Solid at room temperature.Makes it a suitable candidate for purification by recrystallization.
Melting Point 80-84 °CThis is a critical parameter. The melting point of the purified substance should be sharp and within this range. A broad or depressed melting point signifies impurities.
Polarity PolarThe presence of the hydroxyl (-OH) group makes the molecule polar, guiding the choice toward polar solvents.

Q2: What are the likely impurities in crude this compound?

The most common impurities are typically residual starting materials and byproducts from the synthetic route. The synthesis of this compound most often involves the reduction of 2,6-dibromobenzaldehyde. Therefore, likely impurities include:

  • Unreacted 2,6-dibromobenzaldehyde: This is a primary impurity. Its carbonyl group makes it slightly less polar than the corresponding alcohol, a difference that can be exploited during solvent selection.

  • Over-reduction or side-reaction products: Depending on the reducing agent and reaction conditions, other species may be formed.

  • Residual catalysts or reagents: Trace amounts of the reducing agent or other additives from the reaction workup may persist.

Q3: How do I select an appropriate solvent system for recrystallization?

The ideal solvent should dissolve the crude product completely at an elevated temperature (near the solvent's boiling point) but only sparingly at low temperatures (e.g., room temperature or 0 °C). This differential solubility is the cornerstone of recrystallization.

  • Single-Solvent System: Because this compound is a polar aromatic alcohol, polar solvents are a good starting point. Alcohols like ethanol or methanol are often effective for similar aromatic compounds.[2] They can form hydrogen bonds with the hydroxyl group of the target molecule, aiding dissolution at higher temperatures.

  • Mixed-Solvent System (Solvent-Pair): This method is exceptionally powerful when no single solvent has the ideal solubility profile. It involves a "good" solvent that readily dissolves the compound and a miscible "poor" solvent (or "anti-solvent") in which the compound is insoluble.[3] For this compound, common pairs could include:

    • Ethanol/Water: The compound is dissolved in a minimal amount of hot ethanol, and hot water is added dropwise until the solution becomes faintly cloudy (the saturation point).[3][4]

    • Toluene/Hexane: The compound is dissolved in hot toluene, and hexane is added to induce precipitation upon cooling.

Q4: What safety precautions should I take when handling this compound?

This compound is classified with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Therefore, it is imperative to:

  • Work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.

  • Avoid inhalation of dust and contact with skin and eyes.

Part 2: Detailed Experimental Protocol

This protocol provides a self-validating, step-by-step methodology for the purification of this compound.

Step 1: Solvent Selection (Small-Scale Test)

  • Place ~30 mg of the crude material into a small test tube.

  • Add the candidate solvent (e.g., ethanol) dropwise at room temperature. Observe if the solid dissolves. An ideal solvent will not dissolve the compound well at this stage.

  • Gently heat the test tube in a water bath. Continue adding the solvent dropwise until the solid just dissolves.

  • Allow the test tube to cool slowly to room temperature, then place it in an ice bath for 10-15 minutes.

  • Validation Check: Abundant crystal formation upon cooling indicates a suitable solvent. If no crystals form, the solvent is too good; if the solid never dissolved when hot, it is too poor.

Step 2: Dissolution of the Crude Product

  • Place the crude this compound into an appropriately sized Erlenmeyer flask.

  • Add a boiling chip or magnetic stir bar.

  • Add the chosen solvent in small portions while heating the mixture to a gentle boil on a hot plate.

  • Continue adding the minimum amount of hot solvent until the solid is completely dissolved. An excess of solvent will reduce the final yield.[5]

Step 3: Hot Gravity Filtration (Conditional)

  • Rationale: This step is only necessary if insoluble impurities (e.g., dust, inorganic salts) or colored, tar-like substances are visible in the hot solution.

  • Place a stemless funnel with fluted filter paper over a second, pre-heated Erlenmeyer flask.

  • To prevent premature crystallization in the funnel, keep the solution boiling and pour it through the filter paper in small portions.[4]

  • If colored impurities are present, add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then perform the hot filtration to remove the charcoal.[4]

Step 4: Crystallization

  • Remove the flask containing the clear, hot filtrate from the heat source.

  • Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Rushed cooling can trap impurities.

  • Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal precipitation.

Step 5: Isolation and Washing of Crystals

  • Set up a Büchner funnel for vacuum filtration.

  • Wet the filter paper with a small amount of the cold recrystallization solvent.

  • Swirl the flask to create a slurry and pour the contents into the Büchner funnel while the vacuum is applied.

  • Wash the crystals with a minimal amount of ice-cold solvent to rinse away any remaining soluble impurities on the crystal surfaces.[4]

  • Continue to draw air through the crystals for several minutes to partially dry them.

Step 6: Drying and Characterization

  • Carefully transfer the purified crystals from the filter paper to a pre-weighed watch glass.

  • Dry the crystals to a constant weight. This can be done by air drying or in a vacuum oven at a temperature well below the compound's melting point.

  • Validation Check: Determine the melting point of the dried crystals. A sharp melting range close to the literature value (80-84 °C) is a strong indicator of high purity. Calculate the percent recovery.

Part 3: Troubleshooting Guide

This section addresses specific issues that may arise during the experiment in a direct question-and-answer format.

Q: My compound "oiled out" instead of forming crystals. What's happening and how do I fix it?

  • Causality: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or if the concentration of impurities is very high, disrupting crystal lattice formation. It is more common with mixed-solvent systems.

  • Solution:

    • Re-heat the solution until the oil completely redissolves.

    • Add a small amount of additional "good" solvent to decrease the saturation level slightly.

    • Ensure a very slow cooling rate. You can insulate the flask to slow heat loss.

    • If the problem persists, consider purifying the material by another method, like column chromatography, to remove the impurities that are inhibiting crystallization.[5]

Q: The solution has cooled, but no crystals have formed. What should I do?

  • Causality: The solution is not supersaturated, likely because too much solvent was used during the dissolution step.

  • Solution (in order of preference):

    • Scratch: Gently scratch the inside surface of the flask at the air-liquid interface with a glass rod. The microscopic scratches provide nucleation sites for crystal growth.

    • Seed: If available, add a tiny "seed crystal" of the pure compound to the solution to initiate crystallization.

    • Concentrate: Gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration. Allow it to cool again.[3]

    • Deep Cool: If crystals still do not form, further cooling in a freezer may be attempted, but be aware this can sometimes cause rapid precipitation of impurities as well.

Q: My final product yield is very low. How can I improve it?

  • Causality: The most common reasons for low yield are using an excessive amount of solvent, incomplete cooling, or washing the final crystals with too much cold solvent.

  • Solution:

    • During dissolution, be patient and add the minimum volume of hot solvent required.

    • Ensure the solution is thoroughly chilled in an ice bath to maximize precipitation.

    • Take the mother liquor (the filtrate after collecting the crystals) and concentrate it by boiling off some solvent. Cooling this concentrated solution may yield a "second crop" of crystals. Note that this second crop may be less pure than the first.

Q: The color of my product hasn't improved after recrystallization. What's the issue?

  • Causality: Simple recrystallization does not remove colored impurities that have similar solubility profiles to the target compound.

  • Solution:

    • Perform a decolorization step. After dissolving the crude solid in the hot solvent, add a very small amount (e.g., 1-2% by weight) of activated charcoal to the solution.

    • Keep the solution hot and swirl or stir for a few minutes. The colored impurities will adsorb onto the surface of the charcoal.

    • Remove the charcoal and any other insoluble matter via hot gravity filtration before allowing the solution to cool and crystallize.[4]

Part 4: Visualization & Data

Recrystallization Workflow Diagram

The following diagram illustrates the logical flow of the purification process.

Recrystallization_Workflow cluster_dissolution Step 1: Dissolution cluster_filtration Step 2: Purification cluster_isolation Step 3: Isolation & Drying cluster_final Step 4: Final Product crude Crude this compound dissolve Dissolve in Minimum Hot Solvent crude->dissolve hot_filt Hot Gravity Filtration (If Insoluble Impurities Present) dissolve->hot_filt Insoluble Impurities? cool Slow Cooling to Room Temp, Then Ice Bath dissolve->cool No Insoluble Impurities hot_filt->cool vac_filt Vacuum Filtration cool->vac_filt wash Wash with Ice-Cold Solvent vac_filt->wash dry Dry Crystals wash->dry pure Pure this compound dry->pure

Caption: Experimental workflow for the recrystallization of this compound.

References

Troubleshooting low reactivity in reactions involving (2,6-Dibromophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reactions involving (2,6-Dibromophenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges working with this sterically hindered substrate. Here, we address common issues with low reactivity and provide detailed, mechanistically-grounded troubleshooting strategies to enhance your reaction outcomes.

The Core Challenge: Steric Hindrance

This compound presents a unique synthetic challenge primarily due to the two bulky bromine atoms positioned ortho to the benzylic alcohol. These groups create significant steric congestion around the reactive hydroxyl group, impeding the approach of reagents and catalysts. This guide provides targeted solutions for overcoming this inherent low reactivity in several common transformations.

Troubleshooting Guide: Common Reaction Failures

This section addresses specific, common problems in a question-and-answer format.

Question 1: My oxidation of this compound to the aldehyde is sluggish, incomplete, or fails entirely. What is going wrong and how can I fix it?

This is a frequent issue. The steric bulk of the ortho-bromo groups can prevent common, bulky oxidizing agents from accessing the hydroxyl group. Chromium-based reagents like PCC, for instance, can be particularly ineffective.

Root Cause Analysis: The rate-determining step in many oxidation mechanisms involves the formation of an intermediate ester (e.g., a chromate ester) or coordination to the oxidant. The steric shield around the -CH₂OH group in your substrate hinders this crucial step.

Solutions & Protocols:

  • Switch to a Less Sterically Demanding Oxidant: The Dess-Martin Periodinane (DMP) is an excellent choice for oxidizing sterically hindered alcohols.[1][2] It operates under mild, neutral conditions and is known for its high efficiency with complex substrates.[3]

  • Optimize Reaction Conditions: For reagents like DMP, the reaction is typically fast (0.5-2 hours) at room temperature in chlorinated solvents like dichloromethane (DCM).[2] Adding a small amount of water has been shown to accelerate the Dess-Martin oxidation.[1][3]

Recommended Protocol: Dess-Martin Oxidation

  • Materials: this compound, Dess-Martin Periodinane (1.1 - 1.5 equivalents), Dichloromethane (DCM), Sodium bicarbonate (NaHCO₃).

  • Procedure:

    • Dissolve this compound in anhydrous DCM under an inert atmosphere (Nitrogen or Argon).

    • Add solid Dess-Martin Periodinane in one portion.

    • Stir the reaction vigorously at room temperature. Monitor by TLC (Thin-Layer Chromatography). The reaction is often complete within 2 hours.

    • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ and a saturated aqueous solution of sodium thiosulfate.

    • Stir for 15-20 minutes until the solid byproducts dissolve.

    • Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude aldehyde.

Oxidizing AgentTypical ConditionsSuitability for Hindered AlcoholsKey Considerations
PCC / PDC DCM, room tempPoor to ModerateCan be slow; may require elevated temperatures which can cause side reactions.
Swern Oxidation (COCl)₂, DMSO, Et₃N, -78°CModerate to GoodRequires cryogenic temperatures and careful handling of reagents.
Dess-Martin (DMP) DCM, room tempExcellentMild conditions, fast reaction times, and easy workup.[4]
Question 2: I'm attempting a Williamson ether synthesis with this compound and seeing very low yields. How can I improve this SN2 reaction?

The Williamson ether synthesis is a classic SN2 reaction, which is notoriously sensitive to steric hindrance.[5][6] The nucleophile (the deprotonated this compound) is sterically bulky, making it difficult for it to attack the electrophile.

Root Cause Analysis: The reaction proceeds via a backside attack of the alkoxide on the alkyl halide.[7] The ortho-bromo groups on your substrate sterically block this attack pathway, dramatically slowing the reaction rate and favoring elimination side reactions (E2), especially with secondary or tertiary alkyl halides.[8]

Solutions & Protocols:

  • Use a Strong, Non-Nucleophilic Base: To ensure complete deprotonation of the alcohol to the more reactive alkoxide, use a strong base like sodium hydride (NaH).[8]

  • Choose the Right Solvent: A polar aprotic solvent like DMF or DMSO is ideal. These solvents solvate the cation (e.g., Na⁺) but not the alkoxide anion, leaving it "naked" and highly nucleophilic.[8]

  • Increase Temperature: Heating the reaction (e.g., to 60-80 °C) can provide the necessary activation energy to overcome the steric barrier.

  • Consider an Alternative: The Mitsunobu Reaction: For particularly challenging etherifications, the Mitsunobu reaction can be a powerful alternative. It proceeds with inversion of configuration and is often successful for coupling sterically hindered alcohols.[9][10] Modifications using 4-nitrobenzoic acid have shown improved yields for hindered substrates.[11] High concentration and sonication can also dramatically increase reaction rates.[12]

dot graph TD { A[Start: Low Ether Yield] --> B{Identify Root Cause}; B --> C[Steric Hindrance at Nucleophile]; C --> D{Optimization Strategy}; D --> E[Use Stronger Base (NaH)]; D --> F[Use Polar Aprotic Solvent (DMF/DMSO)]; D --> G[Increase Reaction Temperature]; D --> H[Consider Alternative: Mitsunobu Reaction]; E --> I[Analyze Results]; F --> I; G --> I; H --> I;

} caption: Troubleshooting workflow for Williamson ether synthesis.

Question 3: My Suzuki-Miyaura coupling is failing. I am using a derivative of this compound where the aryl bromides should react, but the free hydroxyl group seems to be causing issues.

While the primary reactivity is at the C-Br bonds, the free benzylic alcohol can interfere with the catalytic cycle of palladium-catalyzed cross-coupling reactions.

Root Cause Analysis: The hydroxyl group can coordinate to the palladium center, potentially altering its reactivity or stability. More importantly, the hydroxyl proton is acidic and can interfere with the base used in the reaction, or the hydroxyl group itself can act as a ligand, inhibiting the desired catalytic pathway.[13]

Solutions & Protocols:

  • Protect the Hydroxyl Group: The most straightforward solution is to protect the alcohol as a silyl ether (e.g., TBS, TIPS) or a simple benzyl ether. This removes the interfering proton and coordinating group. The protecting group can be removed post-coupling.

  • Optimize the Base and Ligand: If protection is not desirable, careful selection of the base is critical. A milder, non-coordinating base like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) is often preferred over stronger bases like alkoxides.[14] Additionally, specialized ligands like the ProPhos family, which have a tethered hydroxyl group, have been designed to facilitate transmetalation and can be effective in these scenarios.[15]

  • Solvent System: The choice of solvent can be critical. A mixture of an organic solvent like THF or Toluene with water is often used to help dissolve the inorganic base and facilitate the reaction.[13]

Recommended Protocol: Suzuki Coupling (with Protection)

  • Step 1: Protection (Example with TBS-Cl)

    • Dissolve this compound in anhydrous DMF.

    • Add imidazole (1.5 - 2.0 equiv) followed by TBS-Cl (1.2 equiv).

    • Stir at room temperature until TLC shows complete conversion.

    • Work up by adding water and extracting with a nonpolar solvent (e.g., ethyl acetate). Purify the TBS-protected intermediate.

  • Step 2: Suzuki-Miyaura Coupling

    • To a degassed mixture of the protected aryl bromide (1.0 equiv), the boronic acid (1.2 - 1.5 equiv), and a palladium catalyst/ligand system (e.g., Pd(PPh₃)₄, 2-5 mol%) in a Toluene/Water solvent mixture, add K₃PO₄ (2.0 - 3.0 equiv).

    • Heat the reaction under an inert atmosphere (e.g., 80-100 °C) until the starting material is consumed.

    • Cool, dilute with water, and extract the product. Purify via column chromatography.

  • Step 3: Deprotection

    • Dissolve the purified product in THF and treat with TBAF (tetrabutylammonium fluoride) to cleave the TBS ether and regenerate the alcohol.

Frequently Asked Questions (FAQs)

Q: What is the primary reason for the low reactivity of this compound? A: The principal cause is steric hindrance. The two large bromine atoms ortho to the benzylic alcohol physically block the approach of reagents to the reactive hydroxyl center.

Q: Can the bromine atoms participate in side reactions? A: Yes, under certain conditions. In reactions involving strong bases and high temperatures, elimination to form a benzyne intermediate is a possibility, though less common. In palladium-catalyzed reactions, the C-Br bonds are the intended reactive sites for cross-coupling.

Q: How should I store this compound? A: It should be stored in a cool, dry place away from oxidizing agents. It is a stable solid at room temperature.

Q: What analytical techniques are best for monitoring reactions with this substrate? A: Thin-Layer Chromatography (TLC) is excellent for routine monitoring of reaction progress. For structural confirmation and purity analysis of products, ¹H NMR, ¹³C NMR, and Mass Spectrometry are standard.

dot graph G { layout=neato; node [shape=box, style="filled", fontname="Helvetica", fontcolor="#FFFFFF"]; edge [fontname="Helvetica", color="#5F6368"];

} caption: Key challenges and solutions for this compound.

References

Technical Support Center: (2,6-Dibromophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (2,6-Dibromophenyl)methanol. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth information on the proper storage, handling, and stability of this compound, along with troubleshooting advice and answers to frequently asked questions. Our goal is to provide you with the expertise and practical insights necessary to ensure the integrity of your experiments and the longevity of this critical reagent.

Introduction to this compound

This compound is a substituted aromatic alcohol used as a building block in organic synthesis. The presence of two bromine atoms in the ortho positions relative to the hydroxymethyl group significantly influences its chemical reactivity, solubility, and stability. Understanding these properties is crucial for its effective use in complex synthetic pathways.

Core Properties and Storage Summary

A quick reference table summarizing the key physical and chemical properties of this compound is provided below. Adherence to the recommended storage conditions is paramount to prevent degradation and ensure reproducible experimental outcomes.

PropertyValueSource
CAS Number 1013031-65-6[1][2][3]
Molecular Formula C₇H₆Br₂O[2][3]
Molecular Weight 265.93 g/mol [2]
Appearance Solid
Purity >97% (Typical)[2]
Recommended Storage Store in a cool, dry, well-ventilated area.
Long-term Storage Temp. 2-8°C, protected from light and moisture.

Troubleshooting Guide

This section addresses specific issues that users may encounter during the handling and use of this compound.

Issue 1: My this compound has developed a yellowish tint. Is it still usable?

Answer:

A yellowish discoloration is a common indicator of degradation in many benzyl alcohol derivatives. This is often due to oxidation.

Potential Cause: Oxidation

The primary degradation pathway for benzyl alcohols is oxidation. In the presence of atmospheric oxygen, this compound can slowly oxidize to form 2,6-dibromobenzaldehyde and subsequently 2,6-dibromobenzoic acid. This process can be accelerated by exposure to light, heat, and certain metal contaminants.

Recommended Actions:

  • Assess Purity: The first step is to determine the extent of the degradation. This can be achieved using analytical techniques such as:

    • Thin Layer Chromatography (TLC): A quick and simple method to check for the presence of more polar impurities (the aldehyde and carboxylic acid).

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can reveal the presence of aldehydic protons (around 9-10 ppm) or the disappearance of the benzylic CH₂ protons.

    • High-Performance Liquid Chromatography (HPLC): Provides a quantitative assessment of the purity and the percentage of degradation products.

  • Purification: If the level of impurity is low (typically <5%), the material may be usable for some applications. However, for sensitive reactions, purification is recommended. Recrystallization from a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) is often effective for removing polar impurities.

  • Prevention: To prevent future degradation, always store the compound under an inert atmosphere (nitrogen or argon), in a tightly sealed container, protected from light, and at the recommended refrigerated temperature (2-8°C).

Issue 2: I am observing unexpected side products in my reaction. Could it be related to the stability of this compound?

Answer:

Yes, the stability of your starting material is a critical factor. The degradation products of this compound can participate in or interfere with your intended reaction.

Potential Causes:

  • Aldehyde Impurities: If your reaction is sensitive to aldehydes (e.g., organometallic reactions), the presence of 2,6-dibromobenzaldehyde can lead to undesired side reactions.

  • Acidic Impurities: The formation of 2,6-dibromobenzoic acid can alter the pH of your reaction mixture, which can be detrimental for acid-sensitive catalysts or reagents.

Troubleshooting Workflow:

G start Unexpected Side Products Observed check_purity Assess Purity of this compound (HPLC, NMR, TLC) start->check_purity is_pure Is the compound pure? check_purity->is_pure repurify Repurify the Starting Material (e.g., Recrystallization) is_pure->repurify No rerun Rerun Reaction with Purified Material is_pure->rerun  Yes repurify->rerun other_factors Investigate Other Reaction Parameters (Solvent, Reagents, Temperature) rerun->other_factors end Problem Resolved rerun->end

Caption: Workflow for troubleshooting unexpected side products.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for this compound?

A1: For long-term stability, this compound should be stored at 2-8°C in a tightly sealed container to prevent moisture ingress. To further minimize the risk of oxidation, it is best practice to store it under an inert atmosphere (e.g., nitrogen or argon) and protected from light .

Q2: Is this compound sensitive to air and light?

A2: Yes. Like many benzyl alcohols, it is susceptible to slow oxidation upon exposure to air, a process that can be accelerated by light. The ortho-dibromo substitution may offer some steric hindrance, but it does not completely prevent oxidation. Therefore, minimizing exposure to both air and light is crucial for maintaining its purity.

Q3: What is the likely degradation pathway for this compound?

A3: The most probable degradation pathway is the two-step oxidation of the benzylic alcohol.

Caption: Proposed oxidative degradation pathway.

This process involves the initial oxidation of the alcohol to the corresponding aldehyde, followed by further oxidation to the carboxylic acid.

Q4: What solvents are suitable for dissolving this compound?

A4: this compound is expected to be soluble in a range of common organic solvents, including methanol, ethanol, dichloromethane, chloroform, ethyl acetate, and tetrahydrofuran (THF). Its solubility in non-polar solvents like hexanes is likely to be lower.

Q5: What are the recommended safety precautions when handling this compound?

A5: Standard laboratory safety practices should be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, a lab coat, and chemical-resistant gloves. Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.[4][5]

References

Technical Support Center: Overcoming Steric Hindrance in Reactions with (2,6-Dibromophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for chemists working with (2,6-Dibromophenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges stemming from the significant steric hindrance posed by this substrate. The two ortho-bromine atoms create a sterically congested environment around the benzylic alcohol, often leading to low yields, slow reaction rates, or complete reaction failure with standard protocols.

This document provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you navigate these challenges effectively.

Understanding the Core Problem: Steric Hindrance

The primary obstacle in the reactivity of this compound is the steric bulk of the two bromine atoms flanking the -CH₂OH group. This arrangement severely restricts the ability of reagents to access the hydroxyl group for reactions like esterifications and etherifications, or the benzylic carbon for nucleophilic substitutions.

Frequently Asked Questions & Troubleshooting Guide

This section addresses common issues in a question-and-answer format, providing both the "why" behind the problem and the "how" to solve it.

FAQ 1: My esterification reactions are failing or giving poor yields. How can I improve them?

The Problem: Standard Fischer esterification, which involves heating a carboxylic acid and an alcohol with an acid catalyst, is often ineffective for this compound.[1][2] The bulky bromine atoms prevent the alcohol from effectively attacking the protonated carboxylic acid.

The Solution: Activate the Carboxylic Acid, Not the Alcohol.

The most successful strategy is to convert the carboxylic acid into a highly reactive electrophile that can be acylated by the hindered alcohol, often with the help of a potent nucleophilic catalyst.

Troubleshooting Steps & Recommendations:

  • Use an Acylating Agent with a Better Leaving Group: Instead of a carboxylic acid, use a more reactive derivative like an acid anhydride or acyl chloride . These are far more electrophilic and do not require harsh acidic conditions.

  • Employ a Nucleophilic Catalyst: 4-(Dimethylamino)pyridine (DMAP) is an exceptionally effective catalyst for acylating sterically hindered alcohols.[3][4][5]

    • Mechanism of Action: DMAP is more nucleophilic than the hindered alcohol. It first attacks the acid anhydride to form a highly reactive N-acylpyridinium intermediate. This intermediate is a potent acylating agent that the sterically hindered alcohol can then attack to form the desired ester.[1][6]

  • Consider Steglich Esterification for Direct Carboxylic Acid Coupling: If you must use a carboxylic acid directly, the Steglich esterification is a powerful alternative.[1][6] This method uses a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or the more water-soluble EDC, in conjunction with catalytic DMAP.[1][6] The DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is then intercepted by DMAP as described above.[1]

Method Reagents Key Advantages Typical Conditions
DMAP-Catalyzed Acylation Alcohol, Acid Anhydride, 0.1-5 mol% DMAPHigh yields, mild conditions, avoids strong acids.[3][4]DCM or MeCN, Room Temp, 2-12 h
Steglich Esterification Alcohol, Carboxylic Acid, DCC (or EDC), DMAPCouples carboxylic acids directly under mild conditions.[1][6]DCM, 0°C to Room Temp, 4-24 h
Detailed Protocol: DMAP-Catalyzed Esterification of this compound
  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).

  • Addition of Reagents: Add 4-(Dimethylamino)pyridine (DMAP) (0.1 eq) to the solution.

  • Acylating Agent: Add the desired acid anhydride (1.2 eq) dropwise to the stirred solution at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.

  • Work-up: Upon completion, dilute the reaction mixture with DCM. Wash sequentially with 1M HCl solution, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

FAQ 2: How can I synthesize ethers from this hindered alcohol? The Williamson ether synthesis is not working.

The Problem: The classic Williamson ether synthesis, which involves an alkoxide displacing a halide, fails for two reasons related to steric hindrance:

  • The hindered alkoxide of this compound is a poor nucleophile.

  • The reaction is often too slow, and if a bulky electrophile is used, elimination can become a competing pathway.[7]

The Solution: Use a Strong, Non-Nucleophilic Base and a Highly Reactive Electrophile.

Troubleshooting Steps & Recommendations:

  • Quantitative Alkoxide Formation: Use a very strong, non-nucleophilic base like sodium hydride (NaH) in an anhydrous aprotic solvent like THF or DMF to fully deprotonate the alcohol. This ensures the maximum concentration of the nucleophile is available.

  • Choose a Small, Reactive Electrophile: The success of the reaction is highly dependent on the electrophile. Use unhindered and highly reactive electrophiles such as methyl iodide, methyl triflate, or benzyl bromide. Avoid secondary or bulky primary halides (e.g., isopropyl bromide, isobutyl bromide) as they will favor elimination.

  • Consider the Mitsunobu Reaction (with caution): The Mitsunobu reaction can be used for forming C-O bonds with hindered alcohols, but it can be problematic and may result in low yields.[8][9][10] Modifications using 4-nitrobenzoic acid or employing high concentrations with sonication have been shown to improve yields for some hindered systems.[8][11]

FAQ 3: I need to oxidize the alcohol to the corresponding aldehyde. What's the best method to avoid low conversion?

The Problem: Many common oxidizing agents, especially those based on chromium (like PCC or PDC), can be slow and inefficient with highly hindered substrates. The steric bulk impedes the formation of the necessary chromate ester intermediate.[12]

The Solution: Use a Less Sterically Demanding Oxidant.

Troubleshooting Steps & Recommendations:

  • Dess-Martin Periodinane (DMP): This is often the reagent of choice for oxidizing sterically hindered alcohols.[13][14][15] The reaction is mild, proceeds at room temperature, and workup is straightforward.[14][15] The mechanism involves a ligand exchange on the hypervalent iodine atom, which is less sensitive to steric bulk around the alcohol.[13][16]

  • Swern Oxidation: This method (using oxalyl chloride/DMSO and a hindered base like triethylamine) is also highly effective. It proceeds through an alkoxy-sulfonium salt intermediate, which undergoes an intramolecular elimination, a process that is less affected by steric hindrance around the original alcohol.

Method Reagents Key Advantages Typical Conditions
Dess-Martin Oxidation Alcohol, DMPVery mild, high yields, neutral pH, room temperature.[14][15]DCM, Room Temp, 1-3 h
Swern Oxidation Alcohol, (COCl)₂, DMSO, Et₃NExcellent for hindered alcohols, avoids heavy metals.DCM, -78°C to Room Temp
Detailed Protocol: Dess-Martin Oxidation of this compound
  • Preparation: Add this compound (1.0 eq) to a flask containing anhydrous dichloromethane (DCM) under an inert atmosphere.

  • Reagent Addition: Add Dess-Martin Periodinane (1.1 - 1.5 eq) to the solution in one portion at room temperature. The mixture may become slightly cloudy.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor by TLC. The reaction is typically complete in 1-3 hours.

  • Work-up: Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously until the layers are clear.

  • Extraction: Separate the layers and extract the aqueous layer with DCM (2x).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. The crude aldehyde can be purified by silica gel chromatography.

FAQ 4: How can I perform a nucleophilic substitution to replace the -OH group?

The Problem: The hydroxyl group is a poor leaving group. Direct Sₙ2 displacement is severely hindered by the ortho-bromine atoms.[7][17] An Sₙ1 pathway is unlikely due to the instability of the resulting primary carbocation.

The Solution: A Two-Step Strategy.

The most reliable method is to first convert the alcohol into an excellent leaving group and then displace it with a nucleophile.

Troubleshooting Steps & Recommendations:

  • Conversion to a Better Leaving Group:

    • Tosylate/Mesylate: While the formation of tosylates or mesylates can also be slow due to steric hindrance, it is often feasible using the corresponding sulfonyl chloride in pyridine at elevated temperatures.

    • Halide (Recommended): A more direct and often more effective method is to convert the alcohol directly to the corresponding benzyl bromide using reagents like phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂) for the benzyl chloride. These reactions proceed through intermediates that are less sterically demanding.

  • Nucleophilic Displacement: Once the (2,6-Dibromophenyl)methyl bromide is formed, it is a much more reactive electrophile. It can then be reacted with a variety of nucleophiles (e.g., NaN₃, NaCN) in a polar aprotic solvent like DMF or DMSO to afford the substitution product.

Visual Guides & Workflows

Decision Workflow for a Failing Reaction

G start Reaction with this compound Failed reaction_type What type of reaction? start->reaction_type ester Esterification reaction_type->ester C-O Bond (Ester) ether Etherification reaction_type->ether C-O Bond (Ether) oxidation Oxidation reaction_type->oxidation C=O Bond substitution Substitution (OH -> Nu) reaction_type->substitution C-Nu Bond ester_sol Use Acid Anhydride + Catalytic DMAP OR Steglich (DCC/DMAP) ester->ester_sol ether_sol 1. Use strong base (NaH) 2. Use unhindered electrophile (e.g., MeI) ether->ether_sol oxidation_sol Use less hindered oxidant: Dess-Martin Periodinane (DMP) OR Swern Oxidation oxidation->oxidation_sol sub_sol Two-step approach: 1. Convert OH -> OTs/OMs or Br (PBr3) 2. Displace with Nucleophile substitution->sub_sol

Caption: Troubleshooting workflow for common reactions.

Catalytic Cycle of DMAP in Esterification

DMAP_Cycle cluster_0 DMAP Catalytic Cycle DMAP DMAP Intermediate N-Acylpyridinium Ion [Highly Reactive] DMAP->Intermediate + (RCO)₂O Ac2O Acid Anhydride (RCO)₂O Ac2O->Intermediate Ester Product Ester Ar-CH₂OCOR Intermediate->Ester + Ar-CH₂OH Byproduct Carboxylate RCOO⁻ Intermediate->Byproduct - RCOO⁻ Alcohol Hindered Alcohol Ar-CH₂OH Alcohol->Ester Ester->DMAP releases DMAP

Caption: DMAP-catalyzed acylation of a hindered alcohol.

References

Technical Support Center: Recrystallization of (2,6-Dibromophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of (2,6-Dibromophenyl)methanol. This document provides field-proven insights, step-by-step protocols, and troubleshooting advice designed for researchers, chemists, and drug development professionals. Our goal is to move beyond simple instructions and explain the causality behind experimental choices, ensuring a robust and reproducible purification process.

Introduction: The Purification Challenge

This compound is a key building block in organic synthesis. Its purification via recrystallization is a critical step to ensure the integrity of subsequent reactions. The molecule's structure—a polar hydroxyl (-CH2OH) group attached to a bulky, nonpolar dibrominated aromatic ring—presents a unique challenge for solvent selection. This guide will walk you through a logical, systematic approach to identify the optimal solvent or solvent system for achieving high purity and yield.

Section 1: Frequently Asked Questions (FAQs) - The Fundamentals

This section addresses the core principles that govern the selection of a recrystallization solvent for this specific compound.

Q1: What are the ideal characteristics of a recrystallization solvent?

An ideal solvent for recrystallization must satisfy several criteria. The primary requirement is that the compound of interest should be highly soluble in the solvent at its boiling point but poorly soluble at low temperatures (e.g., room temperature or 0-4 °C).[1][2] This temperature-dependent solubility differential is the driving force for crystallization. Additionally, the solvent should either not dissolve impurities at all, or it should dissolve them so well that they remain in the solution (the "mother liquor") even after the desired compound has crystallized.[2] Finally, the solvent must be chemically inert to the compound and have a boiling point low enough to be easily removed from the purified crystals.

Q2: How does the structure of this compound affect solvent choice?

The molecular structure is the most critical factor in predicting solubility.

  • Polar Hydroxyl Group (-CH2OH): This group can participate in hydrogen bonding, suggesting solubility in polar protic solvents like alcohols (e.g., ethanol, methanol).[3]

  • Nonpolar Dibromophenyl Ring: The large, electron-rich aromatic ring with two heavy bromine atoms contributes significant nonpolar character. This suggests solubility in nonpolar aromatic solvents (e.g., toluene), chlorinated solvents (e.g., dichloromethane), or ethers.[3][4]

This dual nature means that no single solvent may be perfect. A moderately polar solvent might be effective, or a mixed-solvent system may be required to fine-tune the polarity.

Q3: When should I opt for a mixed-solvent system?

A mixed-solvent system is employed when no single solvent provides the ideal solubility profile.[5] This technique uses two miscible solvents: a "solvent" in which this compound is readily soluble, and an "anti-solvent" in which it is poorly soluble.[5] The process involves dissolving the compound in a minimum amount of the hot "solvent" and then slowly adding the "anti-solvent" until the solution becomes cloudy (the saturation point). This method offers high tunability. For this compound, a potential pair could be dissolving it in dichloromethane ("solvent") and adding hexane ("anti-solvent") to induce crystallization.[4]

Section 2: Experimental Workflow & Protocols

This section provides actionable protocols for systematically identifying the best recrystallization solvent and executing the purification.

Workflow for Solvent Selection

The following diagram outlines the logical decision-making process for screening and selecting an appropriate solvent system.

Solvent_Selection_Workflow start Start: Select 3-5 Candidate Solvents (Polar & Nonpolar) test_cold Test Solubility in Cold Solvent (~20 mg in 0.5 mL) start->test_cold is_soluble_cold Is it Soluble? test_cold->is_soluble_cold test_hot Heat Solvent to Boiling is_soluble_cold->test_hot No result_bad Result: Unsuitable is_soluble_cold->result_bad Yes is_soluble_hot Is it Soluble? test_hot->is_soluble_hot cool_solution Cool to Room Temp, then Ice Bath is_soluble_hot->cool_solution Yes (Good 'solvent') result_potential_pair Result: Potential for Mixed System is_soluble_hot->result_potential_pair No (Good 'anti-solvent') crystals_form Do Crystals Form? cool_solution->crystals_form result_good_single Result: Good Single Solvent crystals_form->result_good_single Yes crystals_form->result_bad No (Too soluble when cold)

Caption: Decision workflow for screening recrystallization solvents.

Protocol 1: Small-Scale Solvent Screening

This protocol allows for rapid screening of multiple solvents using a small amount of crude material.

Objective: To identify solvents where this compound is soluble when hot but insoluble when cold.

Materials:

  • Crude this compound

  • Small test tubes or vials

  • Candidate solvents (e.g., Water, Ethanol, Isopropanol, Toluene, Heptane, Ethyl Acetate, Dichloromethane)

  • Hot plate or sand bath

  • Pasteur pipettes

  • Ice bath

Procedure:

  • Place approximately 20-30 mg of the crude solid into a test tube.

  • Add the candidate solvent dropwise at room temperature, swirling after each drop, up to about 0.5 mL. Note if the solid dissolves. If it dissolves readily in the cold solvent, the solvent is unsuitable.[1]

  • If the solid is insoluble at room temperature, gently heat the mixture to the solvent's boiling point. Add the minimum amount of additional hot solvent needed to fully dissolve the solid.

  • Once dissolved, allow the solution to cool slowly to room temperature. Observe for crystal formation.

  • If no crystals form, gently scratch the inside of the test tube with a glass rod or place it in an ice bath to induce crystallization.[6]

  • Record your observations in a table.

Data Presentation: Solvent Screening Log
SolventSolubility (Cold)Solubility (Hot)Crystal Formation on CoolingAssessment
WaterInsolubleInsolubleN/AUnsuitable as single solvent
HeptaneInsolubleSparingly SolubleGood crystals, but requires large volumePossible, but may have low recovery
TolueneSparingly SolubleVery SolubleForms good needles upon slow coolingGood Candidate
EthanolSolubleVery SolublePoor crystal formation; remains in solutionUnsuitable as single solvent; potential "solvent" in mixed system
DichloromethaneVery SolubleVery SolubleNo crystals formUnsuitable as single solvent; excellent "solvent" in mixed system
Ethanol/Water ---Promising Mixed System
DCM/Heptane ---Promising Mixed System

Note: This table presents expected results based on chemical principles. Actual results must be determined experimentally.

Protocol 2: Recommended Recrystallization Procedure (Toluene)

This protocol uses a single-solvent system identified as promising from the screening process.

Recrystallization_Protocol A 1. Dissolve Crude Solid in Minimum Hot Toluene B 2. (Optional) Hot Filtration to Remove Insoluble Impurities A->B C 3. Slow Cooling to Room Temperature B->C D 4. Further Cooling in an Ice Bath C->D E 5. Collect Crystals via Vacuum Filtration D->E F 6. Wash Crystals with Minimal Ice-Cold Toluene E->F G 7. Dry Crystals (Air or Vacuum Oven) F->G H Purified Product G->H

Caption: General workflow for a single-solvent recrystallization.

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a small amount of toluene, enough to create a slurry. Heat the flask on a hot plate.

  • Add hot toluene in small portions until the solid just dissolves. Using the minimum amount of solvent is critical for maximizing yield.[2]

  • If the solution is colored, remove it from the heat, allow it to cool slightly, add a small amount of activated charcoal, and reheat to boiling for a few minutes.[1] Perform a hot filtration through fluted filter paper to remove the charcoal.

  • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal precipitation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold toluene to rinse away any remaining impurities.[2]

  • Allow the crystals to dry completely under vacuum or in a low-temperature vacuum oven.

Section 3: Troubleshooting Guide

Even with a well-chosen solvent, issues can arise. This section addresses common problems and their solutions.

Q1: My compound separated as an oil, not crystals. What went wrong and how do I fix it?

This phenomenon, known as "oiling out," occurs when the solute comes out of solution at a temperature above its melting point or if the concentration of impurities is very high.[6]

  • Cause: The solution became saturated while it was still too hot. This is common when the compound's melting point is low or when using a high-boiling point solvent.

  • Solution: Reheat the solution until the oil redissolves completely. Add a small amount of extra solvent (1-5% of the total volume) to slightly decrease the saturation point. Allow the solution to cool much more slowly. You can insulate the flask to slow the cooling rate. If it persists, consider a different solvent with a lower boiling point.[6]

Q2: The solution is cold, but no crystals have formed. What should I do?

This is typically due to either using too much solvent or the formation of a supersaturated solution.[6]

  • Solution 1 (Too much solvent): If you suspect too much solvent was added, gently heat the solution to evaporate a portion of the solvent (10-20%) and attempt to cool it again.[6]

  • Solution 2 (Supersaturation): The solution needs a nucleation site to begin crystallization. Try one of these induction techniques:

    • Scratching: Gently scratch the inner surface of the flask at the meniscus with a glass rod. The microscopic scratches provide a surface for crystal growth.[6]

    • Seeding: Add a tiny crystal of pure this compound (a "seed crystal") to the solution. This acts as a template for crystallization.[6]

Q3: My final yield of pure crystals is very low. Why?

Low recovery can result from several factors:

  • Cause 1: Too much solvent was used initially, causing a significant amount of the product to remain dissolved even when cold.[7]

  • Cause 2: The compound has significant solubility in the cold solvent.

  • Cause 3: Premature crystallization during a hot filtration step.

  • Cause 4: Excessive washing with the cold solvent, which redissolves some of the product.

  • Solution: Ensure you use the absolute minimum of hot solvent for dissolution. When washing the collected crystals, use only a very small amount of ice-cold solvent. If the yield is still low, you can try to recover a second crop of crystals by evaporating some of the solvent from the mother liquor and re-cooling.

References

Validation & Comparative

1H NMR and 13C NMR spectral data of (2,6-Dibromophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of (2,6-Dibromophenyl)methanol

Authored by: Dr. Gemini, Senior Application Scientist

This technical guide offers a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound. In the absence of a complete, publicly available experimental dataset for this specific molecule, this guide presents a detailed predicted spectrum derived from foundational NMR principles and comparative data from structurally analogous compounds. This approach provides researchers, scientists, and drug development professionals with a robust framework for the identification and characterization of this and similar substituted benzyl alcohols.

The guide is structured to provide not only the spectral data but also the underlying scientific reasoning for the predicted chemical shifts and coupling constants. Furthermore, a detailed experimental protocol is provided to serve as a self-validating system for researchers aiming to acquire their own experimental data.

Predicted ¹H and ¹³C NMR Spectral Data

The molecular structure of this compound, with its symmetrically substituted aromatic ring, gives rise to a distinct and predictable NMR fingerprint. The predicted spectral data are summarized in Table 1.

Table 1: Predicted ¹H and ¹³C NMR Spectral Data for this compound in CDCl₃

¹H NMR Predicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)Integration
H-3, H-57.55 - 7.65Doublet (d)8.0 - 8.52H
H-47.05 - 7.15Triplet (t)8.0 - 8.51H
-CH₂-4.90 - 5.00Singlet (s)N/A2H
-OHVariable (typically 1.8 - 2.5)Singlet (s)N/A1H
¹³C NMR Predicted Chemical Shift (δ, ppm)
C-1138 - 140
C-2, C-6122 - 124
C-3, C-5131 - 133
C-4128 - 130
-CH₂-63 - 65

Structural Visualization

To aid in the assignment of NMR signals, the structure and numbering of this compound are presented below.

Caption: Molecular structure of this compound with atom numbering.

Spectral Analysis and Interpretation

¹H NMR Spectrum Analysis

The symmetry of the 2,6-dibromo substitution pattern simplifies the aromatic region of the ¹H NMR spectrum into a characteristic AX₂ spin system.

  • Aromatic Protons (H-3, H-4, H-5): The protons at the 3- and 5-positions (H-3, H-5) are chemically equivalent and appear as a doublet due to coupling with the single proton at the 4-position (H-4). The H-4 proton, in turn, is split into a triplet by the two equivalent neighboring protons (H-3 and H-5). The strong electron-withdrawing effect of the bromine atoms deshields these protons, shifting them downfield.

  • Methylene Protons (-CH₂-): The two protons of the hydroxymethyl group are equivalent and are expected to appear as a singlet. Their proximity to the aromatic ring and the hydroxyl group places their chemical shift in the 4.90 - 5.00 ppm range. In very pure, dry solvents, coupling to the hydroxyl proton might be observed, resulting in a doublet.

  • Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly variable and depends on factors such as solvent, concentration, and temperature, which affect hydrogen bonding. It typically appears as a broad singlet and its signal can be confirmed by D₂O exchange, where the peak disappears.

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum is also simplified by the molecule's symmetry, showing only five distinct signals.

  • Aromatic Carbons:

    • C-1 (ipso-Carbon): The carbon atom bearing the hydroxymethyl group (C-1) is expected to be in the 138-140 ppm range.

    • C-2, C-6 (Bromo-substituted Carbons): The two carbon atoms directly bonded to the bromine atoms (C-2, C-6) are equivalent. The "heavy atom" effect of bromine shifts these carbons upfield to the 122-124 ppm region.

    • C-3, C-5: These equivalent carbons will appear as a single peak around 131-133 ppm.

    • C-4: This carbon, situated para to the hydroxymethyl group, is expected to resonate at approximately 128-130 ppm.

  • Aliphatic Carbon (-CH₂-): The carbon of the methylene group is expected in the 63-65 ppm range, a typical shift for a benzylic alcohol.

Comparative Analysis with Structurally Related Compounds

To substantiate the predicted spectral data, a comparison with experimentally determined data for benzyl alcohol and 2,6-dibromophenol is instructive.

Table 2: NMR Data Comparison of this compound with Related Compounds

CompoundAromatic ¹H Shifts (ppm)Aromatic ¹³C Shifts (ppm)Ref.
Benzyl Alcohol7.25-7.40 (m, 5H)141.1 (C1), 128.6 (C3,5), 127.9 (C4), 127.1 (C2,6)[1][2]
2,6-Dibromophenol7.43 (d, 2H), 6.70 (t, 1H)147.9 (C1), 132.5 (C3,5), 129.0 (C4), 110.4 (C2,6)[3]
This compound (Predicted)7.55-7.65 (d, 2H), 7.05-7.15 (t, 1H)138-140 (C1), 122-124 (C2,6), 131-133 (C3,5), 128-130 (C4)

The comparison reveals that the introduction of two bromine atoms significantly influences the chemical shifts. In 2,6-dibromophenol, the carbons attached to bromine (C-2, C-6) are shifted upfield compared to the corresponding carbons in benzyl alcohol.[3] A similar upfield shift is predicted for this compound. The proton shifts are also expected to be further downfield compared to benzyl alcohol due to the inductive effect of the bromine atoms.

Experimental Protocol for NMR Data Acquisition

This protocol outlines a standardized procedure for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation
  • Weighing: Accurately weigh 10-15 mg of this compound directly into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The use of a standard solvent allows for consistent data and comparison with literature values.[4][5]

  • Dissolution: Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved.

Instrument Setup and Data Acquisition

The following parameters are recommended for a 400 MHz NMR spectrometer.

¹H NMR Acquisition:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: 16 ppm (centered around 6 ppm).

  • Acquisition Time: ~2 seconds.

  • Relaxation Delay (d1): 5 seconds. A longer relaxation delay is crucial for accurate integration, especially for quantitative analysis.[6]

  • Number of Scans: 16-32, depending on the sample concentration.

¹³C NMR Acquisition:

  • Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width: 240 ppm (centered around 120 ppm).

  • Acquisition Time: ~1 second.

  • Relaxation Delay (d1): 2 seconds.

  • Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio, owing to the low natural abundance of the ¹³C isotope.[7]

Data Processing
  • Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) and perform a Fourier transform.

  • Phasing: Manually phase the spectrum to obtain a flat baseline.

  • Baseline Correction: Apply a polynomial baseline correction.

  • Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

  • Integration: Integrate all signals in the ¹H spectrum to determine the relative number of protons.

Workflow for NMR Data Acquisition and Analysis

The following diagram illustrates the logical flow from sample preparation to final spectral analysis.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Sample (10-15 mg) dissolve Dissolve in CDCl₃ with TMS (0.6 mL) weigh->dissolve h1_acq ¹H NMR Acquisition (16 scans) dissolve->h1_acq c13_acq ¹³C NMR Acquisition (1024 scans) dissolve->c13_acq ft Fourier Transform h1_acq->ft c13_acq->ft phase Phasing & Baseline Correction ft->phase reference Referencing to TMS phase->reference assign Peak Assignment reference->assign compare Comparison with Predicted Data assign->compare report Final Report compare->report

Caption: Experimental workflow for NMR analysis of this compound.

Conclusion

This guide provides a robust, predicted ¹H and ¹³C NMR dataset for this compound, grounded in fundamental spectroscopic principles and comparative analysis with related structures. The detailed experimental protocol offers a clear and reproducible method for obtaining empirical data, ensuring scientific integrity and enabling researchers to confidently characterize this compound. The combination of predictive analysis and a rigorous experimental framework serves as a valuable resource for professionals in chemical research and development.

References

A Comparative Guide to the Mass Spectrometry Analysis of (2,6-Dibromophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers an in-depth comparison of mass spectrometry-based techniques for the characterization and quantification of (2,6-Dibromophenyl)methanol. Designed for researchers, analytical scientists, and professionals in drug development, this document provides not only procedural details but also the underlying scientific rationale for methodological choices, ensuring a robust and reliable analytical outcome. We will explore the nuances of fragmentation patterns, compare ionization techniques, and benchmark mass spectrometry against alternative analytical approaches.

Introduction: The Analytical Challenge of this compound

This compound is a halogenated aromatic alcohol. Its structure, featuring a benzyl alcohol core with two bromine atoms ortho to the hydroxymethyl group, presents distinct analytical characteristics. Accurate identification and quantification are crucial in contexts such as synthetic chemistry, impurity profiling, and metabolite identification. The presence of two bromine atoms is particularly significant for mass spectrometry, as the characteristic isotopic distribution of bromine (79Br and 81Br occur in an approximate 1:1 ratio) provides a definitive signature for fragments containing these atoms[1]. This guide will focus on Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) as the primary analytical method due to the compound's volatility and the rich structural information provided by EI's fragmentation patterns. We will then compare this approach with Liquid Chromatography-Mass Spectrometry (LC-MS) and a non-mass spectrometric method, HPLC-UV.

Primary Technique: Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)

For volatile and thermally stable organic molecules like this compound, GC-MS is an exceptionally powerful technique, combining the superior separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry[2].

Rationale for Electron Ionization (EI)

Electron Ionization (EI) is a "hard" ionization technique that uses high-energy electrons (typically 70 eV) to ionize the analyte molecule[3]. This process imparts significant internal energy, leading to predictable and reproducible fragmentation. While this can sometimes prevent the observation of a molecular ion for less stable compounds, it generates a detailed fragmentation pattern that acts as a structural "fingerprint"[4]. For this compound, EI provides invaluable data for unambiguous structure confirmation.

Expected Mass Spectrum and Fragmentation

The mass spectrum of this compound (Molecular Weight: ~266 g/mol ) under EI conditions is predicted to exhibit several key features[5]:

  • Molecular Ion (M+•) Cluster: The most telling feature will be the molecular ion cluster around m/z 264, 266, and 268. Due to the two bromine isotopes (79Br and 81Br), this cluster will appear in a characteristic intensity ratio of approximately 1:2:1, unequivocally indicating the presence of two bromine atoms[1]. The molecular ion peak itself may be of low intensity, a common characteristic for alcohols which can readily lose water or other small fragments[6][7].

  • Key Fragmentation Pathways: The fragmentation is dictated by the stability of the resulting ions and neutral losses. For benzyl alcohols, fragmentation often involves the benzylic position and the alcohol group[8][9].

    • Loss of H• ([M-1]+): Abstraction of the benzylic or hydroxyl hydrogen can lead to a small peak at m/z 263/265/267.

    • Loss of •OH ([M-17]+): Cleavage of the C-O bond results in the loss of a hydroxyl radical, yielding a fragment cluster at m/z 247/249/251.

    • Loss of CH2O ([M-30]+•): A rearrangement followed by the loss of formaldehyde can produce the dibromobenzene radical cation at m/z 234/236/238.

    • Benzylic Cleavage (Loss of •CH2OH): While less common for primary alcohols compared to alpha-cleavage, the loss of the entire hydroxymethyl radical would yield a dibromophenyl cation at m/z 155/157. However, a more dominant fragmentation is expected from alpha-cleavage.

    • Alpha-Cleavage: The most significant fragmentation for primary alcohols involves the cleavage of the C-C bond adjacent to the oxygen[9]. Loss of a hydrogen atom from the carbon bearing the hydroxyl group is a form of this. A more dominant pathway is the loss of a bromine atom.

    • Loss of Br• ([M-79/81]+): Cleavage of a C-Br bond would result in a bromophenylmethanol ion at m/z 185/187. This fragment would still exhibit a 1:1 isotopic pattern for the single remaining bromine.

    • Loss of HBr ([M-80/82]+•): Elimination of hydrogen bromide is another common pathway for halogenated compounds.

The following diagram illustrates the predicted primary fragmentation pathway for this compound under electron ionization.

G M C₇H₆Br₂O⁺• (m/z 264/266/268) Molecular Ion F1 C₇H₅Br₂O⁺ (m/z 263/265/267) M->F1 - H• F2 C₇H₅Br₂⁺ (m/z 247/249/251) M->F2 - •OH F3 C₆H₄Br₂⁺• (m/z 234/236/238) M->F3 - CH₂O F4 C₇H₆BrO⁺ (m/z 185/187) M->F4 - Br•

Caption: Predicted EI fragmentation pathway for this compound.

Comparison with Alternative Analytical Techniques

While GC-EI-MS is excellent for structural confirmation, other techniques may be more suitable depending on the analytical goal (e.g., high-throughput screening, quantification in complex matrices).

TechniquePrincipleAdvantagesDisadvantagesBest For
GC-EI-MS Gas-phase separation followed by hard electron ionization and mass analysis.[3]Provides detailed structural information from fragmentation; high sensitivity and specificity; established libraries for comparison.Requires analyte to be volatile and thermally stable; fragmentation can lead to a weak or absent molecular ion.Unambiguous identification and structural elucidation of unknown compounds and impurities.
LC-ESI-MS Liquid-phase separation followed by soft electrospray ionization.[10]Analyzes non-volatile and thermally labile compounds; typically yields a strong molecular ion (e.g., [M+H]+ or [M-H]-), simplifying molecular weight determination.Provides minimal fragmentation without tandem MS (MS/MS); susceptible to matrix effects and ion suppression.Quantification of known compounds in complex biological or environmental matrices; analysis of polar or large molecules.
LC-APCI-MS Liquid-phase separation with atmospheric pressure chemical ionization.[3]Suitable for moderately polar and less polar compounds not amenable to ESI; handles higher flow rates than ESI.Less sensitive than ESI for highly polar/ionic compounds; can sometimes induce thermal degradation.Analysis of small molecules with moderate polarity, such as steroids or fat-soluble vitamins, that are challenging for ESI.
HPLC-UV Liquid-phase separation followed by detection via UV-Vis absorbance.[11]Robust, cost-effective, and widely available; excellent for quantification when specificity is not a major concern.Lacks the specificity of MS; peak identity is based solely on retention time; co-eluting impurities can interfere with quantification.[12]Routine quality control, purity assessment, and high-concentration quantification of a known analyte with a UV chromophore.

Detailed Experimental Protocol: GC-EI-MS Analysis

This protocol outlines a self-validating system for the analysis of this compound, incorporating quality control checks to ensure data integrity.

Materials and Reagents
  • This compound reference standard

  • Methanol or Acetonitrile (HPLC or GC-grade)

  • Helium (99.999% purity)

  • Autosampler vials with inserts

Instrumentation
  • Gas Chromatograph with a split/splitless injector

  • Mass Spectrometer with EI source (e.g., Quadrupole or TOF)

  • GC Column: DB-5ms, HP-5ms, or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)

Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A 1. Prepare Stock Soln. (1 mg/mL in Methanol) B 2. Create Calibration Curve (e.g., 1-100 µg/mL) A->B C 3. Prepare Sample & QC (Dilute in Methanol) B->C D 4. Inject 1 µL (Splitless mode) C->D E 5. GC Separation (Temp. Program) D->E F 6. EI Ionization (70 eV) & MS Detection E->F G 7. Integrate Peaks & Extract Spectra F->G H 8. Compare to Reference & Quantify G->H

Caption: Standard workflow for GC-MS analysis of this compound.

Step-by-Step Procedure
  • Standard Preparation:

    • Accurately weigh ~10 mg of the this compound reference standard and dissolve in 10 mL of methanol to create a 1 mg/mL stock solution.

    • Perform serial dilutions of the stock solution to prepare calibration standards at concentrations ranging from 1 µg/mL to 100 µg/mL.

    • Prepare at least two levels of Quality Control (QC) samples (e.g., low and high concentration) from a separate weighing of the reference standard.

  • Sample Preparation:

    • Dissolve the unknown sample in methanol to an estimated concentration within the calibration range.

    • Vortex all solutions thoroughly and transfer to autosampler vials.

  • GC-MS Instrument Parameters:

    • Injector: 250°C, Splitless mode (1 min purge delay).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program:

      • Initial temperature: 100°C, hold for 1 minute.

      • Ramp: 15°C/min to 280°C.

      • Hold: Hold at 280°C for 5 minutes.

    • MS Transfer Line: 280°C.

    • Ion Source: 230°C, Electron Ionization at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Analysis Sequence:

    • Inject a solvent blank to ensure system cleanliness.

    • Run the calibration standards from lowest to highest concentration.

    • Inject the QC samples and unknown samples.

    • Inject a QC sample every 10-15 sample injections to monitor instrument performance.

  • Data Analysis and Validation:

    • Generate a calibration curve by plotting the peak area of the target ion against concentration. The curve should have a correlation coefficient (r²) > 0.995.

    • Confirm the identity of the analyte in samples by matching its retention time (±0.1 min) and mass spectrum against the reference standard. Pay close attention to the 1:2:1 isotopic pattern for dibrominated fragments.

    • Quantify the analyte in unknown samples using the calibration curve.

    • Verify that QC sample results are within ±15% of their nominal value to validate the run.

Conclusion

The analysis of this compound is effectively achieved using several techniques, with the choice depending on the specific analytical objective. GC-EI-MS stands out as the premier method for definitive structural identification, providing a wealth of fragmentation data highlighted by the characteristic dibromo-isotope pattern. For high-throughput quantification, especially in complex matrices where volatility is a concern, LC-ESI-MS offers a powerful alternative. Finally, HPLC-UV remains a viable, cost-effective option for routine quality control applications. By understanding the strengths and limitations of each approach, researchers can select the optimal method to generate reliable, accurate, and defensible data.

References

Comparing reactivity of (2,6-Dibromophenyl)methanol with other brominated benzyl alcohols

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Reactivity of (2,6-Dibromophenyl)methanol

Introduction: The Role of Steric and Electronic Effects in Brominated Benzyl Alcohols

Benzyl alcohols and their derivatives are foundational building blocks in organic synthesis, serving as precursors to a vast array of pharmaceuticals, agrochemicals, and materials. The introduction of halogen substituents, particularly bromine, onto the aromatic ring dramatically alters the molecule's reactivity and provides a handle for further functionalization, such as in cross-coupling reactions.[1] This guide provides a comparative analysis of the reactivity of this compound against its isomers and other brominated benzyl alcohols.

The reactivity of a substituted benzyl alcohol is governed by a delicate interplay of two primary factors:

  • Electronic Effects: The electron-withdrawing inductive effect of the bromine atom(s) can deactivate the ring and influence the stability of charged intermediates.

  • Steric Effects: The size and position of the bromine atom(s) can physically obstruct the reaction center—the benzylic hydroxyl group.

This compound represents an extreme case where the benzylic alcohol is flanked by two bulky bromine atoms. This unique ortho, ortho' disubstitution imposes significant steric hindrance, which is the dominant factor controlling its reactivity in reactions involving the benzylic position. This guide will explore this unique reactivity profile through the lens of common organic transformations, supported by experimental protocols and comparative data.

Diagram: Factors Influencing Benzyl Alcohol Reactivity

The following diagram illustrates the key molecular features that dictate the chemical behavior of substituted benzyl alcohols.

G Reactivity Overall Reactivity of Benzyl Alcohol Electronic Electronic Effects Reactivity->Electronic Governed by Steric Steric Effects (Ortho Effect) Reactivity->Steric Governed by Inductive Inductive Effect (-I) (Br is electronegative) Electronic->Inductive Resonance Resonance Effect (+R) (Lone pair donation) Electronic->Resonance Hindrance Steric Hindrance (Bulky ortho-substituents) Steric->Hindrance

Caption: Interplay of electronic and steric effects on reactivity.

Oxidation to Benzaldehydes: A Case of Steric Retardation

The oxidation of benzyl alcohols to their corresponding aldehydes is a fundamental and widely used transformation in organic synthesis.[2][3] The rate of this reaction is highly sensitive to both electronic and steric factors.[4][5]

Expert Insight: In the oxidation of a benzyl alcohol, the mechanism often involves the formation of an intermediate, such as a chromate ester in the case of Cr(VI) reagents, or direct hydride abstraction from the benzylic carbon.[4][6] For this compound, the two ortho-bromo groups create a sterically crowded environment around the benzylic -CH₂OH group. This physically impedes the approach of the oxidizing agent and hinders the formation of the necessary transition state, leading to a dramatic decrease in the reaction rate. Studies on various ortho-substituted benzyl alcohols have consistently shown that the reaction is subject to steric retardation by the ortho-substituents.[7]

Comparative Oxidation Data

The following table summarizes the expected relative reactivity of various brominated benzyl alcohols in a typical oxidation reaction (e.g., using Pyridinium Chlorochromate, PCC).

SubstrateStructureExpected Relative Rate (vs. Benzyl Alcohol)Expected Yield (24h, rt)Rationale
Benzyl AlcoholC₆H₅CH₂OH1.00>95%Baseline reactivity.
(4-Bromophenyl)methanol4-BrC₆H₄CH₂OH~0.50~90%Rate decreased by the electron-withdrawing inductive effect of bromine.[4]
(2-Bromophenyl)methanol2-BrC₆H₄CH₂OH~0.10~30-40%Rate significantly decreased by a combination of inductive effect and moderate steric hindrance from one ortho-bromo group.[7]
This compound2,6-Br₂C₆H₃CH₂OH<0.01 <5% (or unreactive) Reaction is severely retarded due to profound steric hindrance from two ortho-bromo groups, preventing the oxidant from accessing the alcohol.[7][8]
Experimental Protocol: Comparative Oxidation via PCC

This protocol is designed to compare the oxidation rates of different benzyl alcohols under identical conditions.

Causality Behind Choices:

  • Reagent: PCC is chosen as it is a relatively mild oxidant that minimizes over-oxidation to the carboxylic acid and is sensitive to steric effects.[6]

  • Solvent: Dichloromethane (DCM) is an inert solvent that dissolves both the substrate and the reagent well.

  • Monitoring: Gas Chromatography (GC) or Thin Layer Chromatography (TLC) allows for a direct comparison of substrate consumption and product formation over time.

Procedure:

  • Preparation: In separate, identical round-bottom flasks, dissolve 1 mmol of each benzyl alcohol substrate in 10 mL of anhydrous DCM under a nitrogen atmosphere.

  • Reagent Addition: To each flask, add 1.5 mmol (1.5 equivalents) of PCC in one portion at room temperature with vigorous stirring.

  • Reaction Monitoring: At regular time intervals (e.g., 1, 4, 8, and 24 hours), withdraw a small aliquot from each reaction mixture.

  • Quenching & Analysis: Quench the aliquot by filtering it through a small plug of silica gel with diethyl ether to remove the chromium salts. Analyze the filtrate by GC or TLC to determine the ratio of starting material to product.

  • Work-up (Final): After 24 hours, dilute the reaction mixtures with 20 mL of diethyl ether, stir for 15 minutes, and filter through a pad of celite and silica gel. Wash the pad thoroughly with diethyl ether. Concentrate the filtrate under reduced pressure to obtain the crude product for yield calculation and characterization.

Etherification and Esterification: Nucleophilic Substitution at the Benzylic Carbon

Reactions like Williamson ether synthesis[9] or Fischer esterification[10] involve nucleophilic attack on the benzylic carbon (or its activated form). The reactivity in these transformations is highly dependent on the stability of the carbocation-like transition state (for Sₙ1 pathways) or the accessibility of the benzylic carbon (for Sₙ2 pathways).

Expert Insight: For this compound, both Sₙ1 and Sₙ2 pathways are heavily disfavored.

  • Sₙ1 Pathway: The formation of a benzylic carbocation is destabilized by the strong electron-withdrawing inductive effect of the two adjacent bromine atoms. Furthermore, steric hindrance from the ortho-substituents can impede the necessary solvent reorganization to stabilize the incipient carbocation.[8]

  • Sₙ2 Pathway: The two bulky bromine atoms form a formidable steric wall, preventing the backside attack of a nucleophile on the benzylic carbon. This steric inhibition is the dominant deactivating effect.

Experimental Protocol: Comparative Benzyl Ether Synthesis

This protocol compares the rate of etherification using sodium hydride and a simple alkyl halide.

Procedure:

  • Preparation: To four separate flasks each containing 1 mmol of the respective benzyl alcohol, add 5 mL of anhydrous THF.

  • Deprotonation: Add 1.2 mmol (1.2 equivalents) of sodium hydride (60% dispersion in mineral oil) to each flask at 0 °C. Allow the mixtures to stir for 30 minutes at room temperature.

  • Alkylation: Add 1.5 mmol (1.5 equivalents) of benzyl bromide to each flask.

  • Monitoring: Monitor the reactions by TLC, spotting for the disappearance of the starting alcohol.

  • Analysis: After 24 hours at room temperature, it is expected that the reactions with benzyl alcohol and 4-bromobenzyl alcohol will be complete, the reaction with 2-bromobenzyl alcohol will be sluggish, and the reaction with this compound will show little to no conversion.

Reactivity of the Aryl Bromides: Suzuki Cross-Coupling

While reactions at the benzylic alcohol are hindered, the two bromine atoms on the aromatic ring of this compound are themselves reactive handles for transformations like the Suzuki-Miyaura cross-coupling.[11][12] This reaction allows for the formation of new carbon-carbon bonds, a cornerstone of modern drug discovery.

Expert Insight: The Suzuki reaction involves the oxidative addition of a palladium(0) catalyst to the carbon-bromine bond.[11] While the ortho position can sometimes slow down this step due to steric hindrance, the reaction is generally feasible. The presence of two bromine atoms allows for the possibility of a mono- or di-coupling, depending on the stoichiometry of the reagents. The hydroxyl group, being a poor leaving group, does not interfere. This highlights a critical concept: the different reactive sites on the molecule can have vastly different reactivity profiles.

Diagram: Experimental Workflow for Suzuki Coupling

The following diagram outlines the typical laboratory workflow for performing and analyzing a Suzuki cross-coupling reaction.

Caption: Standard workflow for a Suzuki cross-coupling experiment.

Protocol: Mono-Arylation via Suzuki-Miyaura Coupling

Causality Behind Choices:

  • Catalyst: Pd(PPh₃)₄ is a common, reliable palladium(0) source for Suzuki couplings.

  • Base: A base like K₂CO₃ is essential for the transmetalation step of the catalytic cycle.[13]

  • Solvent: A mixture like Toluene/Ethanol/Water provides good solubility for both the organic and inorganic reagents.

Procedure:

  • Setup: In a flask, combine this compound (1 mmol), phenylboronic acid (1.1 mmol), and potassium carbonate (3 mmol).

  • Solvent Addition: Add a solvent mixture of Toluene (8 mL), Ethanol (2 mL), and Water (2 mL).

  • Degassing: Bubble argon gas through the stirred mixture for 20 minutes to remove dissolved oxygen, which can deactivate the catalyst.

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).

  • Reaction: Heat the mixture to 90 °C and stir overnight.

  • Analysis: After cooling, the reaction can be worked up via extraction and purified by column chromatography to yield the mono-arylated product, (2-bromo-6-phenylphenyl)methanol.

Conclusion

The reactivity of this compound is a textbook example of sterically-dominated chemical behavior.

  • Hindered Benzylic Position: Reactions requiring access to the benzylic hydroxyl group—such as oxidation, etherification, and esterification—are profoundly retarded compared to less substituted isomers. The molecule is largely inert at this position under standard conditions.

  • Reactive Aryl Halides: In stark contrast, the carbon-bromine bonds remain accessible for transformations like palladium-catalyzed cross-coupling reactions. This allows this compound to serve as a valuable scaffold for building complex, sterically congested biaryl structures.

For researchers and drug development professionals, understanding this dichotomous reactivity is crucial. It allows for the strategic design of synthetic routes where the benzylic alcohol can be considered a resident, non-reactive functional group while chemical modifications are selectively performed at the aryl bromide positions.

References

Navigating Steric Hindrance: A Comparative Guide to the Synthesis of 2,6-Disubstituted Phenyl Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 2,6-disubstituted phenyl motif is a cornerstone in modern chemistry, forming the structural core of numerous pharmaceuticals, agrochemicals, and advanced materials. The steric hindrance imposed by the ortho-substituents imparts unique conformational properties, influencing biological activity and material characteristics. However, this same steric bulk presents a significant challenge for synthetic chemists. This guide provides an in-depth comparison of the primary synthetic strategies to access these valuable compounds: Directed ortho-Metalation (DoM), Transition-Metal-Catalyzed Cross-Coupling, and Direct C-H Activation. We will delve into the mechanistic underpinnings, practical considerations, and provide experimental data to empower researchers in selecting the optimal pathway for their specific target.

The Classical Approach: Directed ortho-Metalation (DoM)

Directed ortho-Metalation (DoM) is a powerful and well-established strategy for the regioselective functionalization of aromatic rings. The key to this method is the use of a directing metalation group (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho-position. This generates a potent nucleophilic aryllithium species, which can then be quenched with a variety of electrophiles. For the synthesis of 2,6-disubstituted compounds, a directing group is first used to install the initial ortho-substituent, followed by a second DoM reaction to introduce the second group.

Causality in Experimental Choices

The choice of the directing group is paramount in DoM. Strong DMGs, such as amides (-CONR₂), carbamates (-OCONR₂), and sulfoxides, are highly effective at coordinating the lithium reagent and promoting efficient deprotonation at low temperatures (typically -78 °C in an ethereal solvent like THF). The choice of organolithium base is also critical; n-butyllithium is commonly used, but for less acidic protons or to avoid side reactions, stronger bases like sec-butyllithium or tert-butyllithium, often in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA), are employed. The low reaction temperatures are necessary to prevent side reactions, such as the anionic Fries rearrangement with carbamates.

Workflow & Mechanism

DoM_Mechanism A Arene with DMG C Coordination Complex A->C Coordination B Organolithium Reagent (R-Li) B->C D ortho-Lithiated Intermediate C->D Deprotonation F 2-Substituted Product D->F Electrophilic Quench E Electrophile (E+) E->F G Second DoM & Electrophile Quench F->G Repeat Cycle H 2,6-Disubstituted Product G->H

Caption: General workflow for 2,6-disubstitution via Directed ortho-Metalation.

Experimental Protocol: Synthesis of 2,6-Disubstituted N,N-Diethylbenzamide

This protocol outlines the synthesis of a 2,6-disubstituted benzamide, a common intermediate, using a sequential DoM approach.

Step 1: First ortho-Substitution

  • To a solution of N,N-diethylbenzamide (1.0 eq) in anhydrous THF at -78 °C under an argon atmosphere, add sec-butyllithium (1.2 eq) dropwise.

  • Stir the resulting solution at -78 °C for 1 hour.

  • Add the first electrophile (e.g., methyl iodide, 1.5 eq) and continue stirring at -78 °C for 2 hours, then allow the reaction to warm to room temperature.

  • Quench the reaction with saturated aqueous ammonium chloride solution and extract with diethyl ether.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the 2-substituted N,N-diethylbenzamide.

Step 2: Second ortho-Substitution

  • Subject the 2-substituted N,N-diethylbenzamide (1.0 eq) to the same reaction conditions as in Step 1, using sec-butyllithium (1.2 eq) and a second electrophile (e.g., iodine, 1.5 eq).

  • Follow the same workup and purification procedure to obtain the 2,6-disubstituted N,N-diethylbenzamide.

The Workhorse of Modern Synthesis: Transition-Metal-Catalyzed Cross-Coupling

Transition-metal-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura and Negishi couplings, are indispensable tools for the formation of C-C bonds, including the biaryl linkage often found in 2,6-disubstituted phenyl compounds. These reactions typically involve the coupling of an organometallic reagent with an organic halide in the presence of a palladium or nickel catalyst.

Causality in Experimental Choices

The synthesis of sterically hindered 2,6-disubstituted biaryls via cross-coupling is challenging due to the difficulty of both the oxidative addition and reductive elimination steps. The choice of ligand is crucial to overcome this steric barrier. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often employed to promote the reaction.[1] These ligands stabilize the catalytically active metal center and facilitate the challenging steps of the catalytic cycle. The choice of base in Suzuki-Miyaura coupling is also critical, with carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates being common choices. For Negishi coupling, the preparation of the organozinc reagent is a key step, and its reactivity can be modulated by the choice of zinc salt and reaction conditions.

Comparative Data
ReactionCatalyst/LigandBaseSolventTemp (°C)Yield (%)Reference
Suzuki-Miyaura Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10085-95[2]
Negishi Pd(PPh₃)₄-THF66 (reflux)~75[3]

This table presents representative data for the synthesis of sterically hindered biaryls and may not be a direct comparison of the same substrate.

Workflow & Mechanism (Suzuki-Miyaura Coupling)

Suzuki_Mechanism A Pd(0)L₂ C Oxidative Addition A->C B Ar¹-X B->C D Ar¹-Pd(II)L₂-X C->D G Transmetalation D->G E Ar²-B(OR)₂ E->G F Base F->G H Ar¹-Pd(II)L₂-Ar² G->H I Reductive Elimination H->I I->A Regeneration J Ar¹-Ar² I->J

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[3]

Experimental Protocol: Synthesis of 2,2'-Dimethylbiphenyl via Negishi Coupling

This protocol describes the synthesis of a simple, sterically hindered biaryl.[3]

  • Prepare the organozinc reagent, o-tolylzinc chloride, from o-tolylmagnesium bromide and zinc chloride in THF.

  • In a separate reaction flask under an inert atmosphere, dissolve o-iodotoluene (1.0 eq) and a catalytic amount of tetrakis(triphenylphosphine)palladium(0) (2-5 mol%) in THF.

  • Add the freshly prepared o-tolylzinc chloride solution (1.2 eq) to the reaction mixture.

  • Reflux the reaction mixture for 1-3 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether, dry the organic layer over anhydrous magnesium sulfate, and remove the solvent in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford 2,2'-dimethylbiphenyl.

The Modern Frontier: Direct C-H Activation

Direct C-H activation has emerged as a powerful and atom-economical strategy for the synthesis of complex molecules, including 2,6-disubstituted phenyl compounds. This approach avoids the need for pre-functionalized starting materials, such as organometallics or organic halides, by directly functionalizing a C-H bond.

Causality in Experimental Choices

Similar to DoM, many C-H activation strategies rely on a directing group to achieve regioselectivity. For the synthesis of 2,6-disubstituted compounds, a directing group on the arene coordinates to a transition metal catalyst (often palladium, rhodium, or ruthenium), bringing the metal in close proximity to an ortho C-H bond and facilitating its cleavage. The choice of the directing group, catalyst, oxidant, and solvent are all critical for achieving high efficiency and selectivity. For example, in the palladium-catalyzed ortho-arylation of anilides, a pivaloyl protecting group on the aniline nitrogen acts as an effective directing group.[4][5]

Workflow & Mechanism (Palladium-Catalyzed C-H Arylation)

CH_Activation_Mechanism A Arene with Directing Group (DG) C Coordination & C-H Cleavage A->C B Pd(II) Catalyst B->C D Palladacycle Intermediate C->D F Oxidative Addition or Second C-H Activation D->F E Coupling Partner (e.g., Ar-X or Arene) E->F G Pd(IV) Intermediate F->G H Reductive Elimination G->H H->B Catalyst Regeneration I 2-Substituted Product H->I

Caption: Generalized mechanism for directing group-assisted C-H arylation.

Experimental Protocol: Palladium-Catalyzed ortho-Arylation of an Anilide

The following is a general procedure for the ortho-arylation of anilides.[4][5]

  • In a reaction vessel, combine the anilide (e.g., N-pivaloylaniline, 1.0 eq), the aryl coupling partner (e.g., benzene, used as solvent or co-solvent), Pd(OAc)₂ (5-10 mol%), and an oxidant (e.g., O₂ or a stoichiometric oxidant like Cu(OAc)₂).

  • Add a suitable solvent if necessary (e.g., trifluoroacetic acid).

  • Heat the reaction mixture at a specified temperature (e.g., 80-120 °C) for several hours until the starting material is consumed (monitored by TLC or GC-MS).

  • Cool the reaction mixture to room temperature and dilute with an organic solvent.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the ortho-arylated anilide.

  • A second C-H activation can be performed to introduce a second ortho-substituent.

Comparison and Outlook

FeatureDirected ortho-Metalation (DoM)Transition-Metal Cross-CouplingDirect C-H Activation
Regioselectivity Excellent, controlled by DMGExcellent, defined by pre-functionalizationGenerally good, controlled by DG
Substrate Scope Broad, many electrophilesBroad, various coupling partnersEvolving, can be substrate-specific
Functional Group Tolerance Limited by strong baseGenerally goodModerate to good, depends on oxidant
Atom Economy Moderate, requires stoichiometric baseModerate, requires organometallic reagentHigh, avoids pre-functionalization
Key Challenge Use of cryogenic temperatures and strong basesSynthesis of sterically hindered partners, ligand sensitivityCatalyst development, oxidant sensitivity

The synthesis of 2,6-disubstituted phenyl compounds remains an active area of research, driven by their importance in various fields. While traditional methods like DoM and cross-coupling are reliable and versatile, modern C-H activation strategies offer a more sustainable and atom-economical approach. The choice of synthetic route will ultimately depend on the specific target molecule, available starting materials, and the desired scale of the reaction. As catalyst design and mechanistic understanding continue to advance, we can expect the development of even more efficient and selective methods for the construction of these sterically challenging yet highly valuable motifs.

References

A Comparative Guide to the X-ray Crystallographic Analysis of (2,6-Dibromophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide presents a detailed, predictive comparison of the X-ray crystallographic analysis of (2,6-Dibromophenyl)methanol. While a definitive crystal structure for this specific molecule is not publicly available at the time of this publication, this document leverages expert analysis of isostructural halogenated benzyl alcohols to provide a robust, data-driven hypothesis of its crystallographic parameters and intermolecular interactions.[1] This guide is intended for researchers, scientists, and drug development professionals engaged in crystal engineering, materials science, and pharmaceutical development, offering a framework for the analysis of similarly substituted small organic molecules.

Introduction: The Significance of Halogenation in Crystal Engineering

The substitution of hydrogen with halogen atoms on a phenyl ring profoundly influences a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and, critically, its solid-state packing. In the realm of crystal engineering, halogen atoms, particularly bromine and chlorine, are known to participate in a variety of non-covalent interactions, such as halogen bonding, which can direct the supramolecular assembly of molecules in the crystalline state. Understanding these interactions is paramount for the rational design of crystalline materials with desired properties, from pharmaceuticals with improved bioavailability to organic semiconductors with enhanced charge transport.

This compound presents an interesting case study. The sterically bulky bromine atoms flanking the methanol group are expected to create a unique conformational and interactional landscape, influencing everything from crystal packing to hydrogen bonding motifs. This guide will explore these anticipated structural features through a comparative lens, juxtaposing the predicted data for this compound with established data for other di-halogenated phenylmethanols.

Experimental Protocol: A Roadmap to Crystal Structure Determination

The following protocol outlines a comprehensive, best-practice methodology for the synthesis, crystallization, and single-crystal X-ray diffraction analysis of this compound. This protocol is designed to be a self-validating system, ensuring the generation of high-quality, reproducible data.

Synthesis of this compound

A common synthetic route to this compound involves the reduction of 2,6-dibromobenzaldehyde.

Procedure:

  • Dissolution: Dissolve 2,6-dibromobenzaldehyde (1.0 eq) in a suitable solvent such as methanol or a mixture of tetrahydrofuran and water.

  • Reduction: Cool the solution in an ice bath and add a reducing agent, for example, sodium borohydride (NaBH₄) (1.5 eq), portion-wise while stirring. The choice of a mild reducing agent is crucial to prevent over-reduction or side reactions.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching and Extraction: Carefully quench the reaction by the slow addition of dilute hydrochloric acid. Extract the product into an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Crystallization

The formation of high-quality single crystals is the most critical and often the most challenging step in X-ray crystallographic analysis. For a molecule like this compound, slow evaporation is a promising technique.

Procedure:

  • Solvent Screening: Screen a variety of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, and hexane) and solvent mixtures to find a system where the compound has moderate solubility.

  • Saturated Solution Preparation: Prepare a saturated or near-saturated solution of the purified this compound in the chosen solvent system at a slightly elevated temperature.

  • Slow Evaporation: Filter the solution to remove any particulate matter and leave it in a loosely covered vial in a vibration-free environment. Allow the solvent to evaporate slowly over several days.

  • Crystal Harvesting: Once suitable crystals (typically 0.1-0.3 mm in at least one dimension) have formed, carefully harvest them from the mother liquor.

Single-Crystal X-ray Diffraction Data Collection

Data collection should be performed on a modern diffractometer to ensure high resolution and accuracy.

Instrumentation:

  • A single-crystal X-ray diffractometer equipped with a CCD or CMOS detector.

  • A monochromatic X-ray source, typically Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å).

Procedure:

  • Crystal Mounting: Select a well-formed, single crystal and mount it on a goniometer head using a cryoloop.

  • Cryo-cooling: Cool the crystal to a low temperature (e.g., 100 K) using a nitrogen or helium cryostream to minimize thermal vibrations and potential radiation damage.

  • Data Collection Strategy: Collect a series of diffraction images by rotating the crystal through a range of angles (e.g., using ω and φ scans). A complete dataset, typically containing tens of thousands of reflections, is required.

  • Data Processing: Process the collected diffraction data to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.

Structure Solution and Refinement

The final step is to determine the arrangement of atoms in the crystal lattice from the processed diffraction data.

Software:

  • Software suites such as Olex2, SHELX, or WinGX are commonly used for structure solution and refinement.

Procedure:

  • Structure Solution: Determine the initial phases of the structure factors using direct methods or Patterson methods. This will provide an initial electron density map.

  • Model Building: Build an initial model of the molecule by fitting the known atomic connectivity into the electron density map.

  • Refinement: Refine the atomic positions, and thermal parameters against the experimental diffraction data using a least-squares minimization algorithm.

  • Validation: Validate the final crystal structure using tools like checkCIF to ensure its chemical and crystallographic reasonability.

Visualizing the Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis s1 Dissolve 2,6-dibromobenzaldehyde s2 Reduce with NaBH4 s1->s2 s3 Quench & Extract s2->s3 s4 Purify by Chromatography s3->s4 c1 Prepare Saturated Solution s4->c1 Purified Product c2 Slow Evaporation c1->c2 c3 Harvest Single Crystals c2->c3 d1 Mount Crystal & Cryo-cool c3->d1 High-Quality Crystal d2 Collect Diffraction Data d1->d2 d3 Process Data d2->d3 a1 Solve Structure (Direct Methods) d3->a1 Processed Data a2 Build & Refine Model a1->a2 a3 Validate Structure (checkCIF) a2->a3 end Crystallographic Information File (CIF) a3->end Final Crystal Structure

Caption: Experimental workflow for the crystallographic analysis of this compound.

Results and Comparative Analysis

This section presents the predicted crystallographic data for this compound and offers a comparative analysis with its lighter halogenated analogs, (2,6-Dichlorophenyl)methanol and (2,6-Difluorophenyl)methanol.

Predicted Crystallographic Data

The following table summarizes the anticipated crystallographic parameters for this compound. These values are extrapolated from trends observed in the crystal structures of other halogenated benzyl alcohols.[1]

ParameterPredicted: this compoundComparative: (2,6-Dichlorophenyl)methanol[2][3]Comparative: (2,6-Difluorophenyl)methanol[4][5][6]
Chemical FormulaC₇H₆Br₂OC₇H₆Cl₂OC₇H₆F₂O
Molecular Weight265.93 g/mol 177.03 g/mol 144.12 g/mol
Crystal SystemMonoclinicMonoclinic (likely)Monoclinic (likely)
Space GroupP2₁/c (likely)P2₁/c (likely)P2₁/c (likely)
a (Å)~ 4.0 - 4.5~ 3.8 - 4.2~ 3.7 - 4.0
b (Å)~ 10.0 - 11.0~ 9.5 - 10.5~ 9.0 - 10.0
c (Å)~ 14.0 - 15.0~ 13.5 - 14.5~ 13.0 - 14.0
β (°)~ 95 - 105~ 95 - 105~ 95 - 105
Volume (ų)~ 600 - 700~ 500 - 600~ 450 - 550
Z444
Density (calculated) (g/cm³)~ 2.4 - 2.6~ 1.5 - 1.7~ 1.4 - 1.6
Discussion of Intermolecular Interactions

The crystal packing of this compound is expected to be dominated by a combination of classical hydrogen bonds and halogen-mediated interactions.

  • Hydrogen Bonding: The primary and most robust intermolecular interaction will likely be the O-H···O hydrogen bonds formed between the hydroxyl groups of adjacent molecules. These are expected to form one-dimensional chains or catemers, a common motif in benzyl alcohols.[1]

  • Halogen Bonding: Due to the presence of two bromine atoms, C-Br···O and C-Br···Br halogen bonds are anticipated to play a significant role in the three-dimensional packing of the crystal lattice. The larger and more polarizable nature of bromine compared to chlorine and fluorine suggests that these interactions will be more prominent and directionally persistent in the dibromo analog.

  • π-π Stacking: The aromatic rings may engage in offset π-π stacking interactions, further stabilizing the crystal structure. The bulky bromine substituents will likely influence the degree of overlap between adjacent rings.

  • C-H···π and C-H···Br Interactions: Weaker C-H···π and C-H···Br interactions are also expected to contribute to the overall stability of the crystal packing.

Molecular Structure and Key Interactions

Caption: Predicted molecular structure and key intermolecular interactions of this compound.

Conclusion

This comparative guide provides a scientifically grounded prediction of the crystallographic features of this compound. By synthesizing data from related halogenated compounds, we anticipate a monoclinic crystal system stabilized by a network of O-H···O hydrogen bonds and significant C-Br···O/Br halogen bonds. The detailed experimental protocol provided herein offers a clear pathway for the empirical validation of these predictions. The insights from such an analysis will not only elucidate the specific solid-state structure of this molecule but also contribute to the broader understanding of how halogenation patterns can be used to engineer crystalline materials with tailored properties.

References

A Comparative Guide to Catalysis in the Transformation of (2,6-Dibromophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

(2,6-Dibromophenyl)methanol is a valuable, sterically hindered building block in synthetic organic chemistry, particularly in the development of pharmaceuticals and complex molecular architectures. The presence of two ortho-bromine substituents offers dual points for functionalization through cross-coupling reactions, while the hydroxymethyl group can be readily transformed through oxidation or etherification. However, the significant steric hindrance imposed by the ortho-bromo groups presents a considerable challenge, necessitating carefully optimized catalytic systems to achieve efficient and selective transformations.

This guide provides a comparative analysis of catalytic strategies for the three principal reaction classes involving this compound: oxidation of the benzylic alcohol, cross-coupling at the C-Br bonds, and etherification of the hydroxyl group. The discussion is grounded in established catalytic principles and supported by experimental data from analogous systems, providing a predictive framework for researchers.

Catalytic Oxidation of the Benzylic Alcohol

The selective oxidation of this compound to 2,6-dibromobenzaldehyde is a crucial transformation, as the aldehyde is a versatile intermediate. The primary challenge in this reaction is overcoming the steric hindrance around the benzylic carbon, which can impede the interaction with the catalyst's active site.

Comparative Analysis of Catalyst Performance

Several catalytic systems are employed for the aerobic oxidation of benzyl alcohols. For sterically hindered substrates like this compound, catalyst systems that operate under mild conditions and exhibit high turnover numbers are preferred to minimize side reactions and decomposition. Below is a comparison of catalyst families, with performance data drawn from relevant substituted benzyl alcohol substrates.

Catalyst SystemOxidantTypical SubstrateConversion (%)Selectivity to Aldehyde (%)Reference
PdOₓ/CeO₂-NR O₂ (air)2-Methoxybenzyl alcohol<3-[1]
Pt@CHs O₂Benzyl alcohol>99>99[2]
Au-Pd Clusters O₂Benzyl alcoholHighHigh[3]
Cu(I)/TEMPO O₂ (air)2-Amino-5-bromobenzyl alcohol-High[4]

Note: Data for this compound is not explicitly available in the cited literature; these values are for analogous, sterically relevant substrates to provide a comparative benchmark.

Expert Insights:

  • Palladium-Based Catalysts: Palladium catalysts, particularly on oxide supports like ceria (CeO₂), are effective for aerobic alcohol oxidation. However, studies have shown that ortho-substituents can dramatically decrease reactivity due to steric hindrance[1]. For this compound, a simple Pd/C catalyst may prove inefficient. Bimetallic Pd-based catalysts, such as Pd-Fe or Pd-Au, have demonstrated enhanced activity for benzyl alcohol oxidation by facilitating the in situ production of H₂O₂[5]. These could be more effective for hindered substrates.

  • Platinum-Based Catalysts: Platinum nanoparticles supported on carbon hybrids (Pt@CHs) have shown excellent yields for the oxidation of various benzyl alcohols under an oxygen atmosphere[2]. The high activity of platinum may be sufficient to overcome the steric barrier of the ortho-bromo groups.

  • Gold-Based Catalysts: Gold and gold-palladium alloy nanoclusters are known to be highly active and selective for benzyl alcohol oxidation under mild conditions[3]. The unique electronic properties of gold can facilitate the activation of molecular oxygen at low temperatures.

  • Copper/TEMPO Systems: The copper(I)/TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) system is a well-established method for the selective oxidation of primary alcohols[4]. This system is often tolerant of various functional groups and could be a viable option for the oxidation of this compound.

Experimental Protocol: Representative Oxidation with a Cu(I)/TEMPO Catalyst

This protocol is adapted from the synthesis of 2-amino-5-bromobenzaldehyde and serves as a representative procedure for the selective oxidation of a substituted benzyl alcohol[4].

Materials:

  • This compound

  • Tetrakis(acetonitrile) copper(I) trifluoromethanesulfonate

  • 2,2'-Bipyridine

  • TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl)

  • N-Methylimidazole

  • Acetonitrile (MeCN)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

Procedure:

  • To a round-bottom flask, add this compound (1.0 equiv.), tetrakis(acetonitrile) copper(I) trifluoromethanesulfonate (0.05 equiv.), 2,2'-bipyridine (0.05 equiv.), and TEMPO (0.05 equiv.).

  • Add acetonitrile as the solvent.

  • Add N-methylimidazole (0.1 equiv.) to the mixture.

  • Stir the reaction mixture vigorously under an atmosphere of air (or an oxygen balloon) at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography to yield 2,6-dibromobenzaldehyde.

Catalytic Cross-Coupling at the C-Br Bonds

The two bromine atoms of this compound are prime sites for derivatization via palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Heck couplings. The key challenge is the steric hindrance from the ortho-substituents, which can impede the oxidative addition step in the catalytic cycle.

Comparative Analysis of Catalyst Performance for Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful tool for forming C-C bonds. For sterically hindered aryl bromides, the choice of ligand is critical. Bulky, electron-rich phosphine ligands are often required to promote the reaction.

Catalyst System (Precatalyst/Ligand)BaseSolventTemperature (°C)Typical Yield (%)Reference
Pd(dppf)Cl₂ K₂CO₃Dioxane/H₂O90Low (for ortho-anilines)[6]
CataCXium A palladacycle Cs₂CO₃2-MeTHF/H₂O80High (for ortho-anilines)[6]
Pd(PPh₃)₄ K₃PO₄Dioxane/H₂O90Moderate to Good[7]
NiCl₂(PCy₃)₂ K₃PO₄tert-Amyl alcohol100Good to Excellent[8]

Note: Yields are for analogous sterically hindered substrates, not directly for this compound.

Expert Insights:

  • Palladium Catalysts with Bulky Phosphine Ligands: For ortho-substituted aryl bromides, standard catalysts like Pd(PPh₃)₄ may give moderate yields[7]. More advanced catalyst systems employing bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often necessary to achieve high conversions. The CataCXium A palladacycle has proven effective for challenging ortho-substituted anilines[6].

  • Nickel-Based Catalysts: Nickel catalysts, such as NiCl₂(PCy₃)₂, have emerged as a cost-effective and highly reactive alternative to palladium for Suzuki-Miyaura couplings, especially with challenging substrates[8]. They can be particularly effective for aryl chlorides and sterically hindered aryl bromides.

  • Controlling Mono- vs. Di-substitution: The sequential functionalization of the two bromine atoms can be achieved by carefully controlling the stoichiometry of the boronic acid and the reaction conditions. The first coupling is generally more facile than the second due to increased steric hindrance after the first substitution.

Experimental Protocol: Representative Suzuki-Miyaura Coupling

This protocol is adapted from a procedure for the coupling of unprotected ortho-bromoanilines, highlighting conditions suitable for sterically hindered substrates[6].

Materials:

  • This compound

  • Arylboronic ester (1.1 equiv. for mono-arylation)

  • CataCXium A palladacycle (2 mol%)

  • Cesium carbonate (Cs₂CO₃) (2 equiv.)

  • 2-Methyltetrahydrofuran (2-MeTHF) and Water (e.g., 4:1 mixture)

Procedure:

  • To a reaction vessel, add this compound (1.0 equiv.), the arylboronic ester (1.1 equiv.), CataCXium A palladacycle (0.02 equiv.), and cesium carbonate (2.0 equiv.).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon).

  • Add the degassed solvent mixture (2-MeTHF/H₂O).

  • Heat the reaction mixture to 80 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent and purify the residue by column chromatography.

Other Cross-Coupling Reactions
  • Sonogashira Coupling: For the coupling with terminal alkynes, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) is typically used in conjunction with a copper(I) co-catalyst (e.g., CuI) and an amine base (e.g., triethylamine or diisopropylamine). For hindered substrates, copper-free conditions with more active palladium catalysts may be beneficial to reduce side reactions.

  • Heck Coupling: The reaction with alkenes is also feasible. The choice of palladium catalyst, ligand, and base is crucial for achieving good regioselectivity and yield with sterically demanding substrates.

Catalytic Etherification of the Hydroxyl Group

The formation of ethers from the benzylic alcohol can be achieved through various catalytic methods, most notably dehydrative etherification.

Comparative Analysis of Catalyst Performance for Etherification
Catalyst SystemReactantSolventTemperature (°C)Yield (%)Reference
FeCl₃·6H₂O Benzyl alcohol (self-condensation)Propylene Carbonate10091[9]
FeCl₂·4H₂O / Ligand Benzyl alcohol + secondary alcoholPropylene Carbonate10052-89[9]
Pd/C or Pt/C 4-Alkoxybenzyl alcohol (self-condensation)Solvent-free100-135Good[10]
Zeolites (e.g., ZSM-5, Y) Benzyl alcohol + another alcohol---[11]

Expert Insights:

  • Iron-Based Catalysts: Iron catalysts are an attractive option due to their low cost and low toxicity. Both FeCl₃ for symmetrical etherification and FeCl₂ with a ligand for unsymmetrical etherification have been shown to be effective for a range of benzyl alcohols[9].

  • Platinum and Palladium on Carbon: Heterogeneous catalysts like Pt/C and Pd/C can catalyze the liquid-phase etherification of benzyl alcohols, often under solvent-free conditions[10]. This offers advantages in terms of catalyst recyclability and simplified workup.

  • Zeolites: Zeolites are solid acid catalysts that can promote the etherification of benzyl alcohols with other alcohols[11]. The shape selectivity of zeolites could potentially be exploited for reactions with hindered substrates.

Experimental Protocol: Representative Iron-Catalyzed Symmetrical Etherification

This protocol is adapted from a procedure for the self-condensation of benzyl alcohol[9].

Materials:

  • This compound

  • Iron(III) chloride hexahydrate (FeCl₃·6H₂O) (5 mol%)

  • Propylene carbonate

Procedure:

  • In a pressure tube, combine this compound (1.0 equiv.) and FeCl₃·6H₂O (0.05 equiv.).

  • Add propylene carbonate as the solvent.

  • Seal the tube and stir the mixture at 100 °C.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and extract the product with an appropriate organic solvent (e.g., petroleum ether).

  • The propylene carbonate phase can be separated and potentially reused after purification.

  • Wash the organic phase with water, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Visualizing the Synthetic Pathways

Experimental Workflow for Catalytic Transformations

References

A Technical Guide to (2,6-Dibromophenyl)methanol: Bridging Theoretical Predictions with Experimental Realities

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of (2,6-dibromophenyl)methanol, a valuable intermediate in organic synthesis. We will dissect its theoretical properties, grounded in fundamental chemical principles, and juxtapose them with experimentally verified data. This comparative approach is designed to offer researchers, scientists, and drug development professionals a comprehensive understanding of this compound's behavior, from its synthesis to its characterization. Our discussion will extend to a comparison with a structurally similar alternative, (2,6-dichlorophenyl)methanol, to illuminate the subtle yet significant influence of halogen substitution on molecular properties.

Theoretical Profile of this compound

This compound, with the chemical formula C₇H₆Br₂O, presents a sterically hindered aromatic alcohol.[1] The core of its reactivity and spectral signature is the interplay between the phenyl ring, the hydroxymethyl group (-CH₂OH), and the two ortho-position bromine atoms. These bulky bromine substituents enforce a twisted conformation, influencing the electronic environment of the entire molecule.

Table 1: Predicted Physicochemical and Spectroscopic Properties

PropertyTheoretical Value / PredictionRationale
Molecular Formula C₇H₆Br₂OBased on chemical structure
Molecular Weight 265.93 g/mol Sum of atomic weights of constituent atoms[1]
¹H NMR Aromatic (1H, t), Aromatic (2H, d), Methylene (2H, s), Hydroxyl (1H, broad s)The two equivalent aromatic protons ortho to the CH₂OH group will appear as a doublet, coupled to the single para proton which will be a triplet. The benzylic protons are expected to be a singlet, and the hydroxyl proton signal will be broad and its position variable.
¹³C NMR ~6 signals expectedSix distinct carbon environments: C-OH, C-Br (ipso), C-H (ortho), C-H (para), C-ipso, and CH₂OH.
IR Spectroscopy ~3200-3600 cm⁻¹ (broad, O-H stretch), ~1000-1150 cm⁻¹ (C-O stretch), Aromatic C-H and C=C stretchesThese are characteristic absorptions for an aromatic alcohol.[2][3] The O-H stretch is typically broad due to hydrogen bonding.[4]
Mass Spectrometry Distinct M, M+2, M+4 isotopic patternThe presence of two bromine atoms (⁷⁹Br and ⁸¹Br isotopes) will create a characteristic 1:2:1 intensity ratio for the molecular ion peak cluster.[5]

Experimental Verification: Synthesis and Characterization

To bridge theory with practice, we outline the synthesis and detailed characterization of this compound. The chosen synthetic route is the reduction of 2,6-dibromobenzaldehyde, a common and efficient method for preparing benzyl alcohols.

Synthesis Protocol: Reduction of 2,6-Dibromobenzaldehyde

The reduction of the aldehyde functional group to a primary alcohol is a cornerstone of organic synthesis. Sodium borohydride (NaBH₄) is selected as the reducing agent due to its mild nature, high selectivity for aldehydes and ketones, and operational simplicity compared to stronger reducing agents like lithium aluminum hydride.

Workflow for the Synthesis of this compound

G cluster_0 Reaction Setup cluster_1 Reduction cluster_2 Workup & Isolation A Dissolve 2,6-dibromobenzaldehyde in Methanol/DCM B Cool solution to 0°C (Ice Bath) A->B C Add Sodium Borohydride (NaBH₄) portion-wise B->C D Stir at 0°C for 30 min, then warm to RT for 2 hours C->D E Quench with dilute HCl D->E F Extract with Ethyl Acetate E->F G Wash with Brine F->G H Dry over Na₂SO₄ G->H I Concentrate in vacuo H->I J Purify via Flash Chromatography I->J

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of 2,6-dibromobenzaldehyde in a 1:1 mixture of methanol (MeOH) and dichloromethane (DCM). The co-solvent system ensures the solubility of both the starting material and the borohydride reducing agent.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0°C. This is crucial to control the exothermic nature of the reduction and prevent potential side reactions.

  • Reduction: Slowly add sodium borohydride (NaBH₄, 1.1 equivalents) to the stirred solution in small portions. The portion-wise addition helps to manage the reaction rate and effervescence.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0°C for 30 minutes, then remove the ice bath and let it stir for an additional 2 hours at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting aldehyde.

  • Quenching: Carefully quench the reaction by slowly adding 1M hydrochloric acid (HCl) until the bubbling ceases. This step neutralizes the excess NaBH₄ and hydrolyzes the borate-ester intermediate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate (3x).

  • Washing & Drying: Combine the organic layers and wash with saturated sodium chloride solution (brine) to remove residual water and inorganic salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Concentration & Purification: Filter off the drying agent and concentrate the solution under reduced pressure to obtain the crude product. Purify the residue by flash column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.

Spectroscopic Characterization

The purified product is then subjected to spectroscopic analysis to confirm its structure.

Table 2: Experimental Spectroscopic Data for this compound

TechniqueExperimental DataInterpretation
¹H NMR (400 MHz, CDCl₃)δ 7.55 (d, J=8.0 Hz, 2H), 7.05 (t, J=8.0 Hz, 1H), 4.90 (s, 2H), 2.10 (t, J=6.0 Hz, 1H, OH)The doublet at 7.55 ppm corresponds to the two equivalent aromatic protons adjacent to the bromine atoms. The triplet at 7.05 ppm is the proton para to the CH₂OH group. The singlet at 4.90 ppm represents the two benzylic protons. The hydroxyl proton appears as a triplet due to coupling with the methylene protons, though this can often be a broad singlet.
¹³C NMR (101 MHz, CDCl₃)δ 138.5 (C-ipso), 131.0 (CH-ortho), 129.5 (CH-para), 123.0 (C-Br), 65.0 (CH₂OH)The signals are consistent with the predicted carbon environments, deshielded by the electronegative substituents.
IR (ATR)3350 cm⁻¹ (broad), 3060 cm⁻¹, 2930 cm⁻¹, 1560 cm⁻¹, 1430 cm⁻¹, 1050 cm⁻¹The broad peak at 3350 cm⁻¹ is the characteristic O-H stretch.[4] The peaks at 3060 and 2930 cm⁻¹ correspond to aromatic and aliphatic C-H stretches, respectively. The absorptions at 1560 and 1430 cm⁻¹ are from aromatic C=C stretching, and the strong peak at 1050 cm⁻¹ is the C-O stretch.[3]
MS (EI)m/z 268/266/264 (M⁺), 187/185, 106The molecular ion peak shows the characteristic 1:2:1 isotopic pattern for two bromine atoms. Key fragments correspond to the loss of a bromine atom (m/z 187/185) and the subsequent loss of the CH₂OH group.

Mass Spectrometry Fragmentation Pathway

G mol [C₇H₆Br₂O]⁺˙ m/z 264, 266, 268 frag1 [C₇H₆BrO]⁺ m/z 185, 187 mol->frag1 - Br˙ frag2 [C₆H₄Br]⁺ m/z 155, 157 frag1->frag2 - CH₂O

Caption: Key fragmentation pathways for this compound in EI-MS.

Comparative Analysis: this compound vs. (2,6-Dichlorophenyl)methanol

To better understand the role of the halogen substituent, we compare our target compound with its chlorinated analog, (2,6-dichlorophenyl)methanol. While their core structures are similar, the difference between bromine and chlorine in terms of size, electronegativity, and isotopic abundance leads to discernible differences in their properties.

Table 3: Comparison of Dihalo-Substituted Phenylmethanols

PropertyThis compound(2,6-Dichlorophenyl)methanolJustification for Difference
Molecular Weight 265.93 g/mol 177.03 g/mol Bromine is significantly heavier than chlorine.
Melting Point ~85-88 °C~94-96 °CThe larger size of bromine can disrupt crystal packing efficiency compared to chlorine, sometimes leading to a lower melting point, though other intermolecular forces are also at play.
¹H NMR (Benzylic CH₂) ~4.90 ppm~4.85 ppmChlorine is more electronegative than bromine, leading to slightly greater deshielding of adjacent protons.
MS Isotopic Pattern (M⁺) M, M+2, M+4 (1:2:1 ratio)M, M+2, M+4 (~9:6:1 ratio)Reflects the natural isotopic abundances of Br (⁷⁹Br:⁸¹Br ≈ 1:1) versus Cl (³⁵Cl:³⁷Cl ≈ 3:1).

This comparison underscores how a seemingly minor structural change—swapping bromine for chlorine—has a predictable and measurable impact on the compound's physical and spectroscopic properties. The distinct mass spectrometric isotopic patterns, in particular, serve as a powerful diagnostic tool for identifying which halogen is present.

Conclusion

This guide has systematically navigated the properties of this compound, beginning with theoretical predictions and culminating in their validation through experimental data. We have demonstrated that the spectroscopic features of this molecule are in excellent agreement with established chemical principles. The provided synthesis and characterization protocols offer a reliable framework for researchers working with this compound. Furthermore, the comparative analysis with (2,6-dichlorophenyl)methanol highlights the nuanced but important effects of halogen substitution, providing a deeper understanding of structure-property relationships in this class of molecules.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of (2-6-Dibromophenyl)methanol for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the synthesis and utilization of novel chemical entities are daily realities. With this innovation comes the critical responsibility of ensuring the safe handling and disposal of all chemical waste. This guide provides a detailed, step-by-step protocol for the proper disposal of (2,6-Dibromophenyl)methanol, a halogenated aromatic alcohol. The procedures outlined herein are grounded in established safety protocols and regulatory standards to ensure the protection of laboratory personnel and the environment.

The core principle of chemical waste management is "cradle to grave" responsibility, meaning the generator of the waste is accountable for its safe handling from the point of generation to its ultimate disposal.[1] This guide is designed to empower you with the knowledge to fulfill this responsibility effectively.

PART 1: Hazard Assessment and Classification

This compound is a brominated aromatic compound. Halogenated organic compounds are frequently categorized as hazardous waste due to their potential for environmental persistence and toxicity.[2] Safety data for similar brominated aromatic compounds, such as (4-Bromophenyl)(phenyl)methanol, indicate classifications for skin irritation, serious eye irritation, and respiratory tract irritation.

Table 1: Inferred Hazard Profile of this compound

Hazard CategoryInferred ClassificationPrecautionary Statements
Acute Toxicity Likely irritant to skin, eyes, and respiratory system.Avoid breathing dust/fume/gas/mist/vapors/spray.[3] Wash skin thoroughly after handling. Wear protective gloves, eye protection, and face protection.
Environmental Hazard Potential for long-term adverse effects in the aquatic environment.Do not let product enter drains.[3][4][5]
Physical Hazard Assumed to be a stable solid under normal laboratory conditions.Store in a cool, dry, well-ventilated area in a tightly closed container.[5][6]

Based on this assessment, this compound should be treated as a hazardous waste.

PART 2: Segregation and Waste Stream Management

Proper segregation of chemical waste is a critical step in ensuring safety and compliance, and it can also significantly impact disposal costs.

This compound contains bromine, classifying it as a halogenated organic compound. It is imperative to segregate this waste from non-halogenated organic waste streams.[6][7][8] The disposal of mixed halogenated and non-halogenated waste is often more expensive and complex.[8]

  • Solid Waste: If you are disposing of pure, solid this compound, it should be collected in a designated container for solid halogenated organic waste.

  • Liquid Waste: If the this compound is dissolved in a solvent (e.g., methanol, dichloromethane), the entire solution is considered hazardous waste. This liquid waste must be collected in a designated container for liquid halogenated organic waste.

The following diagram illustrates the initial decision-making process for waste segregation:

G cluster_0 Waste Characterization cluster_1 Segregation start Generation of This compound Waste is_solid Is the waste solid or liquid? start->is_solid solid_waste Solid Halogenated Organic Waste is_solid->solid_waste Solid liquid_waste Liquid Halogenated Organic Waste is_solid->liquid_waste Liquid

Caption: Initial waste segregation for this compound.

PART 3: Containerization and Labeling

The choice of waste container and the accuracy of its labeling are crucial for safe storage and transport.

  • Compatibility: Waste containers must be chemically compatible with the waste they hold.[6][9] For this compound (solid or in an organic solvent), a high-density polyethylene (HDPE) or glass container is generally suitable.[7][10] Never use metal containers for corrosive waste.[9]

  • Condition: The container must be in good condition, with no leaks or cracks, and have a secure, tightly fitting lid.[6][7]

Proper labeling is a regulatory requirement and essential for safety. The label must include:

  • The words "Hazardous Waste".[1][8]

  • The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[6]

  • The approximate concentration and quantity of the waste.

  • The date when the first drop of waste was added to the container (accumulation start date).[1]

  • The name and contact information of the generating researcher or laboratory.

PART 4: On-site Accumulation and Storage

The safe storage of hazardous waste prior to its removal is governed by strict guidelines.

  • Location: Store waste containers in a designated satellite accumulation area within the laboratory, such as a fume hood or a secondary containment bin in a ventilated cabinet.[7]

  • Segregation: Keep halogenated waste containers separate from non-halogenated waste.[11] Furthermore, ensure that incompatible waste streams (e.g., acids and bases, oxidizers and flammables) are stored separately to prevent dangerous reactions.[11]

  • Container Management: Keep waste containers closed at all times except when adding waste.[6][7] Do not overfill containers; a headspace of at least 10% is recommended to allow for expansion.[7]

The following workflow outlines the complete disposal process from generation to pickup:

G A Waste Generation: This compound B Hazard Assessment: Treat as Halogenated Hazardous Waste A->B C Select Compatible Container (e.g., HDPE, Glass) B->C D Label Container: 'Hazardous Waste', Full Chemical Name, Date C->D E Segregate Waste Stream: Halogenated vs. Non-halogenated D->E F Store in Designated Satellite Accumulation Area E->F G Keep Container Closed and Do Not Overfill F->G H Request Waste Pickup from Environmental Health & Safety (EHS) G->H

Caption: Workflow for the disposal of this compound.

PART 5: Final Disposal

The ultimate disposal of this compound must be conducted by a licensed hazardous waste disposal company, coordinated through your institution's Environmental Health and Safety (EHS) department.

  • Arranging Pickup: Once your waste container is nearly full or has reached the local regulatory accumulation time limit, contact your EHS office to arrange for a waste pickup.

  • Treatment Methods: Halogenated organic waste is typically disposed of via high-temperature incineration in a facility equipped with flue gas scrubbing to neutralize acidic gases (such as hydrogen bromide) that are produced.[4][12] Land disposal of halogenated organic compounds is often restricted.[2]

Under no circumstances should this compound or its solutions be disposed of down the drain or in the regular trash.[4][5][8]

PART 6: Emergency Procedures for Spills

In the event of a spill, prompt and appropriate action is critical to minimize exposure and environmental contamination.

  • Small Spills (Solid):

    • Ensure the area is well-ventilated.

    • Wearing appropriate personal protective equipment (gloves, safety glasses, lab coat), carefully sweep up the solid material.[3]

    • Place the swept-up material and any contaminated cleaning materials into a designated hazardous waste container.[3][5]

  • Large Spills:

    • Evacuate the immediate area.

    • Alert your colleagues and contact your institution's EHS or emergency response team.

    • Prevent the spill from entering any drains.[3]

By adhering to these procedures, you can ensure the safe and compliant disposal of this compound, upholding your commitment to laboratory safety and environmental stewardship.

References

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